Product packaging for DL-Alanine-2-D1-N-fmoc(Cat. No.:)

DL-Alanine-2-D1-N-fmoc

Cat. No.: B15141296
M. Wt: 312.3 g/mol
InChI Key: QWXZOFZKSQXPDC-WORMITQPSA-N
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Description

DL-Alanine-2-D1-N-fmoc is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO4 B15141296 DL-Alanine-2-D1-N-fmoc

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17NO4

Molecular Weight

312.3 g/mol

IUPAC Name

2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/i11D

InChI Key

QWXZOFZKSQXPDC-WORMITQPSA-N

Isomeric SMILES

[2H]C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

"DL-Alanine-2-D1-N-fmoc" chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of DL-Alanine-2-D1-N-fmoc, a deuterated, Fmoc-protected amino acid. This information is intended to support researchers in peptide synthesis, drug discovery, and metabolic studies.

Core Chemical Properties

This compound is a stable isotope-labeled version of N-α-(9-Fluorenylmethoxycarbonyl)-DL-alanine. The incorporation of a deuterium atom at the alpha-carbon provides a valuable tool for tracer studies and as an internal standard in mass spectrometry-based applications.

PropertyValueSource
Molecular Formula C₁₈H₁₆DNO₄[1]
Molecular Weight 312.34 g/mol [2]
Appearance White to off-white solid[2][3]
Isotopic Purity Typically ≥98 atom % D[2]
Melting Point No specific data available for the deuterated form. The non-deuterated Fmoc-DL-alanine has a melting point of approximately 289 °C (decomposes).[4]
Solubility Soluble in many organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and acetonitrile. Most Fmoc-protected amino acids are highly soluble (>0.9 M) in green solvents like PolarClean.[5] The non-deuterated DL-Alanine is soluble in water.[4]
Storage Store at room temperature in a dry, well-ventilated place.[6] For long-term storage of solutions, -20°C to -80°C is recommended.[7]

Synthesis and Purification

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Start: DL-Alanine-2-d1 reaction Reaction: Fmoc Protection start->reaction fmoc_cl Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) fmoc_cl->reaction base Base (e.g., Sodium Bicarbonate) base->reaction solvent Solvent (e.g., 1,4-Dioxane/Water) solvent->reaction crude Crude This compound reaction->crude extraction Aqueous Workup & Extraction crude->extraction drying Drying of Organic Layer extraction->drying crystallization Crystallization or Chromatography drying->crystallization pure Pure This compound crystallization->pure

Caption: General workflow for the synthesis and purification of this compound.

Detailed Methodology

Synthesis of this compound (General Protocol):

A common method for the N-protection of amino acids is the Schotten-Baumann reaction.

  • Dissolution: Dissolve DL-Alanine-2-d1 in an aqueous solution of a base, such as sodium bicarbonate or sodium carbonate, in a suitable solvent mixture like 1,4-dioxane and water.

  • Addition of Fmoc-Cl: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in an organic solvent (e.g., 1,4-dioxane) to the amino acid solution while stirring vigorously at a controlled temperature (typically 0-5 °C).

  • Reaction: Allow the reaction to proceed for several hours at room temperature, monitoring the progress by a suitable technique like thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to a pH of approximately 2.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by one of the following methods:

  • Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Column Chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system.

A general method for the purification of Fmoc-amino acids involves dissolving the compound in a solvent like toluene, heating to 50°C, stirring, cooling, and then filtering to collect the purified product.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

Analytical Workflow

G start Purified This compound hplc HPLC Analysis (Purity Assessment) start->hplc ms Mass Spectrometry (Identity Confirmation) start->ms nmr NMR Spectroscopy (Structural Confirmation) start->nmr final Characterized Product hplc->final ms->final nmr->final

Caption: Standard analytical workflow for the characterization of this compound.

Methodologies

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a standard method for assessing the purity of Fmoc-amino acids.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is common.

  • Detection: UV detection at a wavelength of 220 nm or 254 nm is suitable for the Fmoc group.[8]

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common ionization technique. The deuterated compound will show a mass shift of +1 compared to the non-deuterated analog.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. In the ¹H NMR spectrum of this compound, the signal corresponding to the alpha-proton will be absent or significantly reduced in intensity compared to the non-deuterated compound. For the non-deuterated DL-Alanine, the alpha-proton appears around 3.78 ppm.[11]

Safety and Handling

While a specific safety data sheet for this compound is not available, the handling precautions should be similar to those for other Fmoc-protected amino acids.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[6][13]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[6]

This technical guide provides a summary of the available information on this compound. For specific applications, it is recommended to consult the relevant scientific literature and safety data sheets for similar compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of DL-Alanine-2-D1-N-fmoc

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of DL-Alanine-2-D1-N-fmoc, a deuterated and protected amino acid derivative of significant interest to researchers, scientists, and drug development professionals. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Physicochemical Properties

This compound is a white solid with a molecular weight of 312.34 g/mol .[1] Its chemical formula is CH₃CD(NHFMOC)COOH, indicating the presence of a deuterium atom at the α-carbon of the alanine backbone and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine.[1] The isotopic purity is typically high, with 98 atom % D being reported.[1]

PropertyValueReference
Molecular Weight 312.34 g/mol [1]
Chemical Formula CH₃CD(NHFMOC)COOH[1]
Appearance White Solid[1]
Isotopic Purity 98 atom % D[1]
Synonyms FMOC-DL-Alanine-d1, FMOC-DL-Ala-OH-d1

Synthesis Workflow

The synthesis of this compound is a two-step process. The first step involves the synthesis of the deuterated amino acid precursor, DL-Alanine-2-D1. The second step is the protection of the amino group with the Fmoc moiety.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of DL-Alanine-2-D1 cluster_step2 Step 2: N-Fmoc Protection acetaldehyde Acetaldehyde reaction1 Strecker Synthesis in D₂O acetaldehyde->reaction1 ammonium_chloride Ammonium Chloride ammonium_chloride->reaction1 sodium_cyanide Sodium Cyanide sodium_cyanide->reaction1 d2o D₂O (Deuterium Oxide) d2o->reaction1 hcl HCl hydrolysis Acid Hydrolysis hcl->hydrolysis intermediate α-aminopropionitrile-2-d1 reaction1->intermediate intermediate->hydrolysis dl_alanine_d1 DL-Alanine-2-D1 hydrolysis->dl_alanine_d1 reaction2 Fmoc Protection dl_alanine_d1->reaction2 fmoc_osu Fmoc-OSu fmoc_osu->reaction2 nahco3 Sodium Bicarbonate nahco3->reaction2 solvent Dioxane/Water solvent->reaction2 final_product This compound reaction2->final_product

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of DL-Alanine-2-D1

The synthesis of DL-Alanine-2-D1 can be achieved through a modified Strecker synthesis.

Materials:

  • Acetaldehyde

  • Ammonium chloride

  • Sodium cyanide

  • Deuterium oxide (D₂O)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethanol

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, a solution of acetaldehyde in diethyl ether is prepared.

  • An aqueous solution of ammonium chloride and sodium cyanide in D₂O is added slowly to the acetaldehyde solution while maintaining the temperature below 10°C.

  • The reaction mixture is stirred at room temperature for several hours to form α-aminopropionitrile-2-d1.

  • The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are dried and the solvent is evaporated to yield the crude α-aminopropionitrile-2-d1.

  • The crude intermediate is then subjected to acid hydrolysis by refluxing with concentrated hydrochloric acid.

  • After hydrolysis, the solution is concentrated under reduced pressure. The resulting solid is dissolved in water and the pH is adjusted to the isoelectric point of alanine (around 6.0) with a suitable base to precipitate the DL-Alanine-2-D1.

  • The product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of this compound

The N-terminal protection of DL-Alanine-2-D1 is carried out using 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu).

Materials:

  • DL-Alanine-2-D1

  • 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • DL-Alanine-2-D1 is dissolved in a 10% aqueous solution of sodium bicarbonate.

  • A solution of Fmoc-OSu in dioxane is added dropwise to the amino acid solution at room temperature with vigorous stirring.

  • The reaction mixture is stirred for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-OSu and by-products.

  • The aqueous layer is then acidified to a pH of approximately 2 with 1 M HCl.

  • The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Characterization

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR The spectrum should show the characteristic peaks for the Fmoc group (aromatic protons between 7.3-7.8 ppm, and the CH and CH₂ protons of the fluorenyl group between 4.2-4.5 ppm). The methyl group of alanine will appear as a doublet. The α-proton signal, which would typically appear as a quartet in the non-deuterated compound, will be absent or significantly reduced in intensity due to the deuterium substitution.
¹³C NMR The spectrum will display signals corresponding to the carbonyl carbon, the α-carbon (which may show a splitting pattern due to the C-D bond), the methyl carbon, and the carbons of the Fmoc group.
Mass Spectrometry The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 313.35, confirming the molecular weight of the deuterated compound.
Melting Point The melting point should be determined and compared to the literature values for the non-deuterated compound, keeping in mind that deuteration can slightly alter physical properties.
Purity (HPLC) The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Note: The exact chemical shifts in NMR and fragmentation patterns in mass spectrometry may vary slightly depending on the solvent and instrument conditions. It is recommended to compare the obtained spectra with those of a non-deuterated standard of N-Fmoc-DL-alanine for confirmation.

References

"DL-Alanine-2-D1-N-fmoc" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of DL-Alanine-2-D1-N-fmoc, this technical guide provides essential physicochemical data and a generalized experimental workflow for its application in peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology who utilize isotopically labeled amino acids.

Core Compound Data

The fundamental properties of this compound are summarized below. This compound is a deuterated and Fmoc-protected form of the amino acid alanine, making it a valuable building block in specialized chemical synthesis, particularly in the preparation of isotopically labeled peptides for use in metabolic studies or as internal standards in mass spectrometry.

Property Value Source
Molecular Weight 312.34 g/mol [1][2]
Molecular Formula C₁₈H₁₆DNO₄[3]
Alternate Formula C₁₈DH₁₆NO₄[4]
Structural Formula CH₃CD(NHFMOC)COOH[1][2]

Chemical Structure and Nomenclature

The name "this compound" precisely describes the molecule's structure:

  • DL-Alanine : Indicates a racemic mixture of both D- and L-isomers of the amino acid alanine.

  • 2-D1 : Specifies that the alpha-carbon (the carbon atom adjacent to the carboxyl group, at position 2) is substituted with a single deuterium atom.

  • N-fmoc : Denotes that the amine group (N) of the alanine is protected by a Fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for stepwise peptide synthesis, as it prevents unwanted reactions at the N-terminus while the C-terminus is being coupled.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are highly dependent on the target peptide and the specific research application. Such protocols are typically found within proprietary research documentation or specific scientific publications. However, a generalized workflow for the incorporation of this amino acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is presented below.

Generalized Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical steps for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support. This is a standard and widely adopted methodology in peptide chemistry.

Peptide_Synthesis_Workflow resin Solid Support (Resin) deprotection1 Fmoc Deprotection resin->deprotection1 Start with Fmoc-AA-Resin wash1 Wash deprotection1->wash1 coupling Coupling: This compound + Activating Agents wash2 Wash coupling->wash2 wash1->coupling deprotection2 Fmoc Deprotection coupling2 Couple Next Fmoc-Amino Acid deprotection2->coupling2 repeat Repeat Cycle coupling2->repeat n-1 times wash2->deprotection2 cleavage Cleavage from Resin & Side-Chain Deprotection repeat->cleavage peptide Purified Deuterated Peptide cleavage->peptide

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-protected amino acid.

References

An In-depth Technical Guide to N-fmoc-DL-alanine-d1: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(9-fluorenylmethoxycarbonyl)-DL-alanine-d1, a deuterated amino acid derivative crucial for isotopic labeling in peptide synthesis and related research. This document details its chemical structure, physical properties, and outlines a likely synthetic pathway. Furthermore, it describes its primary application in the preparation of deuterium-labeled peptides for various analytical and research purposes.

Core Compound Data

N-fmoc-DL-alanine-d1 is a derivative of the amino acid alanine, where the amine group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the alpha-carbon is stereochemically racemic (DL) and isotopically labeled with one deuterium atom.

PropertyValueReference
Molecular Formula C₁₈H₁₆DNO₄[1]
Molecular Weight 312.34 g/mol [1][2][3]
Synonyms FMOC-DL-Alanine-d1, Fmoc-DL-Ala-OH-d[2][3]
CAS Number 35661-38-2 (unlabeled)[2][3]
Appearance White Solid[2]
Isotopic Purity Typically ≥98 atom % D[2][3]

Synthesis of N-fmoc-DL-alanine-d1

Experimental Protocol: Synthesis of N-fmoc-DL-alanine-d1

Materials:

  • DL-Alanine

  • Deuterium oxide (D₂O)

  • Appropriate catalyst for H/D exchange (e.g., Platinum on carbon)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deuteration of DL-Alanine: A common method for deuteration at the α-carbon involves H/D exchange in D₂O under appropriate catalytic conditions. DL-alanine would be dissolved in D₂O with a suitable catalyst and heated to promote the exchange of the α-proton with deuterium. The progress of the reaction would be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal. Upon completion, the catalyst is filtered off, and the D₂O is removed under reduced pressure to yield DL-alanine-d1.

  • Fmoc Protection of DL-alanine-d1:

    • DL-alanine-d1 is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and an aqueous solution of a base (e.g., sodium bicarbonate).

    • A solution of Fmoc-Cl or Fmoc-OSu in the same organic solvent is added dropwise to the amino acid solution at room temperature with vigorous stirring.

    • The reaction mixture is stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is diluted with water and washed with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc-Cl/Fmoc-OSu and byproducts.

    • The aqueous layer is then acidified to a low pH (e.g., pH 2) with dilute HCl.

    • The precipitated N-fmoc-DL-alanine-d1 is extracted with an organic solvent such as ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography to obtain pure N-fmoc-DL-alanine-d1.

Spectroscopic Characterization

Specific spectroscopic data for N-fmoc-DL-alanine-d1 is not available in the searched results. However, the expected spectra can be inferred from the data available for the non-deuterated analog, N-fmoc-L-alanine.

Spectroscopic Data for N-fmoc-L-alanine (Reference)
¹H NMR (DMSO-d₆) δ (ppm): 12.6 (s, 1H, COOH), 7.90 (d, 2H), 7.74 (d, 2H), 7.43 (t, 2H), 7.35 (t, 2H), 4.30 (m, 1H), 4.24 (m, 2H), 1.30 (d, 3H)[4]
Expected changes for N-fmoc-DL-alanine-d1 The multiplet corresponding to the α-proton (around 4.30 ppm) would be absent in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the signal for the α-carbon would show a characteristic coupling to deuterium.
Mass Spectrometry The molecular ion peak in the mass spectrum of N-fmoc-DL-alanine-d1 would be expected at an m/z corresponding to its molecular weight of 312.34.

Application in Peptide Synthesis

The primary application of N-fmoc-DL-alanine-d1 is in the synthesis of peptides containing a deuterium-labeled alanine residue. This is particularly useful in quantitative proteomics, where the labeled peptide can serve as an internal standard for mass spectrometry-based quantification of the corresponding unlabeled peptide in a complex biological sample. It is also used in NMR studies to probe protein structure and dynamics.

Experimental Workflow: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Fmoc_AA1 Couple first Fmoc-Amino Acid Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (Piperidine/DMF) Fmoc_AA1->Deprotection1 Fmoc_Ala_d1 Couple N-fmoc-DL-alanine-d1 Deprotection1->Fmoc_Ala_d1 Deprotection2 Fmoc Deprotection (Piperidine/DMF) Fmoc_Ala_d1->Deprotection2 Fmoc_AA_n Couple subsequent Fmoc-Amino Acids Deprotection2->Fmoc_AA_n Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Fmoc_AA_n->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Labeled_Peptide Labeled Peptide Purification->Labeled_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis incorporating N-fmoc-DL-alanine-d1.

Logical Relationship of Synthesis and Application

logical_relationship cluster_synthesis Synthesis cluster_application Application DL_Alanine DL-Alanine Deuteration H/D Exchange (Deuteration) DL_Alanine->Deuteration DL_Alanine_d1 DL-Alanine-d1 Deuteration->DL_Alanine_d1 Fmoc_Protection Fmoc Protection DL_Alanine_d1->Fmoc_Protection N_Fmoc_DL_Alanine_d1 N-fmoc-DL-alanine-d1 Fmoc_Protection->N_Fmoc_DL_Alanine_d1 SPPS Solid-Phase Peptide Synthesis N_Fmoc_DL_Alanine_d1->SPPS Labeled_Peptide Deuterium-Labeled Peptide SPPS->Labeled_Peptide Analysis Analytical Techniques Labeled_Peptide->Analysis MS Mass Spectrometry (Quantitative Proteomics) Analysis->MS NMR NMR Spectroscopy (Structural Biology) Analysis->NMR

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical and chemical properties of deuterated alanine, a vital tool in metabolic research, protein structural analysis, and pharmaceutical development. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts unique characteristics that are invaluable for a range of sophisticated analytical techniques.

Part 1: Core Physical and Chemical Properties

Deuteration, the replacement of hydrogen (¹H) with deuterium (²H or D), modifies several key properties of alanine. The increased mass and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond are fundamental to its applications. These changes manifest in altered molecular weights, distinct spectroscopic signatures, and measurable kinetic isotope effects.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for various deuterated isotopologues of alanine, comparing them with standard L-alanine where applicable.

Table 1: Molecular Weight and Physical Properties of L-Alanine Isotopologues
Compound Formula Molecular Weight ( g/mol ) Melting Point (°C)
L-AlanineC₃H₇NO₂89.09[1]~300 (decomposes)[1]
L-Alanine-2-d₁C₃H₆DNO₂90.10314.5 (decomposes)
L-Alanine-3,3,3-d₃C₃H₄D₃NO₂92.11[2]314.5 (decomposes)[2]
L-Alanine-d₄ (2,3,3,3-d₄)C₃H₃D₄NO₂93.12[3]314.5 (decomposes)[4][5]
L-Alanine-d₇ (fully deuterated)C₃D₇NO₂96.14>300 (decomposes)
Table 2: Solubility and Acidity of Alanine Isotopologues
Compound Solubility in Water pKa Values (in H₂O at 25°C)
L-Alanine164 g/L (16.4 g/100mL) at 25°C[1][6]pKa₁ (α-carboxyl): 2.34[7]
pKa₂ (α-amino): 9.69[7]
L-Alanine-d₃Soluble in water[2]Not precisely reported, but expected to be very similar to L-Alanine.
L-Alanine-d₄≥ 125 g/L (≥ 12.5 g/100mL)[3]Not precisely reported, but expected to be very similar to L-Alanine.
Table 3: Spectroscopic Data for Alanine in D₂O
¹H NMR Chemical Shifts (ppm) in D₂O
L-Alanine α-H~3.78[8][9]
L-Alanine β-CH₃~1.48[8][9]
¹³C NMR Chemical Shifts (ppm) in D₂O
L-Alanine Cα~51-53
L-Alanine Cβ~17-19
L-Alanine C=O~176-178
Key Infrared (IR) / Raman Vibrational Bands
N-D Stretch (from H/D exchange of NH₃⁺ in D₂O)~2175-2200 cm⁻¹
C-D Stretch (in deuterated side chains)Expected in the ~2100-2250 cm⁻¹ range (shifted from C-H stretch region of ~2850-3000 cm⁻¹).
Note: NMR chemical shifts are highly dependent on pH, solvent, and temperature. The values provided are typical for alanine dissolved in D₂O. The deuteration at a specific carbon position will lead to the disappearance of the corresponding ¹H signal and a change in the multiplicity and chemical shift of the ¹³C signal.

Part 2: Experimental Protocols

The synthesis and analysis of deuterated alanine require specific methodologies. Below are generalized protocols based on common techniques cited in the literature.

Protocol 1: Synthesis of L-Alanine-d₄

This protocol outlines a non-enzymatic transamination method, which is a high-yield approach for deuterating alanine.

  • Preparation of Reactants : An N-protected derivative of L-alanine is used as the starting material to prevent side reactions. Pyridoxal or a similar catalyst is prepared in a solution of deuterium oxide (D₂O). A metal salt, such as copper(II) sulfate, is added to facilitate the reaction.[4]

  • Deuterium Exchange Reaction : The N-protected alanine is dissolved in the D₂O solution containing the catalyst and metal salt. The mixture is heated under reflux. The catalyst facilitates the exchange of the α- and β-hydrogens with deuterium from the solvent.

  • Work-up and Deprotection : After the reaction is complete (monitored by NMR or Mass Spectrometry), the reaction mixture is cooled. The catalyst and metal ions are removed, often through ion-exchange chromatography. The protecting group is then removed under appropriate acidic or basic conditions.

  • Purification : The final L-Alanine-d₄ product is purified, typically by recrystallization or chromatography, to yield a white solid.[4]

Protocol 2: Quantification of Deuterium Incorporation by Mass Spectrometry

Mass spectrometry (MS) is a primary method for confirming the molecular weight and calculating the percentage of deuterium incorporation.

  • Sample Preparation : A small, precisely weighed amount of the deuterated alanine sample is dissolved in a suitable solvent (e.g., a water/acetonitrile mixture with a small amount of formic acid for LC-MS). An internal standard may be added for quantitative analysis.

  • Derivatization (for GC-MS) : For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the amino acid must be derivatized to make it volatile. A common method is the "methyl-8" derivatization using N,N-dimethylformamide dimethyl acetal.

  • Mass Spectrometry Analysis :

    • Direct Infusion/LC-MS : The sample solution is introduced into an electrospray ionization (ESI) source. The mass analyzer is set to scan for the expected mass-to-charge (m/z) ratios of the non-deuterated, partially deuterated, and fully deuterated species.

    • GC-MS : The derivatized sample is injected into the GC, separated, and then ionized (commonly via electron impact) and analyzed.

  • Data Analysis : The relative abundances of the isotopic peaks in the mass spectrum are measured. The degree of deuterium incorporation is calculated by comparing the intensity of the peak corresponding to the deuterated molecule with the intensities of any remaining non-deuterated or partially deuterated molecules.

Part 3: Applications and Biological Significance

The unique properties of deuterated alanine make it indispensable for tracing metabolic pathways and for structural biology studies.

Metabolic Tracer Studies

Deuterated alanine is widely used as a stable isotope tracer to study metabolic fluxes in vivo and in vitro.[4] By introducing a known amount of deuterated alanine into a biological system, researchers can track the deuterium label as it is incorporated into other molecules. This allows for the quantitative analysis of pathways like gluconeogenesis and the tricarboxylic acid (TCA) cycle.[4] Alanine is readily synthesized from pyruvate, a key product of glycolysis, and can be converted back to pyruvate, linking amino acid metabolism with carbohydrate metabolism.[4]

Alanine_Metabolism cluster_blood Bloodstream cluster_cell Cell (e.g., Hepatocyte) Ala_d Deuterated Alanine (from infusion) Ala_d_in Deuterated Alanine Ala_d->Ala_d_in Transport Pyr_d Deuterated Pyruvate Ala_d_in->Pyr_d Alanine Aminotransferase Pyr_d->Ala_d_in Alanine Aminotransferase Glc_d Deuterated Glucose Pyr_d->Glc_d Gluconeogenesis TCA TCA Cycle Pyr_d->TCA Pyruvate Dehydrogenase Glc_d->Ala_d Export to Blood Glut Glutamate aKG α-Ketoglutarate Glut->aKG aKG->Glut

Diagram 1: Workflow of Deuterated Alanine as a Metabolic Tracer.
Protein Structure and Dynamics by NMR

In Nuclear Magnetic Resonance (NMR) spectroscopy of large proteins, spectral overlap is a major challenge. Replacing protons with deuterons simplifies complex ¹H NMR spectra. Specific labeling strategies, where cells are grown in a deuterated medium with deuterated alanine, allow for the incorporation of these isotopes into proteins.[4] This technique, often combined with methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), is crucial for studying the structure and dynamics of high-molecular-weight proteins.

Protein_NMR_Workflow A 1. Cell Culture in D₂O Medium B 2. Introduce Deuterated Alanine A->B C 3. Induce Protein Expression B->C D 4. Protein Purification & Isolation C->D E 5. NMR Sample Preparation D->E F 6. NMR Data Acquisition (e.g., TROSY) E->F G 7. Spectral Analysis & Structure Determination F->G

Diagram 2: Experimental Workflow for Protein NMR using Deuterated Alanine.
Kinetic Isotope Effect (KIE) Studies

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, it requires more energy to break. This results in a slower rate for reactions where C-H bond cleavage is the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating enzyme mechanisms. For example, a significant primary deuterium KIE (where the deuterated bond is broken) of around 6.0 has been observed in the oxidation of alanine by L-amino acid oxidase, providing strong evidence for a hydride transfer mechanism.

KIE_Concept cluster_0 Bond Properties cluster_1 Reaction Energetics cluster_2 Kinetic Outcome Bond_CD C-D Bond Energy_CD Higher Activation Energy (Ea) Bond_CD->Energy_CD is stronger than Bond_CH C-H Bond Energy_CH Lower Activation Energy (Ea) Bond_CH->Energy_CH Rate_CD Slower Reaction Rate (kH/kD > 1) Energy_CD->Rate_CD leads to Rate_CH Faster Reaction Rate Energy_CH->Rate_CH leads to

Diagram 3: Logical Relationship of the Kinetic Isotope Effect (KIE).

References

Isotopic Enrichment of DL-Alanine-2-D1-N-fmoc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of DL-Alanine-2-D1-N-fmoc, a deuterated amino acid of significant interest in metabolic research, proteomics, and drug development. This document details the synthetic pathways, experimental protocols, and analytical considerations for the preparation and characterization of this isotopically labeled compound.

Introduction

Isotopically labeled amino acids, such as this compound, are powerful tools in scientific research. The incorporation of a deuterium atom at the alpha-carbon of DL-alanine offers a stable, non-radioactive tracer for a variety of applications. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality makes this molecule particularly suitable for solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of a deuterated residue into peptides and proteins.

The primary applications of this compound include:

  • Metabolic Flux Analysis: Tracing the metabolic fate of alanine in biological systems.

  • Protein Kinetics: Studying protein synthesis and degradation rates.

  • Structural Biology: Aiding in NMR-based structural elucidation of proteins and peptides.

  • Drug Development: Evaluating the pharmacokinetic and metabolic profiles of peptide-based therapeutics.[1]

This guide will provide detailed methodologies for the synthesis and analysis of this compound, empowering researchers to effectively utilize this valuable tool in their studies.

Synthesis of this compound

The synthesis of this compound is a two-step process:

  • Isotopic Enrichment: Introduction of a deuterium atom at the C-2 position of DL-alanine.

  • N-Fmoc Protection: Attachment of the Fmoc protecting group to the amine of the deuterated alanine.

Isotopic Enrichment of DL-Alanine to DL-Alanine-2-D1

Several methods can be employed for the deuteration of alanine at the α-position. A common and effective approach is through a catalytic hydrogen-deuterium (H/D) exchange reaction in a deuterated solvent.

Experimental Protocol: Catalytic H/D Exchange of DL-Alanine

This protocol is based on established methods for the deuteration of amino acids.[2][3]

Materials:

  • DL-Alanine

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Palladium on carbon (10% Pd/C)

  • Aluminum foil

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Reaction vessel with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine DL-alanine (1.0 eq) and 10% Pd/C (0.1 eq by weight).

  • Solvent Addition: Add D₂O to the reaction vessel to create a solution or suspension.

  • In-situ D₂ Generation: Carefully add small pieces of aluminum foil to the mixture. The reaction between aluminum and D₂O will generate deuterium gas in situ.

  • Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere with vigorous stirring. The reaction is typically monitored by NMR spectroscopy to determine the extent of deuteration.

  • Work-up: After the desired level of deuteration is achieved (typically >98%), cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: The D₂O is removed under reduced pressure to yield the crude DL-Alanine-2-D1. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Quantitative Data:

ParameterValueReference
Starting MaterialDL-Alanine-
Deuterium SourceDeuterium Oxide (D₂O)[3]
Catalyst10% Palladium on Carbon (Pd/C)[3]
Isotopic Purity>98 atom % D[4]
Typical Yield80-90%Estimated from similar reactions
N-Fmoc Protection of DL-Alanine-2-D1

The protection of the amino group of DL-Alanine-2-D1 with Fmoc is a standard procedure in peptide chemistry.

Experimental Protocol: N-Fmoc Protection

This protocol is adapted from standard Fmoc protection procedures.

Materials:

  • DL-Alanine-2-D1

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Stirring apparatus

Procedure:

  • Dissolution: Dissolve DL-Alanine-2-D1 (1.0 eq) in a 10% solution of sodium bicarbonate in water.

  • Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane. Add the Fmoc-OSu solution dropwise to the stirring solution of DL-Alanine-2-D1.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.

  • Acidification and Extraction: Acidify the aqueous layer with 1M HCl to a pH of approximately 2. The N-Fmoc-DL-Alanine-2-D1 will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexane.

Quantitative Data:

ParameterValueReference
Starting MaterialDL-Alanine-2-D1-
Protecting AgentFmoc-OSu-
Isotopic PurityMaintained from starting materialAssumed
Chemical Purity>98%[5]
Typical Yield85-95%Estimated from similar reactions

Analytical Characterization

The successful synthesis and purity of this compound must be confirmed through various analytical techniques.

Analytical TechniquePurposeExpected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the position and extent of deuteration and the presence of the Fmoc group.¹H NMR will show the absence or significant reduction of the signal corresponding to the α-proton of alanine. ¹³C NMR will show a characteristic triplet for the deuterated carbon.
Mass Spectrometry (MS) To confirm the molecular weight and isotopic enrichment.The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₁₈H₁₆DNO₄, MW: 312.34).
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the final product.A single major peak indicating a high degree of chemical purity.

Applications and Workflows

Metabolic Fate of Deuterated Alanine

Deuterated alanine can be used to trace its metabolic pathways in vivo. The deuterium label allows for the tracking of the carbon skeleton of alanine as it is metabolized.

metabolic_fate DL-Alanine-2-D1 DL-Alanine-2-D1 Pyruvate-d1 Pyruvate-d1 DL-Alanine-2-D1->Pyruvate-d1 Transamination Protein_Synthesis Incorporation into Protein DL-Alanine-2-D1->Protein_Synthesis TCA_Cycle TCA Cycle Pyruvate-d1->TCA_Cycle Oxidative Decarboxylation Glucose-d Glucose (via Gluconeogenesis) Pyruvate-d1->Glucose-d Gluconeogenesis

Metabolic fate of DL-Alanine-2-D1.
Workflow for Incorporation into Peptides

The Fmoc protecting group of this compound is specifically designed for its use in solid-phase peptide synthesis (SPPS).

peptide_synthesis_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Deprotection Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Coupling Coupling of Fmoc-AA-OH Deprotection->Coupling Deprotection->Coupling Wash Wash Coupling->Wash Coupling->Wash Repeat Repeat Cycles Wash->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection Wash->Cleavage Repeat->Deprotection n-1 cycles Incorporate_Deuterated Couple This compound Repeat->Incorporate_Deuterated Start Start with Resin Start->Resin Incorporate_Deuterated->Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Deuterated Peptide Purification->Final_Peptide

References

Navigating the Acquisition of Fmoc-DL-Ala-2-D1-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the commercial availability and synthesis of Fmoc-DL-Ala-2-D1-OH, a deuterated amino acid critical for various research applications.

While a direct, off-the-shelf commercial source for Fmoc-DL-Ala-2-D1-OH is not readily identifiable, this technical guide outlines pathways for its acquisition through custom synthesis and provides a conceptual framework for its laboratory preparation. This document serves as a vital resource for researchers requiring this specific isotopically labeled compound for their work in areas such as peptide synthesis, structural biology, and metabolic research.

Commercial Availability: The Custom Synthesis Route

For researchers requiring Fmoc-DL-Ala-2-D1-OH, the most viable procurement strategy is through a chemical supplier specializing in custom isotopic labeling. Several companies offer bespoke synthesis of deuterated amino acids to meet specific research needs.

One such provider is BOC Sciences, which has the capability to synthesize amino acids with site-specific deuterium labeling and can deliver them in various protected forms, including the Fmoc (9-fluorenylmethyloxycarbonyl) protected version as requested.[] When engaging a custom synthesis service, it is imperative to provide detailed specifications to ensure the final product meets the stringent requirements of your research.

Table 1: Key Specifications for Custom Synthesis of Fmoc-DL-Ala-2-D1-OH

ParameterRecommended SpecificationImportance
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-DL-alanine-2-d1Ensures correct compound is synthesized.
CAS Number N/A (Custom Synthesis)A unique identifier will be assigned upon synthesis.
Molecular Formula C₁₈H₁₆DNO₄Defines the elemental composition.
Molecular Weight Approx. 312.35 g/mol Important for reaction stoichiometry.
Isotopic Enrichment ≥ 98% Deuterium at the α-carbonCritical for applications relying on the isotopic label.
Chemical Purity ≥ 98% (by HPLC)Ensures absence of interfering impurities.
Enantiomeric Purity Racemic (DL) mixtureAs specified by the "DL" designation.
Protecting Group Fmoc on the α-amino groupEssential for use in Fmoc-based solid-phase peptide synthesis.
Final Form Lyophilized powderStandard for stability and ease of handling.
Certificate of Analysis RequiredProvides quality control data, including identity, purity, and isotopic enrichment.

The following diagram illustrates the typical workflow when ordering a custom-synthesized deuterated amino acid.

custom_synthesis_workflow cluster_researcher Researcher Actions cluster_supplier Supplier Actions Define_Specs Define Compound Specifications Request_Quote Request Quotation from Supplier Define_Specs->Request_Quote Provide_Quote Provide Quotation and Lead Time Request_Quote->Provide_Quote Place_Order Place Purchase Order Synthesize Synthesize and Purify Compound Place_Order->Synthesize Receive_Compound Receive Compound and CoA Provide_Quote->Place_Order QC_Analysis Perform Quality Control Analysis Synthesize->QC_Analysis Ship_Product Ship Product with CoA QC_Analysis->Ship_Product Ship_Product->Receive_Compound

Custom Synthesis Workflow

Conceptual Experimental Protocol for Laboratory Synthesis

For laboratories equipped for organic synthesis, the preparation of Fmoc-DL-Ala-2-D1-OH can be approached as a two-stage process: the synthesis of DL-alanine-2-d1 followed by the protection of the amino group with Fmoc.

Stage 1: Synthesis of DL-Alanine-2-d1

The synthesis of α-deuterated α-amino acids can be achieved through various methods. One common approach involves the H/D exchange at the α-position of the corresponding amino acid or a suitable precursor. Catalytic methods are often employed to facilitate this exchange under mild conditions.

Conceptual Reaction Scheme:

The synthesis could start from commercially available DL-alanine. The α-proton is exchanged for a deuterium atom from a deuterium source, such as D₂O, often in the presence of a catalyst.

Table 2: Conceptual Reagents and Conditions for DL-Alanine-2-d1 Synthesis

Reagent/ConditionPurposeExample Reference
DL-AlanineStarting material-
D₂ODeuterium source[2][3]
Catalyst (e.g., Pyridoxal-based, Metal catalyst)Facilitates H/D exchange at the α-carbon[3][4]
Solvent (e.g., D₂O, organic solvent)Reaction medium[2][3]
TemperatureReaction condition[2]
Reaction TimeReaction condition[2]
Work-upIsolation and purification of the product-

The following diagram outlines the logical flow of this synthesis stage.

deuteration_workflow Start DL-Alanine Reagents D2O (Deuterium Source) Catalyst Reaction H/D Exchange Reaction Start->Reaction Reagents->Reaction Workup Reaction Quenching and Product Isolation Reaction->Workup Purification Purification (e.g., Recrystallization, Ion-Exchange Chromatography) Workup->Purification Analysis Characterization (NMR, MS) to confirm deuteration Purification->Analysis End DL-Alanine-2-D1 Analysis->End

DL-Alanine-2-D1 Synthesis Workflow

Stage 2: Fmoc Protection of DL-Alanine-2-d1

Once the deuterated alanine is synthesized and purified, the amino group is protected using an Fmoc-reagent. A common and efficient method is the Schotten-Baumann reaction.[5]

Conceptual Reaction Scheme:

DL-alanine-2-d1 is reacted with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, in the presence of a base.

Table 3: Conceptual Reagents and Conditions for Fmoc Protection

Reagent/ConditionPurposeExample Reference
DL-Alanine-2-d1Starting material-
Fmoc-OSu or Fmoc-ClFmoc-donating reagent[5][6]
Base (e.g., NaHCO₃, Na₂CO₃)Neutralizes the acid byproduct[6]
Solvent (e.g., Dioxane/Water, THF/Water)Reaction medium[6]
TemperatureReaction condition[7]
Reaction TimeReaction condition[6]
Work-upAcidification and extraction to isolate the product[6]
PurificationRecrystallization or chromatography-

The workflow for the Fmoc protection step is illustrated below.

fmoc_protection_workflow Start DL-Alanine-2-D1 Reagents Fmoc-OSu or Fmoc-Cl Base (e.g., NaHCO3) Reaction Fmoc Protection Reaction (Schotten-Baumann conditions) Start->Reaction Reagents->Reaction Workup Acidification and Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, HPLC) to confirm purity and identity Purification->Analysis End Fmoc-DL-Ala-2-D1-OH Analysis->End

Fmoc Protection Workflow

Physicochemical and Handling Data of Related Compounds

While specific data for Fmoc-DL-Ala-2-D1-OH is not available due to its custom nature, data for the non-deuterated and enantiomerically pure forms can serve as a useful reference for handling and storage.

Table 4: Properties of Related Fmoc-Alanine Derivatives

PropertyFmoc-L-Ala-OHFmoc-D-Ala-OHFmoc-DL-Ala-OH
CAS Number 35661-39-379990-15-135661-38-2
Molecular Formula C₁₈H₁₇NO₄C₁₈H₁₇NO₄C₁₈H₁₇NO₄
Molecular Weight 311.34 g/mol 311.34 g/mol 311.34 g/mol
Appearance White to off-white powderWhite to slight yellow to beige powder-
Melting Point 147-153 °C113-123 °C-
Storage Temperature 2-8°C2-30°C-20°C to -80°C (as a solution)
Purity (Typical) ≥ 95%≥ 99.0% (HPLC)-

Data compiled from various supplier websites.

Conclusion

The acquisition of Fmoc-DL-Ala-2-D1-OH for research purposes necessitates a proactive approach, focusing on custom synthesis services. By providing clear and detailed specifications, researchers can obtain this valuable compound tailored to their experimental needs. Alternatively, for laboratories with the appropriate expertise and facilities, a two-step laboratory synthesis provides a viable path to obtaining this deuterated amino acid. The information and conceptual workflows presented in this guide are intended to empower researchers in the fields of peptide chemistry, drug development, and beyond to successfully incorporate Fmoc-DL-Ala-2-D1-OH into their studies.

References

In-Depth Technical Guide: DL-Alanine-2-D1-N-fmoc

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 35661-38-2

This technical guide provides a comprehensive overview of DL-Alanine-2-D1-N-fmoc, a deuterated, N-terminally protected amino acid. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds in their work. This document covers the chemical properties, synthesis, and applications of this compound, with a focus on its role in peptide synthesis and as a tool in drug discovery.

Core Compound Data

This compound is a stable isotope-labeled version of the common amino acid alanine, where the hydrogen atom at the alpha-carbon is replaced with deuterium. The amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS).

PropertyValueReference
CAS Number 35661-38-2[1][2]
Molecular Formula C₁₈H₁₆DNO₄[3][4]
Molecular Weight 312.34 g/mol [1][3][5]
Synonyms FMOC-DL-Alanine-2-d1, Fmoc-DL-Ala(2-d1)-OH[1][5]
Physical Form White Solid[1][3]
Isotopic Purity Typically ≥98 atom % D[1][3][5]

Synthesis and Experimental Protocols

The synthesis of this compound involves two primary stages: the deuteration of DL-Alanine and the subsequent N-terminal protection with an Fmoc group.

Deuteration of DL-Alanine

The introduction of a deuterium atom at the α-carbon of DL-alanine can be achieved through several methods, with direct H/D exchange being a common approach.

Experimental Protocol: Acid-Catalyzed H/D Exchange

This method utilizes a deuterated acid to facilitate the exchange of the α-proton.

  • Reaction Setup: DL-Alanine is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), containing a deuterated acid catalyst such as deuterium chloride (DCl) or acetic acid-d₄.

  • Reaction Conditions: The mixture is heated to facilitate the exchange. The temperature and reaction time can be optimized to achieve high levels of deuteration. Racemization at the α-carbon is an inherent part of this process, which is suitable for the synthesis of the DL-isomeric form.

  • Monitoring: The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal, or by mass spectrometry to detect the mass shift.

  • Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting deuterated DL-Alanine is then washed and dried.

N-Fmoc Protection

The protection of the amino group of the deuterated DL-alanine is a crucial step for its use in peptide synthesis. The Fmoc group is base-labile, allowing for its removal under conditions that do not affect other protecting groups or the peptide-resin linkage.

Experimental Protocol: Fmoc Protection using Fmoc-OSu

  • Dissolution: Deuterated DL-Alanine is dissolved in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, in a solvent like 1,4-dioxane or acetone.

  • Addition of Fmoc Reagent: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added to the solution. Fmoc-OSu is a stable and efficient reagent for introducing the Fmoc group.

  • Reaction: The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the mixture is typically acidified with a dilute acid (e.g., HCl) to precipitate the product. The crude product is then filtered, washed with water, and can be further purified by recrystallization or chromatography to yield pure this compound.[6]

Synthesis_Workflow cluster_deuteration Deuteration Stage cluster_protection N-Fmoc Protection Stage DL_Alanine DL-Alanine Reaction_Vessel_D Reaction Vessel (D₂O, DCl) DL_Alanine->Reaction_Vessel_D Heating Heating Reaction_Vessel_D->Heating DL_Alanine_d1 DL-Alanine-2-d1 Heating->DL_Alanine_d1 Reaction_Vessel_P Reaction Vessel (aq. Base, Dioxane) DL_Alanine_d1->Reaction_Vessel_P Stirring Stirring at RT Reaction_Vessel_P->Stirring Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction_Vessel_P Final_Product This compound Stirring->Final_Product

Diagram 1: General Synthesis Workflow for this compound.

Applications in Research and Drug Development

Deuterated amino acids, such as this compound, are valuable tools in various scientific disciplines.

Peptide Synthesis and Proteomics

As an Fmoc-protected amino acid, its primary application is in solid-phase peptide synthesis (SPPS). The incorporation of a deuterated amino acid into a peptide sequence provides a specific mass signature that is readily detectable by mass spectrometry. This is particularly useful in quantitative proteomics studies, where peptides containing stable isotopes are used as internal standards for the accurate quantification of their non-labeled counterparts in complex biological samples.

SPPS_Workflow Resin Solid Support Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_Deuterated Couple This compound Deprotection2->Coupling_Deuterated Deprotection3 Fmoc Deprotection Coupling_Deuterated->Deprotection3 Coupling2 Couple Fmoc-AA-OH Deprotection3->Coupling2 Cleavage Cleavage from Resin (e.g., TFA) Coupling2->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Deuterated Peptide Purification->Final_Peptide

Diagram 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis.
Drug Metabolism and Pharmacokinetic (DMPK) Studies

The "deuterium switch" is a strategy in drug development where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium.[7][8] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down the rate of metabolic cleavage at that position.[8]

Incorporating DL-Alanine-2-D1 into a peptide-based drug candidate can potentially:

  • Enhance Metabolic Stability: By slowing down enzymatic degradation that involves the cleavage of the α-C-H bond.

  • Improve Pharmacokinetic Profile: A slower metabolism can lead to a longer drug half-life, potentially reducing the required dosing frequency.[7][9]

  • Reduce Formation of Toxic Metabolites: By altering the metabolic pathway, the formation of undesirable byproducts may be minimized.[9]

DMPK_Signaling cluster_drug Drug Candidate cluster_metabolism Metabolism cluster_pk Pharmacokinetics Peptide_H Peptide with Alanine Metabolic_Enzymes Metabolic Enzymes (e.g., CYP450, Proteases) Peptide_H->Metabolic_Enzymes Faster Cleavage PK_Profile_H Standard PK Profile Peptide_H->PK_Profile_H Peptide_D Peptide with DL-Alanine-d1 Peptide_D->Metabolic_Enzymes Slower Cleavage (Kinetic Isotope Effect) PK_Profile_D Improved PK Profile (Longer Half-life) Peptide_D->PK_Profile_D Metabolite_H Metabolite (H) Metabolic_Enzymes->Metabolite_H Metabolite_D Metabolite (D) Metabolic_Enzymes->Metabolite_D

Diagram 3: The "Deuterium Switch" Concept in Drug Metabolism.

Analytical Characterization

The primary techniques for the characterization of this compound and peptides containing this amino acid are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry: ESI-MS can be used to confirm the molecular weight of the compound, showing the expected mass increase due to the deuterium atom. In tandem MS (MS/MS), the fragmentation pattern can confirm the location of the deuterium label.

  • NMR Spectroscopy: ¹H NMR is used to confirm the absence of the α-proton signal. ¹³C NMR can also show subtle shifts due to the presence of deuterium.

Analytical TechniqueExpected Observation
Mass Spectrometry (MS) Molecular ion peak at m/z corresponding to C₁₈H₁₆DNO₄.
¹H NMR Spectroscopy Absence or significant reduction of the signal corresponding to the α-proton of alanine.
¹³C NMR Spectroscopy The α-carbon signal may appear as a triplet due to C-D coupling and may show a slight upfield shift.

Conclusion

This compound is a specialized chemical entity with significant applications in modern biochemical and pharmaceutical research. Its utility in peptide synthesis for quantitative proteomics and in the design of more stable peptide-based therapeutics makes it a valuable tool for scientists. The synthetic procedures, while requiring careful control, are based on well-established chemical transformations. The analytical characterization relies on standard spectroscopic techniques to ensure the quality and isotopic enrichment of the final product. As the field of drug discovery continues to evolve, the strategic use of deuterated building blocks like this compound is expected to play an increasingly important role.

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and application of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids, essential reagents in modern solid-phase peptide synthesis (SPPS). Adherence to these guidelines is critical for ensuring personnel safety, experimental reproducibility, and the synthesis of high-quality peptides.

Introduction to Fmoc-Protected Amino Acids

Fmoc-protected amino acids are the foundational building blocks for the assembly of peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the α-amino functionality of an amino acid. Its key advantage lies in its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent, which allows for the selective deprotection of the N-terminus without compromising the acid-labile side-chain protecting groups. This orthogonal protection strategy is a cornerstone of modern peptide chemistry.

Safety and Hazard Information

Fmoc-amino acids are generally stable, crystalline solids. However, as with all laboratory chemicals, they require careful handling to minimize exposure and risk. The primary hazards are associated with inhalation of the powder, and skin or eye contact. Many Fmoc-amino acids are classified as irritants. Below is a summary of the known physical and chemical properties, as well as the GHS hazard classifications for a selection of commonly used Fmoc-amino acids.

Physical and Chemical Properties
Fmoc-Amino AcidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Fmoc-L-Alanine-OHC₁₈H₁₇NO₄311.33143-145
Fmoc-L-Arginine(Pbf)-OHC₃₄H₄₀N₄O₇S648.77132
Fmoc-L-Asparagine(Trt)-OHC₃₈H₃₂N₂O₅596.67201-204
Fmoc-L-Glutamine(Trt)-OHC₃₉H₃₄N₂O₅610.70232-237
Fmoc-L-Leucine-OHC₂₁H₂₃NO₄353.41152-156
Fmoc-L-Lysine(Boc)-OHC₂₆H₃₂N₂O₆468.54Not Available
Fmoc-L-Phenylalanine-OHC₂₄H₂₁NO₄387.43Not Available
Fmoc-L-Threonine(tBu)-OHC₂₃H₂₇NO₅397.46134
Fmoc-L-Tryptophan(Boc)-OHC₃₁H₃₀N₂O₆526.58~97 (decomposes)
Fmoc-L-Tyrosine(tBu)-OHC₂₈H₂₉NO₅459.53Not Available
GHS Hazard Classifications
Fmoc-Amino AcidGHS Pictogram(s)Signal WordHazard Statement(s)
Fmoc-L-Arginine(Pbf)-OHGHS07WarningH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][3][4]
Fmoc-L-Asparagine-OHGHS07WarningH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5]
Fmoc-L-Asparagine(Trt)-OHGHS09WarningH411: Toxic to aquatic life with long lasting effects.
Fmoc-L-Glutamine(Trt)-OHGHS07WarningH317: May cause an allergic skin reaction. H413: May cause long lasting harmful effects to aquatic life.[6]
Fmoc-L-Leucine-OHGHS07WarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7]
Fmoc-L-Threonine(tBu)-OHGHS09WarningH410: Very toxic to aquatic life with long lasting effects.[8][9]
Fmoc-L-Tryptophan(Boc)-OHGHS07, GHS09WarningH317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects.[10][11][12]
Fmoc-L-Tyrosine(tBu)-OHGHS07WarningH302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[13][14]

Note: The absence of a GHS classification for a particular compound does not imply it is non-hazardous. All chemicals should be handled with appropriate caution.

Solubility Data
SolventGeneral Solubility of Fmoc-Amino AcidsNotes
N,N-Dimethylformamide (DMF) Generally goodThe most common solvent for SPPS. Can slowly degrade to form dimethylamine, which can prematurely cleave the Fmoc group.[5]
N-Methyl-2-pyrrolidone (NMP) Generally good, often better than DMFA good alternative to DMF, particularly for difficult sequences. Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[5]
Dichloromethane (DCM) Variable, generally lower than DMF and NMPOften used for swelling polystyrene-based resins and for the attachment of the first amino acid to the resin.[5]
Dimethyl sulfoxide (DMSO) Good for many Fmoc-amino acidsCan be used as a co-solvent to improve solubility and disrupt peptide aggregation.

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the quality and stability of Fmoc-protected amino acids.

Personal Protective Equipment (PPE)

When handling Fmoc-amino acids, especially in their powdered form, the following PPE should be worn:

  • Safety glasses or goggles: To protect the eyes from dust particles.

  • Gloves: Nitrile or other chemically resistant gloves to prevent skin contact.

  • Laboratory coat: To protect clothing and skin.

  • Respiratory protection: A dust mask or respirator should be used when weighing out large quantities or when there is a risk of generating airborne dust.

Weighing and Dispensing
  • Perform all weighing and dispensing of powdered Fmoc-amino acids in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Avoid creating dust. Use a spatula to carefully transfer the powder.

  • Clean up any spills immediately using appropriate methods to avoid generating dust.

Storage
  • Short-term storage: Fmoc-protected amino acids can be stored at room temperature for short periods.

  • Long-term storage: For long-term storage, it is recommended to store them in a tightly sealed container at 2-8°C.

  • Protect from moisture and light.

  • Before opening a refrigerated container, allow it to warm to room temperature to prevent condensation of moisture onto the cold powder.

Experimental Protocols

The following are detailed methodologies for the key steps involving Fmoc-amino acids in SPPS.

Fmoc-Deprotection Protocol

This procedure describes the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain attached to the solid support.

  • Resin Washing: Wash the peptide-resin three times with DMF to remove any residual reagents from the previous step.

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the peptide-resin.

  • Incubation: Gently agitate the resin slurry for 5-10 minutes at room temperature.

  • Draining: Drain the piperidine solution.

  • Second Deprotection (Optional but Recommended): Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes.

  • Resin Washing: Wash the peptide-resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling Protocol

This protocol outlines the coupling of a new Fmoc-protected amino acid to the deprotected N-terminus of the peptide-resin.

  • Activation of the Fmoc-Amino Acid:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, HCTU; 0.95 equivalents relative to the amino acid) in DMF.

    • Add a base, typically diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the solution.

    • Allow the activation to proceed for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Gently agitate the reaction mixture for 1-2 hours at room temperature. The exact time may vary depending on the specific amino acids being coupled.

  • Monitoring the Coupling Reaction (Optional): A small sample of the resin can be taken to perform a Kaiser test to check for the presence of free primary amines, indicating an incomplete reaction.

  • Resin Washing: After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Potential Side Reactions and Troubleshooting

Several side reactions can occur during the handling and use of Fmoc-amino acids in SPPS. Understanding these can aid in troubleshooting and optimizing peptide synthesis.

Side ReactionDescriptionMitigation Strategies
Diketopiperazine Formation Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the resin and termination of the peptide chain. Most common with Proline or Glycine at the C-terminus.Use a pre-loaded dipeptide for the first two residues. Use a sterically hindered resin like 2-chlorotrityl resin.
Aspartimide Formation Cyclization of aspartic acid residues, particularly Asp-Gly or Asp-Ser sequences, under basic conditions (Fmoc deprotection). This can lead to racemization and the formation of β-peptides.Use a protecting group for the aspartic acid side chain that is more resistant to cyclization (e.g., O-2-xan). Add HOBt to the deprotection solution.
Racemization Loss of stereochemical integrity at the α-carbon of the amino acid, particularly during the activation step. Cysteine and Histidine are highly susceptible.Use coupling reagents known to suppress racemization (e.g., COMU, TBTU). Avoid prolonged activation times and excess base.
Double Insertion Coupling of two identical amino acids in a single cycle. This can be caused by the presence of free amino acid impurities in the Fmoc-amino acid stock.Use high-purity Fmoc-amino acids with low free amino acid content.

Visualizing Workflows and Mechanisms

Fmoc-Deprotection Mechanism

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically piperidine.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction by Piperidine Fmoc_Peptide->Proton_Abstraction Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion + Piperidinium Beta_Elimination β-Elimination Carbanion->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Free_Amine H₂N-Peptide-Resin Beta_Elimination->Free_Amine + CO₂ Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Piperidine_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of Fmoc-based SPPS.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple next Fmoc-Amino Acid Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Check_Completion Check for Completion? Washing2->Check_Completion Check_Completion->Deprotection No Cleavage Cleave from Resin & Deprotect Side Chains Check_Completion->Cleavage Yes Final_Peptide Final Peptide Cleavage->Final_Peptide

Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.

Troubleshooting Logic for Incomplete Coupling

This diagram provides a logical approach to troubleshooting incomplete coupling reactions in SPPS.

Troubleshooting_Coupling Problem Incomplete Coupling (Positive Kaiser Test) Recouple Recouple with fresh reagents Problem->Recouple Check_Again Kaiser Test Again Recouple->Check_Again Proceed Proceed to next cycle Check_Again->Proceed Negative Investigate Investigate Further Check_Again->Investigate Positive Check_Reagents Check Reagent Quality (Fmoc-AA, Coupling Agents, Solvents) Investigate->Check_Reagents Check_Sequence Difficult Sequence? (Aggregation) Investigate->Check_Sequence Continue_Investigation Continue Investigation Check_Reagents->Continue_Investigation Modify_Protocol Modify Protocol (e.g., use NMP, higher temp.) Check_Sequence->Modify_Protocol Yes Check_Sequence->Continue_Investigation No Modify_Protocol->Recouple

Caption: A decision tree for troubleshooting incomplete coupling in SPPS.

Waste Disposal

Chemical waste generated from the use of Fmoc-amino acids and related reagents must be disposed of in accordance with institutional and local regulations.

  • Solid Waste: Unused or contaminated Fmoc-amino acids, and used resins should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solvents such as DMF and DCM, as well as solutions containing piperidine, DIEA, and cleavage cocktails (e.g., TFA-based), must be collected in separate, clearly labeled hazardous liquid waste containers. Do not mix incompatible waste streams.

  • Empty Containers: Empty containers of Fmoc-amino acids should be triple-rinsed with an appropriate solvent (e.g., DMF or methanol), and the rinsate collected as hazardous liquid waste. Once decontaminated, the empty container can typically be disposed of as non-hazardous waste, but institutional guidelines should be followed.

By adhering to the safety precautions, handling procedures, and experimental protocols outlined in this guide, researchers can safely and effectively utilize Fmoc-protected amino acids to advance their research and development goals.

References

Methodological & Application

Application Notes and Protocols for the Use of DL-Alanine-2-D1-N-fmoc in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as deuterium, into peptides is a powerful tool in modern drug discovery and biomedical research. The use of N-α-Fmoc-DL-alanine-2-d1 (Fmoc-DL-Ala(α-d1)-OH) in solid-phase peptide synthesis (SPPS) allows for the precise introduction of a deuterium atom at the α-carbon of an alanine residue. This modification is invaluable for a range of applications, including pharmacokinetic studies, metabolic profiling, and detailed structural analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

The heavier isotope of hydrogen, deuterium, forms a stronger covalent bond with carbon compared to protium (¹H). This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of the C-D bond, potentially enhancing the stability and prolonging the in vivo half-life of peptide therapeutics[1]. Furthermore, the distinct nuclear spin properties of deuterium make it a valuable probe in NMR spectroscopy for simplifying complex spectra and studying peptide conformation and dynamics[2][3][4]. In mass spectrometry, the known mass shift introduced by the deuterium label serves as an internal standard for accurate quantification of peptides in complex biological matrices[5].

These application notes provide detailed protocols for the incorporation of Fmoc-DL-Ala(α-d1)-OH into synthetic peptides using standard Fmoc-SPPS chemistry, along with methods for the analysis and purification of the resulting deuterated peptides.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-DL-Ala(α-d1)-OH
PropertyValue
Chemical Formula C₁₈H₁₆DNO₄
Molecular Weight 312.34 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98%
Isotopic Enrichment ≥98% Deuterium
Table 2: Comparison of a Standard and a Deuterated Peptide Synthesis

This table presents a comparative analysis of the synthesis of a model hexapeptide, Tyr-Ala-Gly-Phe-Leu-Arg, and its deuterated analogue, Tyr-(Ala-d1)-Gly-Phe-Leu-Arg. The data illustrates the expected outcomes when incorporating Fmoc-DL-Ala(α-d1)-OH using standard coupling protocols.

ParameterStandard Peptide (YAGFLR)Deuterated Peptide (Y(A-d1)GFLR)
Resin Rink Amide (0.5 mmol/g)Rink Amide (0.5 mmol/g)
Synthesis Scale 0.1 mmol0.1 mmol
Coupling Reagent HBTU/DIPEAHBTU/DIPEA
Coupling Time for Ala/Ala-d1 2 hours2 hours
Crude Purity (HPLC) ~85%~85%
Expected Mass (Monoisotopic) 737.40 Da738.41 Da
Observed Mass (ESI-MS) 737.42 Da738.43 Da
Final Yield after Purification ~25%~24%

Note: The presented data are representative and actual results may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-DL-Ala(α-d1)-OH

This protocol outlines the manual synthesis of a peptide containing a deuterated alanine residue using standard Fmoc chemistry.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 3 minutes, then drain the solution.
  • Repeat the 20% piperidine in DMF treatment for 10 minutes.
  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all traces of piperidine.

3. Coupling of Fmoc-DL-Ala(α-d1)-OH:

  • In a separate vial, dissolve Fmoc-DL-Ala(α-d1)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and vortex briefly.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2 hours at room temperature.
  • To monitor the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

4. Subsequent Amino Acid Couplings:

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
  • Filter the resin and collect the filtrate containing the crude peptide.
  • Precipitate the crude peptide by adding it to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Analysis of the Deuterated Peptide

1. Peptide Solubilization:

  • Dissolve the crude deuterated peptide in a minimal amount of a suitable solvent, typically a mixture of acetonitrile and water containing 0.1% TFA.

2. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Equilibrate a C18 preparative RP-HPLC column with a mobile phase of 95% water with 0.1% TFA (Solvent A) and 5% acetonitrile with 0.1% TFA (Solvent B).
  • Inject the dissolved crude peptide onto the column.
  • Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.
  • Monitor the elution profile at 214 nm and 280 nm.
  • Collect the fractions corresponding to the major peak.

3. Analysis of Purified Peptide:

  • Analytical RP-HPLC: Inject a small aliquot of the purified fraction onto an analytical C18 column to assess purity. The purity should typically be >95%.
  • Mass Spectrometry (ESI-MS): Analyze the purified fraction by electrospray ionization mass spectrometry to confirm the molecular weight of the deuterated peptide. The observed mass should correspond to the theoretical mass plus the mass of one deuterium atom minus the mass of one proton.

Visualizations

Experimental Workflow for Synthesis and Analysis

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purification & Analysis Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of Fmoc-DL-Ala(α-d1)-OH (HBTU/DIPEA) Deprotection->Coupling Chain_Elongation Repeat Deprotection & Coupling Cycles Coupling->Chain_Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Chain_Elongation->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Crude Product Purity_Check Purity Analysis (Analytical HPLC) Purification->Purity_Check Mass_Spec Mass Confirmation (ESI-MS) Purity_Check->Mass_Spec NMR_Study Structural/Dynamic Studies (NMR) Mass_Spec->NMR_Study

Caption: Workflow for the synthesis and analysis of a deuterated peptide.

Hypothetical Signaling Pathway Application

Peptides containing deuterated alanine can be used as probes to study enzyme kinetics and signaling pathways. For example, if a peptide substrate of a kinase contains an alanine at a key recognition site, a deuterated version could be used to investigate the kinetic isotope effect on phosphorylation.

Signaling_Pathway cluster_kinase_activity Kinase Activity Assay cluster_analysis Analysis Peptide_Substrate Peptide Substrate (Tyr-Ala-Gly-Phe-Leu-Arg) Phosphorylated_Product Phosphorylated Peptide Peptide_Substrate->Phosphorylated_Product Deuterated_Peptide Deuterated Peptide Substrate (Tyr-(Ala-d1)-Gly-Phe-Leu-Arg) Phosphorylated_Deuterated Phosphorylated Deuterated Peptide Deuterated_Peptide->Phosphorylated_Deuterated Kinase Kinase Enzyme Kinase->Phosphorylated_Product Kinase->Phosphorylated_Deuterated ADP ADP ATP ATP ATP->Phosphorylated_Product ATP->Phosphorylated_Deuterated ATP->ADP Phosphorylation LC_MS LC-MS/MS Analysis Phosphorylated_Product->LC_MS Phosphorylated_Deuterated->LC_MS Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) LC_MS->Kinetics

Caption: Investigating kinase activity using a deuterated peptide substrate.

References

Applications of Deuterated Amino Acids in NMR Spectroscopy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the applications of deuterated amino acids in Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive application notes, detailed experimental protocols, and quantitative data to illustrate the benefits of deuteration in studying protein structure, dynamics, and interactions.

The use of deuterated amino acids has become an indispensable tool in modern NMR spectroscopy, enabling the study of increasingly complex and large biomolecular systems that would otherwise be intractable. By replacing protons (¹H) with deuterium (²H), researchers can significantly improve spectral quality and gain deeper insights into molecular behavior.

Key Applications

The primary applications of deuterated amino acids in protein NMR include:

  • Simplifying Spectra and Reducing Linewidths: The substitution of protons with deuterons dramatically simplifies complex ¹H-NMR spectra by removing a multitude of proton signals. This "spin-dilution" minimizes the effects of the abundant ¹H nuclei, leading to substantial line narrowing.[1] This reduction in spectral crowding is crucial for resolving individual resonance signals, which is the first step in any detailed NMR analysis. The primary mechanism for this improvement is the reduction of dipolar coupling between protons, a major source of relaxation and line broadening in large molecules.[2]

  • Enabling the Study of Large Proteins and Complexes: For proteins larger than approximately 25 kDa, NMR spectra often suffer from severe line broadening and poor signal-to-noise ratios due to rapid transverse relaxation.[2][3] Perdeuteration, the process of replacing all non-exchangeable protons with deuterons, significantly slows down this relaxation by reducing ¹H–¹H dipolar interactions.[2][4] This allows for the acquisition of high-quality spectra for proteins and protein complexes with molecular weights well above the conventional NMR size limit.[4][5]

  • Facilitating Advanced NMR Experiments (e.g., TROSY): Transverse Relaxation-Optimized Spectroscopy (TROSY) is a powerful NMR experiment that enables the study of very large macromolecules.[3] The full potential of TROSY is realized when combined with deuterium labeling.[5] In highly deuterated proteins, TROSY experiments suppress transverse relaxation in ¹⁵N-¹H moieties by leveraging constructive interference between dipole-dipole coupling and chemical shift anisotropy (CSA).[3] This results in a dramatic improvement in both sensitivity and resolution, making it possible to obtain assignments for proteins with molecular masses exceeding 100 kDa.[6]

  • Probing Protein Dynamics: Deuterium NMR relaxation studies provide a powerful means to investigate the dynamics of amino acid sidechains.[7][8] By selectively deuterating specific amino acid types or positions, researchers can measure the rotational correlation times (τc) and activation energies (ΔE) for methyl group rotation and other side-chain motions.[7] This provides valuable information on the flexibility and conformational changes of proteins, which are often critical for their biological function.

  • Selective Labeling for Mechanistic Studies: The ability to incorporate specific deuterated or protonated amino acids into a protein allows for targeted studies of particular residues or regions.[9] For instance, by expressing a protein in a deuterated medium supplemented with specific protonated amino acids, one can selectively observe the signals from those residues.[10] This is particularly useful for studying enzyme active sites, protein-ligand binding interfaces, and allosteric regulation.

Quantitative Improvements with Deuteration

The benefits of using deuterated amino acids can be quantified through various NMR parameters. The following tables summarize the typical improvements observed.

ParameterWithout Deuteration (Protonated)With DeuterationFold ImprovementReference(s)
Transverse Relaxation Rate (R₂) High (fast decay)Low (slow decay)Several-fold
Spectral Resolution Poor (overlapping peaks)High (well-resolved peaks)Significant[10]
Signal-to-Noise Ratio (S/N) LowHigh2 to 50-fold[2]
Effective Molecular Size Limit ~25 kDa>100 kDa (with TROSY)>4-fold[2][6]

Table 1: General Improvements in NMR Spectra with Protein Deuteration.

ExperimentProtein SizeObservationQuantitative ImprovementReference
3D HNCA23 kDa Shc PTB domainComparison of fully protonated vs. 75% deuterated sampleDramatic improvement in sensitivity and resolution[10]
[¹⁵N, ¹H]-TROSY-HNCAHigh molecular weight proteinsComparison of deuterated vs. protonated samplesUp to 6.5-fold improvement for ¹Hᴺ and 2.9-fold for ¹⁵N relaxation rates
Methyl-TROSY60 kDa membrane protein OmpXComparison of conventional vs. TROSY schemesUp to 2.6-fold gain in sensitivity

Table 2: Specific Examples of Quantitative Improvements in Advanced NMR Experiments.

Experimental Protocols

Here, we provide detailed protocols for key experiments involving deuterated amino acids.

Protocol 1: General Protein Deuteration in E. coli

This protocol describes a common method for producing highly deuterated proteins using a shaker flask growth method in M9 minimal medium prepared with deuterium oxide (D₂O).[4][11]

Workflow for Protein Deuteration in E. coli

G cluster_prep Preparation cluster_growth Growth and Induction cluster_harvest Harvesting and Purification A Prepare H₂O-based M9 minimal medium starter culture C Inoculate starter culture into D₂O-M9 medium A->C B Prepare D₂O-based M9 minimal medium B->C D Grow cells at 37°C to OD₆₀₀ of 0.6-0.8 C->D E Induce protein expression with IPTG D->E F Continue growth at a reduced temperature (e.g., 18-25°C) for 12-16 hours E->F G Harvest cells by centrifugation F->G H Lyse cells and purify the deuterated protein G->H

Caption: Workflow for producing deuterated proteins in E. coli.

Materials:

  • E. coli strain carrying the expression plasmid for the protein of interest.

  • LB medium.

  • M9 minimal medium components.

  • Deuterium oxide (D₂O, 99.9%).

  • Deuterated glucose ([²H₇]-glucose) as the carbon source.

  • ¹⁵NH₄Cl as the nitrogen source (for ¹⁵N labeling).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic.

Procedure:

  • Starter Culture: Inoculate a single colony of the E. coli expression strain into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Adaptation to D₂O (Optional but Recommended): To adapt the cells to the D₂O environment, a stepwise increase in D₂O concentration can be beneficial.[4]

    • Inoculate 1 mL of the overnight culture into 50 mL of M9 medium prepared with 25% D₂O. Grow to mid-log phase.

    • Transfer an aliquot to 50 mL of M9 medium with 50% D₂O and grow again.

    • Repeat with 75% and finally 100% D₂O-based M9 medium.

  • Main Culture: Inoculate the adapted starter culture into 1 L of D₂O-based M9 minimal medium containing [²H₇]-glucose and ¹⁵NH₄Cl to a starting OD₆₀₀ of ~0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.5-1 mM to induce protein expression.

  • Expression: Continue to grow the culture at the lower temperature for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Purification: The cell pellet can be stored at -80°C or used immediately for protein purification under standard protocols. The yield of highly deuterated protein is typically between 5 to 50 mg per liter of culture.[4][11]

Protocol 2: Selective Protonation of Methyl Groups in a Deuterated Background

This protocol is essential for methyl-TROSY experiments, which are powerful for studying the structure and dynamics of large proteins.[12] It involves growing the protein in a deuterated medium and adding specific protonated precursors for isoleucine, leucine, and valine methyl groups.

Logical Flow for Selective Methyl Labeling

G A Perdeuterated Growth Medium (D₂O, [²H₇]-glucose) C E. coli Expression System A->C B Protonated α-ketoacid Precursors (e.g., for Ile, Leu, Val) B->C D Highly Deuterated Protein with Protonated Methyl Groups C->D Biosynthesis

Caption: Logic for selective protonation of methyl groups.

Materials:

  • All materials from Protocol 1.

  • Protonated α-keto acid precursors:

    • α-keto-β-methylvalerate (for Isoleucine δ1 methyl).

    • α-ketoisovalerate (for Leucine and Valine methyls).

Procedure:

  • Follow steps 1-4 of Protocol 1 for growing the E. coli culture in D₂O-based M9 medium.

  • Addition of Precursors: Approximately 1 hour before inducing with IPTG, add the protonated α-keto acid precursors to the culture. A typical concentration is 50-100 mg/L for each precursor.

  • Induction and Expression: Proceed with IPTG induction and overnight expression as described in Protocol 1 (steps 5-6). The bacterial biosynthetic pathways will incorporate the protonated precursors, resulting in ¹H,¹³C-labeled methyl groups on a deuterated protein background.

  • Harvesting and Purification: Harvest the cells and purify the protein as usual.

Protocol 3: Amide Proton Back-Exchange

For many NMR experiments, such as TROSY, it is necessary to have protonated amide groups (-NH) in the deuterated protein. This is achieved through a back-exchange process.

Procedure:

  • After purifying the deuterated protein, the final purification step (e.g., size-exclusion chromatography) should be performed using a buffer prepared with H₂O instead of D₂O.

  • Alternatively, the purified protein can be lyophilized and then re-dissolved in an H₂O-based buffer.

  • For large proteins with a substantial hydrophobic core, unfolding the protein in a denaturant (e.g., 6 M guanidinium chloride in H₂O buffer) followed by refolding (e.g., by dialysis against H₂O buffer) may be necessary to achieve complete amide proton back-exchange.[13][14]

Conclusion

The application of deuterated amino acids has fundamentally expanded the capabilities of NMR spectroscopy for the study of biomolecules. By reducing spectral complexity and mitigating the effects of rapid relaxation, deuteration enables detailed structural and dynamic investigations of large and complex proteins that are often the targets of drug development. The protocols outlined above provide a starting point for researchers to produce isotopically labeled samples tailored for advanced NMR experiments, ultimately leading to a deeper understanding of biological function at the molecular level.

References

Application Notes and Protocols: Incorporating DL-Alanine-2-D1-N-fmoc into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotope-labeled amino acids into synthetic peptides is a powerful tool in various fields of scientific research, including drug development, metabolic studies, and structural biology. DL-Alanine-2-D1-N-fmoc is a deuterated building block that can be used to introduce a stable isotope label at the alpha-carbon of an alanine residue. This labeling can serve as a probe for studying peptide metabolism, protein-peptide interactions, and conformational dynamics without significantly altering the peptide's chemical properties.[1]

These application notes provide detailed protocols for the incorporation of this compound into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS), along with methods for characterization and potential applications.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Formula C₁₈H₁₆DNO₄ChemScene
Molecular Weight 312.34 g/mol ChemScene
Appearance White to off-white solid---
Purity (Isotopic) >98% Deuterium---
Solubility Soluble in DMF, NMP---
Table 2: Illustrative Coupling Efficiency Comparison

The following table presents illustrative data on the coupling efficiency of Fmoc-DL-Alanine-OH and Fmoc-L-Alanine-OH under standard SPPS conditions. While a significant kinetic isotope effect is not expected for C-D bond formation during the coupling reaction, it is best practice to monitor coupling reactions to ensure completion.[2][3]

Amino AcidCoupling Time (min)Coupling ReagentActivation MethodEstimated Coupling Efficiency (%)
Fmoc-L-Alanine-OH30HBTU/DIPEAIn situ>99%
Fmoc-DL-Alanine-2-D1-OH30HBTU/DIPEAIn situ>99% (Expected)
Fmoc-L-Alanine-OH60HBTU/DIPEAIn situ>99.5%
Fmoc-DL-Alanine-2-D1-OH60HBTU/DIPEAIn situ>99.5% (Expected)

Note: This data is illustrative and based on typical coupling efficiencies for standard amino acids. Actual efficiencies should be determined experimentally.

Table 3: Mass Spectrometry Analysis of a Model Peptide (Ac-Gly-Ala-Phe-NH₂)

This table illustrates the expected mass-to-charge ratios (m/z) for a model peptide synthesized with either natural abundance alanine or DL-Alanine-2-D1. This allows for the confirmation of successful incorporation of the deuterated amino acid.

PeptideIsotopic LabelCalculated Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
Ac-Gly-Ala-Phe-NH₂None320.1539321.1612
Ac-Gly-(Ala-d1)-Phe-NH₂Deuterium at Ala α-carbon321.1602322.1675

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-SPPS procedure for synthesizing a peptide containing a deuterated alanine residue.[4][5]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-DL-Alanine-2-D1-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[6] If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-DL-Alanine-2-D1-OH:

    • Follow the same procedure as in step 3, using Fmoc-DL-Alanine-2-D1-OH as the amino acid. Given the racemic nature of DL-alanine, be aware that this will result in a diastereomeric mixture of the final peptide.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Monitoring Coupling Efficiency by UV-Vis Spectroscopy

The completion of the Fmoc deprotection step can be quantitatively monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution.

Procedure:

  • After the second piperidine treatment (15 minutes) in the deprotection step, collect the filtrate.

  • Dilute a known volume of the filtrate with DMF.

  • Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.

  • Calculate the amount of Fmoc groups released using the Beer-Lambert law (ε₃₀₁ = 7800 M⁻¹cm⁻¹). This provides a quantitative measure of the number of available amino groups for the next coupling step.

  • After the coupling reaction, a small aliquot of the resin can be taken for a Kaiser test to qualitatively assess the completion of the reaction.[6]

Visualizations

Experimental Workflow for Peptide Synthesis

G Resin_Swelling Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat Cycle (n-1 times) Washing_2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Analysis Workflow for Deuterated Peptides

G Crude_Peptide Crude Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Purity_Check Analytical HPLC (Purity Assessment) Purification->Purity_Check Mass_Spec Mass Spectrometry (Identity & Isotopic Incorporation) Purification->Mass_Spec NMR NMR Spectroscopy (Structural Analysis) Purification->NMR

Caption: Post-synthesis analysis workflow for deuterated peptides.

Application in Tracing Metabolic Pathways: The Glucose-Alanine Cycle

The incorporation of DL-Alanine-2-D1 allows for the tracing of alanine's fate in metabolic pathways such as the Glucose-Alanine Cycle.[1][8][9] The deuterium label can be tracked by mass spectrometry or NMR spectroscopy in downstream metabolites.[10][]

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_blood Bloodstream cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine-d1 Pyruvate_M->Alanine_M ALT Alanine_B Alanine-d1 Alanine_M->Alanine_B Transport Glutamate_M Glutamate aKG_M α-Ketoglutarate Glutamate_M->aKG_M Protein Muscle Protein Amino_Acids Amino Acids Protein->Amino_Acids Proteolysis Amino_Acids->Glutamate_M Transamination Glucose_B Glucose Glucose_B->Glucose_M Uptake Alanine_L Alanine-d1 Alanine_B->Alanine_L Pyruvate_L Pyruvate-d1 Alanine_L->Pyruvate_L ALT Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_B Release Urea Urea Glutamate_L Glutamate Glutamate_L->Urea Urea Cycle aKG_L α-Ketoglutarate Glutamate_L->aKG_L

Caption: Tracing deuterated alanine in the Glucose-Alanine Cycle.

References

Application Notes and Protocols for DL-Alanine-2-D1-N-fmoc in Quantitative Proteomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectral signal intensities of "heavy" labeled peptides with their "light," unlabeled counterparts, SILAC enables accurate relative quantification of protein abundance between different cell populations.

This document provides detailed application notes and a hypothetical protocol for the use of DL-Alanine-2-D1-N-fmoc, a deuterium-labeled version of the amino acid alanine, in quantitative proteomics studies. It is important to note that while deuterium labeling is a well-established technique, it presents specific challenges, most notably the potential for chromatographic shifts during liquid chromatography-mass spectrometry (LC-MS) analysis. These shifts can complicate data analysis and potentially compromise quantitative accuracy. Therefore, careful consideration and rigorous data validation are essential when using deuterated amino acids for SILAC.

The "N-fmoc" (9-fluorenylmethyloxycarbonyl) protecting group present on this compound must be chemically removed before the deuterated alanine can be used in cell culture media for metabolic labeling. This protocol includes a necessary deprotection step.

Challenges and Considerations for Using Deuterium-Labeled Amino Acids

The use of deuterated amino acids like DL-Alanine-2-D1 in SILAC is less common than the use of 13C or 15N-labeled amino acids due to the "isotope effect," which can alter the physicochemical properties of the labeled peptides. This can lead to a chromatographic shift where deuterated peptides elute slightly earlier from the reversed-phase columns typically used in proteomics.

ChallengePotential Impact on Data QualityMitigation Strategies
Chromatographic Shift Deuterated peptides may elute at different retention times than their non-deuterated counterparts, leading to incomplete co-elution. This can result in inaccurate quantification as the two peptide species are not being analyzed under identical conditions by the mass spectrometer.- Specialized LC Methods: Employing very slow-gradient liquid chromatography may help to minimize the separation of deuterated and non-deuterated peptides.- Data Analysis Software: Utilize software that can account for and correct for retention time shifts between labeled and unlabeled peptides.- MS1-Centric Quantification: This approach may offer more accuracy as it relies on the precursor ion intensities, which might be less affected by slight chromatographic shifts compared to MS2-based methods.
Quantitative Inaccuracy If the chromatographic shift is not properly addressed, the relative peak areas of the heavy and light peptides may not accurately reflect their true abundance ratio.- Validation with Known Ratios: Perform control experiments with samples mixed at known ratios (e.g., 1:1, 1:2, 2:1) to assess the accuracy of quantification and determine if a correction factor is needed.- Careful Peak Integration: Manually inspect and verify the peak integration for both heavy and light peptide pairs to ensure accuracy.
Lack of Established Protocols Specific, validated protocols for using DL-Alanine-2-D1 in SILAC are not readily available in the scientific literature.- Thorough Protocol Optimization: The provided hypothetical protocol should be considered a starting point and will require optimization for your specific cell line and experimental conditions.- Rigorous Quality Control: Implement extensive quality control checks at each stage of the workflow, from labeling efficiency to MS data analysis.

Experimental Protocols

Part 1: Deprotection of this compound

Objective: To remove the N-terminal Fmoc protecting group from this compound to yield free DL-Alanine-2-D1 suitable for use in cell culture.

Materials:

  • This compound

  • Piperidine

  • Dimethylformamide (DMF)

  • Diethyl ether (ice-cold)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: In a round bottom flask, dissolve the this compound in DMF.

  • Deprotection Reaction: Add a 20% (v/v) solution of piperidine in DMF to the flask. A common recommendation is to use approximately 10 mL of the piperidine solution per gram of the Fmoc-protected amino acid.[1][2]

  • Reaction Time: Stir the mixture at room temperature. The deprotection is typically rapid, and the reaction can be monitored by thin-layer chromatography (TLC). A standard reaction time is 10-30 minutes.[1]

  • Removal of Reagents: After the reaction is complete, remove the DMF and piperidine under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting residue, add ice-cold diethyl ether to precipitate the deprotected DL-Alanine-2-D1.

  • Isolation and Washing: Collect the precipitate by filtration and wash it several times with ice-cold diethyl ether to remove any remaining impurities and the dibenzofulvene-piperidine adduct.

  • Drying: Dry the purified DL-Alanine-2-D1 under vacuum.

  • Verification: Confirm the successful removal of the Fmoc group and the purity of the final product using an appropriate analytical method, such as mass spectrometry or NMR.

Part 2: SILAC Protocol using DL-Alanine-2-D1

Objective: To metabolically label cells with "heavy" DL-Alanine-2-D1 for quantitative proteomic analysis.

Materials:

  • Cell line of interest (auxotrophic for alanine is ideal but not strictly necessary for all cell lines)

  • SILAC-grade DMEM or RPMI-1640 medium lacking L-alanine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Alanine (unlabeled)

  • "Heavy" DL-Alanine-2-D1 (deprotected from Part 1)

  • Standard cell culture reagents and equipment

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Media Preparation:

    • Light Medium: Prepare the SILAC medium according to the manufacturer's instructions, supplementing it with "light" L-Alanine to a final concentration typically used for cell culture.

    • Heavy Medium: Prepare the SILAC medium, supplementing it with the deprotected "heavy" DL-Alanine-2-D1 to the same final concentration as the light alanine.

    • Note: Both media should be supplemented with 10% dFBS and other necessary nutrients.

  • Cell Culture and Labeling:

    • Culture two separate populations of your cells.

    • Adapt one population to the "Light Medium" and the other to the "Heavy Medium."

    • To ensure complete incorporation of the labeled amino acid, the cells should be cultured for at least five to six cell doublings in the respective SILAC media.[3]

    • Verification of Labeling Efficiency: Before proceeding with the main experiment, it is highly recommended to perform a small-scale pilot study to confirm near-complete (>98%) incorporation of the heavy alanine by mass spectrometry.

  • Experimental Treatment:

    • Once full incorporation is confirmed, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle control to the "light" labeled cells).

  • Cell Harvesting and Lysis:

    • Harvest both the "light" and "heavy" labeled cells.

    • Count the cells from each population and mix them at a 1:1 ratio.

    • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Extraction and Quantification:

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the total protein concentration of the mixed lysate using a protein assay like the BCA assay.

  • Protein Digestion:

    • Take a desired amount of protein (e.g., 50-100 µg) from the mixed lysate.

    • Reduction: Reduce the disulfide bonds in the proteins by adding DTT and incubating.

    • Alkylation: Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark.

    • Digestion: Digest the proteins into peptides by adding sequencing-grade trypsin and incubating overnight at 37°C.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide sample by LC-MS/MS. Use a long, shallow gradient to maximize the separation of peptides and potentially mitigate the chromatographic shift between deuterated and non-deuterated peptides.

    • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use a proteomics data analysis software package that supports SILAC quantification (e.g., MaxQuant, Proteome Discoverer).

    • Configure the software to search for peptides with the expected mass shift corresponding to the deuterium label on alanine.

    • Pay close attention to the retention time alignment and peak integration for the heavy and light peptide pairs.

    • Calculate the heavy-to-light (H/L) ratios for each identified peptide and protein to determine the relative changes in protein abundance between the two experimental conditions.

Visualizations

Experimental Workflow for Quantitative Proteomics using DL-Alanine-2-D1

experimental_workflow cluster_prep Preparation of Labeled Amino Acid cluster_silac SILAC Labeling and Experiment cluster_proteomics Proteomics Sample Preparation and Analysis cluster_data Data Analysis deprotection Deprotection of This compound heavy_culture Cell Culture in 'Heavy' Medium (DL-Alanine-2-D1) deprotection->heavy_culture Supplementation light_culture Cell Culture in 'Light' Medium (Unlabeled Alanine) treatment Experimental Treatment (e.g., Drug vs. Vehicle) light_culture->treatment heavy_culture->treatment mixing Cell Mixing (1:1 Ratio) treatment->mixing lysis Cell Lysis & Protein Extraction mixing->lysis digestion Protein Digestion (Reduction, Alkylation, Trypsin) lysis->digestion cleanup Peptide Cleanup (C18) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms analysis Protein Identification & Quantification (H/L Ratio Calculation) lcms->analysis

Caption: Workflow for SILAC-based quantitative proteomics using DL-Alanine-2-D1.

Generic Signaling Pathway for Proteomic Investigation

signaling_pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression (Protein Abundance Change) nucleus->gene_expression

References

Application Note: Quantitative Analysis of Alanine using Isotope Dilution Mass Spectrometry with DL-Alanine-2-D1-N-fmoc

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine, a non-essential amino acid, plays a pivotal role in glucose metabolism and is a key component of many proteins. Accurate and precise quantification of alanine in biological matrices is crucial for various research areas, including metabolic studies, disease biomarker discovery, and pharmaceutical development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision.[1][2] This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process, correcting for variations in sample extraction, derivatization, and ionization.[2]

This application note provides a detailed protocol for the quantitative analysis of alanine in biological samples using "DL-Alanine-2-D1-N-fmoc" as the internal standard. The use of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) as a derivatizing agent enhances the chromatographic retention and mass spectrometric response of alanine.[3][4] The methodologies described herein are intended to provide a robust framework for researchers in academic and industrial settings.

Principle of the Method

The quantitative analysis of alanine is achieved through the following key steps:

  • Sample Preparation and Spiking: A known amount of the deuterated internal standard, this compound, is added to the biological sample.

  • Protein Precipitation and Extraction: Proteins are removed from the sample, and the free amino acids, including alanine and the internal standard, are extracted.

  • Derivatization: The primary amine group of both endogenous alanine and the deuterated internal standard is derivatized with Fmoc-Cl. This step imparts hydrophobicity to the molecules, improving their retention on reverse-phase liquid chromatography columns.

  • LC-MS/MS Analysis: The derivatized sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: The concentration of endogenous alanine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • DL-Alanine (≥99%)

  • This compound (≥98% isotopic purity)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Solutions
  • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of water. Adjust the pH to 9.0 with 1 M sodium hydroxide and bring the final volume to 1 L with water.

  • Fmoc-Cl Solution (15 mM): Dissolve 38.8 mg of Fmoc-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Sample Preparation and Derivatization Protocol
  • Sample Spiking: To 100 µL of the biological sample (e.g., plasma, serum, cell lysate), add 10 µL of a known concentration of this compound solution (concentration will depend on the expected endogenous alanine levels).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the spiked sample.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of borate buffer (0.1 M, pH 9.0).

  • Derivatization: Add 100 µL of the 15 mM Fmoc-Cl solution to the reconstituted sample.

  • Incubation: Vortex the mixture for 30 seconds and incubate at room temperature for 15 minutes.

  • Reaction Quenching: Add 10 µL of 1 M hydrochloric acid to quench the reaction.

  • SPE Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the derivatized alanine with 1 mL of acetonitrile.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Method

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955
  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fmoc-Alanine310.1178.115
Fmoc-DL-Alanine-2-D1311.1179.115

(Note: The precursor ion for Fmoc-Alanine is the [M-H]⁻ ion of the derivatized molecule. The major product ion corresponds to the Fmoc group after fragmentation. The deuterated internal standard will have a +1 m/z shift for both the precursor and the corresponding fragment containing the deuterium atom. Collision energies should be optimized for the specific instrument used.)

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of alanine into a surrogate matrix (e.g., charcoal-stripped serum or a buffered solution) along with a constant concentration of the internal standard.

Calibration LevelAlanine Conc. (µM)IS Conc. (µM)Peak Area Ratio (Analyte/IS)
1110Example Value
2510Example Value
31010Example Value
45010Example Value
510010Example Value
625010Example Value
750010Example Value
Method Validation Parameters

The following table summarizes typical performance characteristics for an IDMS method for alanine.

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantification (LOQ)0.5 - 5 µM
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate1 Evaporation Centrifuge->Evaporate1 Reconstitute1 Reconstitution (Borate Buffer) Evaporate1->Reconstitute1 Derivatize Add Fmoc-Cl Reconstitute1->Derivatize Incubate Incubation Derivatize->Incubate Quench Quench Reaction Incubate->Quench SPE SPE Cleanup (Optional) Quench->SPE Evaporate2 Evaporation SPE->Evaporate2 Reconstitute2 Reconstitution (Mobile Phase) Evaporate2->Reconstitute2 LCMS LC-MS/MS Analysis Reconstitute2->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the quantitative analysis of alanine using IDMS.

signaling_pathway cluster_analyte Endogenous Alanine cluster_is Internal Standard Alanine Alanine Fmoc_Alanine Fmoc-Alanine Alanine->Fmoc_Alanine Derivatization Precursor_Ala Precursor Ion (m/z 310.1) Fmoc_Alanine->Precursor_Ala ESI- Product_Ala Product Ion (m/z 178.1) Precursor_Ala->Product_Ala Fragmentation Quantification Quantification by Peak Area Ratio Product_Ala->Quantification D1_Alanine DL-Alanine-2-D1 Fmoc_D1_Alanine Fmoc-DL-Alanine-2-D1 D1_Alanine->Fmoc_D1_Alanine Derivatization Precursor_IS Precursor Ion (m/z 311.1) Fmoc_D1_Alanine->Precursor_IS ESI- Product_IS Product Ion (m/z 179.1) Precursor_IS->Product_IS Fragmentation Product_IS->Quantification

Caption: Logical relationship of analyte and internal standard in IDMS.

References

Application Notes and Protocols for Fmoc-SPPS of Deuterated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of deuterated amino acids into peptides is a powerful strategy in pharmaceutical and biomedical research. Deuterium-labeled peptides serve as valuable tools for metabolic studies, pharmacokinetic analysis, and as internal standards for mass spectrometry-based quantification. The strategic replacement of hydrogen with deuterium can also lead to a kinetic isotope effect, potentially slowing down metabolic degradation and enhancing the therapeutic half-life of a peptide drug.[1]

This document provides detailed application notes and protocols for the synthesis of deuterated peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). While the fundamental principles of Fmoc-SPPS remain the same, special considerations are necessary to ensure the efficient incorporation and retention of deuterium throughout the synthesis.

Key Considerations for Fmoc-SPPS of Deuterated Amino Acids

2.1. Stability of Deuterium Labels

The stability of the deuterium label is paramount for the successful synthesis of deuterated peptides. Deuterium atoms on aromatic rings and non-exchangeable aliphatic positions (α, β, γ-carbons) are generally stable under the conditions of Fmoc-SPPS. However, protons attached to heteroatoms (e.g., in amine, hydroxyl, and carboxyl groups) are readily exchangeable and are not suitable for stable labeling during synthesis.

It is crucial to be aware of the potential for deuterium back-exchange, especially for deuterium atoms on the α-carbon of amino acids. While generally stable, some degree of back-exchange can occur under the basic conditions of Fmoc deprotection (e.g., piperidine treatment). Minimizing the time of exposure to basic conditions and using milder bases where possible can help to preserve the deuterium label.

2.2. Coupling Efficiency and Kinetic Isotope Effect

The replacement of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), which may influence the rate of the coupling reaction. While the effect on amide bond formation in SPPS is not extensively documented with quantitative data, a slight decrease in the coupling rate of deuterated amino acids is theoretically possible. Therefore, it is essential to employ robust coupling strategies to ensure high coupling efficiencies.

2.3. Choice of Coupling Reagents

The selection of an appropriate coupling reagent is critical for achieving high yields and purity. For deuterated amino acids, especially those that may exhibit slightly slower coupling kinetics, the use of highly efficient coupling reagents is recommended.

Commonly used and effective coupling reagents for Fmoc-SPPS include:

  • Uronium/Aminium salts: HATU, HBTU, HCTU, and COMU are highly reactive and widely used for efficient coupling.[2] They are particularly suitable for hindered amino acids and can be beneficial for ensuring complete coupling of deuterated residues.

  • Phosphonium salts: PyBOP and PyAOP are also very effective coupling reagents.

  • Carbodiimides: DIC in the presence of an additive like Oxyma or HOBt is a cost-effective and efficient coupling method.

The choice of coupling reagent may also depend on the specific amino acid sequence and the scale of the synthesis.

Quantitative Data Summary

Table 1: Illustrative Coupling Efficiency of Deuterated vs. Non-Deuterated Amino Acids

Amino AcidCoupling ReagentCoupling Time (min)Illustrative Coupling Efficiency (%)
Fmoc-L-Leu-OHHATU/DIPEA30>99.5
Fmoc-L-[D10]Leu-OHHATU/DIPEA30-45>99.0
Fmoc-L-Phe-OHHBTU/DIPEA30>99.5
Fmoc-L-[D5]Phe-OHHBTU/DIPEA30-45>99.0
Fmoc-L-Val-OHDIC/Oxyma60>99.0
Fmoc-L-[D8]Val-OHDIC/Oxyma60-90>98.5

Table 2: Illustrative Deuterium Retention During Fmoc-SPPS Cycles

Deuterated Amino AcidPosition of DeuterationNumber of CyclesIllustrative Deuterium Retention (%)
Fmoc-L-[D10]Leu-OHSide chain10>98
Fmoc-L-[D5]Phe-OHAromatic ring10>99
Fmoc-L-[α-D]Ala-OHα-carbon1090-95

Note: The illustrative data in these tables are intended to provide a general expectation of performance. Actual results may vary depending on the specific sequence, synthesis conditions, and analytical methods.

Experimental Protocols

4.1. General Fmoc-SPPS Workflow

The following diagram illustrates the general workflow for Fmoc-SPPS.

Fmoc_SPPS_Workflow General Fmoc-SPPS Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Repeat Repeat for next amino acid Wash2->Repeat Capping->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage and Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final cycle Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: A flowchart of the key steps in a standard Fmoc-SPPS cycle.

4.2. Detailed Protocol for Manual Fmoc-SPPS of a Deuterated Peptide

This protocol provides a general procedure for the manual synthesis of a peptide containing a deuterated amino acid.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (standard and deuterated)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Acetic Anhydride (for capping)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5-10 minutes. For deuterated amino acids with α-deuteration, consider reducing this time to 3-5 minutes to minimize back-exchange.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for 5-10 minutes (or 3-5 minutes for α-deuterated residues).

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 30-60 minutes. For deuterated amino acids, a longer coupling time (e.g., 45-90 minutes) or a double coupling may be beneficial to ensure completion.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., TFA/TIS/Water 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the cleavage solution using cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the deuterated peptide by mass spectrometry and analytical HPLC. The mass spectrum will show a mass shift corresponding to the number of incorporated deuterium atoms.

4.3. Automated Microwave-Assisted Fmoc-SPPS of a Deuterated Peptide

Microwave-assisted SPPS can significantly accelerate the synthesis process. The following is an example protocol for incorporating a deuterated amino acid using a microwave peptide synthesizer.

Reagent Preparation:

  • Fmoc-amino acids (standard): 0.2 M in DMF

  • Fmoc-deuterated amino acids: 0.2 M in DMF

  • Activator: 0.5 M HATU in DMF

  • Base: 2 M DIPEA in NMP

  • Deprotection solution: 20% piperidine in DMF

Microwave Protocol:

  • Deprotection:

    • Reagent: 20% piperidine in DMF

    • Temperature: 75°C

    • Time: 3 minutes

  • Washing: DMF washes

  • Coupling (Standard Amino Acid):

    • Reagents: Fmoc-amino acid, HATU, DIPEA

    • Temperature: 90°C

    • Time: 5 minutes

  • Coupling (Deuterated Amino Acid):

    • Reagents: Fmoc-deuterated amino acid, HATU, DIPEA

    • Temperature: 90°C

    • Time: 10 minutes (extended time to ensure complete coupling)

  • Washing: DMF washes

Repeat the cycles until the desired sequence is synthesized. Cleavage and purification are performed as described in the manual protocol.

Logical Relationships and Workflows

5.1. Decision Tree for Coupling Strategy

The following diagram illustrates a decision-making process for selecting a coupling strategy for deuterated amino acids.

Coupling_Strategy Coupling Strategy for Deuterated Amino Acids Start Incorporate Deuterated Amino Acid Check_Hindrance Sterically Hindered Residue? Start->Check_Hindrance Check_Alpha_D α-Deuteration? Check_Hindrance->Check_Alpha_D No High_Efficiency_Reagent Use High-Efficiency Coupling Reagent (e.g., HATU, HCTU, COMU) Check_Hindrance->High_Efficiency_Reagent Yes Check_Alpha_D->High_Efficiency_Reagent No Extended_Time Extend Coupling Time Check_Alpha_D->Extended_Time Yes High_Efficiency_Reagent->Extended_Time Double_Couple Perform Double Coupling Extended_Time->Double_Couple Monitor_Coupling Monitor Coupling Reaction (e.g., Kaiser Test) Double_Couple->Monitor_Coupling Proceed Proceed to Next Step Monitor_Coupling->Proceed

References

Application Notes and Protocols for Metabolic Flux Analysis using DL-Alanine-2-D1-N-fmoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions in biological systems. Stable isotope tracers are instrumental in these studies, allowing researchers to track the fate of atoms through metabolic pathways. DL-Alanine-2-D1-N-fmoc is a deuterated, N-terminally protected amino acid that serves as a precursor to the stable isotope tracer, DL-Alanine-2-D1. This tracer is particularly useful for investigating the metabolic flux through pathways involving alanine, a critical hub connecting glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.

The deuterium label at the C-2 (alpha-carbon) position is strategically placed to probe the dynamics of transamination reactions catalyzed by enzymes such as Alanine Transaminase (ALT). Furthermore, the use of a racemic mixture (DL-alanine) allows for the simultaneous investigation of both L-alanine and D-alanine metabolism. L-alanine is a proteinogenic amino acid central to the glucose-alanine cycle, while D-alanine, primarily of microbial origin, is metabolized by D-amino acid oxidase (DAO).[1][2] This enables researchers to explore host-microbiota interactions and distinct metabolic pathways.

This document provides detailed protocols for the preparation of the active tracer from its Fmoc-protected form and its application in metabolic flux analysis using liquid chromatography-mass spectrometry (LC-MS).

Key Applications

  • Quantifying Transaminase Flux: The deuterium at the C-2 position is directly involved in the reversible reaction catalyzed by alanine transaminase, making it an excellent probe for the forward and reverse fluxes of this critical reaction.[3][4]

  • Elucidating the Glucose-Alanine Cycle: Track the contribution of alanine to gluconeogenesis in the liver and its synthesis from pyruvate in peripheral tissues like muscle.

  • Distinguishing L- and D-Alanine Metabolism: In co-culture models or in vivo studies, this tracer can help differentiate between mammalian L-alanine metabolism and the metabolism of D-alanine, which may originate from the gut microbiome.[1][2]

  • Drug Development: Assess the impact of therapeutic compounds on central carbon metabolism and amino acid utilization in cancer cells, metabolic disorders, and other disease models.

Experimental Protocols

Protocol 1: Preparation of DL-Alanine-2-D1 Tracer from this compound

The N-fmoc (9-fluorenylmethoxycarbonyl) group is a protecting group that must be removed to generate the biologically active tracer, DL-Alanine-2-D1. This procedure should be performed prior to introducing the tracer to a biological system.

Materials:

  • This compound

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • DMF (anhydrous)

  • Diethyl ether (cold)

  • 0.1 M Hydrochloric acid (HCl)

  • Lyophilizer or SpeedVac

  • High-resolution balance

  • Sterile, nuclease-free water

Procedure:

  • Accurately weigh the desired amount of this compound and dissolve it in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the dissolved amino acid. A common ratio is 10 parts of the piperidine solution to 1 part of the amino acid solution by volume.

  • Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation.

  • To precipitate the deprotected DL-Alanine-2-D1, add cold diethyl ether (approximately 10-20 volumes) to the reaction mixture.

  • A white precipitate should form. Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to pellet the precipitate.

  • Carefully decant the supernatant containing the cleaved Fmoc group adducts.

  • Wash the pellet with cold diethyl ether two more times to remove residual DMF and byproducts.

  • After the final wash, briefly dry the pellet under a stream of nitrogen to remove the bulk of the ether.

  • Dissolve the pellet in sterile, nuclease-free water.

  • Freeze the aqueous solution and lyophilize to obtain a stable, powdered form of DL-Alanine-2-D1.

  • The purity of the deprotected amino acid can be verified by LC-MS.

  • Store the lyophilized DL-Alanine-2-D1 at -20°C. Before use in cell culture or in vivo experiments, dissolve it in an appropriate sterile buffer or medium and sterilize through a 0.22 µm filter.

Protocol 2: In Vitro Stable Isotope Tracing Experiment

This protocol outlines a general procedure for a cell culture-based metabolic flux experiment.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, cancer cell line)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (FBS)

  • Custom-made tracer medium: Standard medium lacking unlabeled alanine, supplemented with a known concentration of prepared DL-Alanine-2-D1.

  • Phosphate-buffered saline (PBS), cold

  • 80% Methanol in water, pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge capable of reaching -9°C

Procedure:

  • Cell Seeding: Plate cells at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Tracer Introduction:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS to remove residual unlabeled amino acids.

    • Add the pre-warmed tracer medium containing DL-Alanine-2-D1. The concentration of the tracer should be similar to the physiological concentration of alanine in the standard medium (typically 0.1-0.4 mM).

  • Time Course: Incubate the cells for a predetermined time course. For steady-state analysis, a common incubation time is 6-24 hours, depending on the cell doubling time. For kinetic flux analysis, multiple time points (e.g., 0, 5, 15, 30, 60 minutes) are required.

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice and aspirate the tracer medium.

    • Quickly wash the cell monolayer with ice-cold PBS to remove extracellular metabolites.

    • Immediately add a sufficient volume of -80°C 80% methanol to quench all enzymatic activity and cover the cells (e.g., 1 mL for a 6-well plate).

    • Place the plate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

  • Sample Collection:

    • Scrape the cells in the cold methanol solution and transfer the entire lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Storage:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube.

    • Store the metabolite extracts at -80°C until analysis by LC-MS.

Protocol 3: LC-MS Analysis of Deuterium Incorporation

This protocol provides a general framework for the analysis of deuterated metabolites. Specific parameters will need to be optimized for the available instrumentation.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for polar metabolite separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Unlabeled standards for alanine, pyruvate, glutamate, lactate, and other relevant metabolites.

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the stored metabolite extracts again to pellet any precipitate that may have formed during storage. Transfer the supernatant to LC vials.

  • Chromatographic Separation:

    • Equilibrate the HILIC column with a high percentage of Mobile Phase B.

    • Inject the sample (typically 2-10 µL).

    • Run a gradient to separate the polar metabolites. A typical gradient might start at 95% B, hold for 1-2 minutes, then decrease to 20% B over 10-15 minutes, followed by a re-equilibration step.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in a suitable mode to collect high-resolution full scan data (e.g., m/z range of 70-1000).

    • Use electrospray ionization (ESI) in both positive and negative ion modes, as metabolites of interest may ionize differently.

    • The high resolution is critical to distinguish the deuterated isotopologues from other isobaric interferences.

  • Data Analysis:

    • Identify metabolites by comparing their accurate mass and retention time to that of pure standards.

    • Extract the ion chromatograms for the unlabeled (M+0) and deuterated (M+1, M+2, etc.) forms of alanine and its downstream metabolites (e.g., pyruvate, lactate, glutamate).

    • Calculate the fractional enrichment for each metabolite by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all its isotopologues.

Data Presentation

Quantitative data from metabolic flux experiments should be presented in a clear and structured format to facilitate interpretation and comparison across different experimental conditions.

Table 1: Example of Fractional Enrichment Data for Key Metabolites

This table presents hypothetical data for illustrative purposes.

MetaboliteIsotopologueControl Condition (Fractional Enrichment %)Treated Condition (Fractional Enrichment %)
L-Alanine M+1 (from D1 tracer)85.2 ± 3.183.9 ± 2.8
D-Alanine M+1 (from D1 tracer)84.5 ± 4.586.1 ± 3.9
Pyruvate M+125.6 ± 1.815.3 ± 1.5
Lactate M+118.9 ± 1.210.1 ± 0.9
Glutamate M+112.3 ± 0.97.5 ± 0.7
Citrate M+15.4 ± 0.53.1 ± 0.4

Statistically significant difference (p < 0.05) compared to the control condition.

Visualizations

Metabolic Pathways of DL-Alanine

Alanine_Metabolism cluster_L_Alanine L-Alanine Pathway cluster_D_Alanine D-Alanine Pathway L_Ala L-Alanine-2-D1 Pyruvate Pyruvate-D1 L_Ala->Pyruvate ALT Glu Glutamate aKG α-Ketoglutarate Lactate Lactate-D1 Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA-D1 Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA D_Ala D-Alanine-2-D1 Pyruvate_D Pyruvate-D1 D_Ala->Pyruvate_D DAO H2O2 H₂O₂ NH3 NH₃

Caption: Metabolic fate of L-Alanine and D-Alanine.

Experimental Workflow for Metabolic Flux Analysis

MFA_Workflow cluster_prep Tracer Preparation cluster_exp Biological Experiment cluster_analysis Analysis Fmoc_Ala This compound Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Ala->Deprotection Tracer DL-Alanine-2-D1 Tracer Deprotection->Tracer Tracer_Medium Incubate with Tracer Medium Tracer->Tracer_Medium Cell_Culture Cell Seeding & Growth Cell_Culture->Tracer_Medium Quench Metabolic Quenching (-80°C Methanol) Tracer_Medium->Quench Extraction Metabolite Extraction Quench->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Processing Data Processing (Peak Integration, ID) LCMS->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Interpretation Biological Interpretation Flux_Calculation->Interpretation

Caption: Workflow from tracer preparation to data analysis.

References

Application Notes and Protocols for DL-Alanine-2-D1-N-fmoc in Structural Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-Alanine-2-D1-N-fmoc, a site-specifically deuterated amino acid, in structural biology. Detailed protocols for its incorporation into peptides via Solid Phase Peptide Synthesis (SPPS) and its primary application in Nuclear Magnetic Resonance (NMR) spectroscopy are provided.

Introduction to Site-Specific Isotope Labeling with this compound

In the field of structural biology, particularly for larger proteins and complex biomolecular systems, spectral simplification is crucial for unambiguous analysis. Site-specific incorporation of stable isotopes, such as deuterium, offers a powerful tool to achieve this. This compound is an Fmoc-protected form of alanine where the hydrogen atom at the alpha-carbon (Cα) is replaced with a deuterium atom. This targeted deuteration allows for the selective removal of proton signals at specific sites within a peptide or protein, thereby simplifying complex NMR spectra.[1][2]

The primary application of this compound lies in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and dynamic analysis of peptides and proteins. By replacing a proton with a deuteron at the Cα position, the corresponding ¹H signal is eliminated from the proton NMR spectrum. This is particularly advantageous in crowded spectral regions, aiding in resonance assignment and the accurate determination of structural restraints like Nuclear Overhauser Effects (NOEs).

Furthermore, the use of deuterated amino acids can lead to more accurate measurements of scalar couplings, which are crucial for defining dihedral angles and, consequently, the three-dimensional structure of the molecule.[3] Beyond NMR, site-specific deuteration can also be a valuable tool in infrared (IR) spectroscopy and neutron crystallography to probe local conformation and dynamics.[1]

Key Applications and Their Advantages

Application AreaAdvantage of using this compound
NMR Spectroscopy Spectral Simplification: Reduces signal overlap in crowded regions of ¹H NMR spectra.[1][2]
Improved Resonance Assignment: Facilitates the unambiguous assignment of backbone and sidechain resonances.
Enhanced Structural Accuracy: Allows for more precise measurement of NOEs and scalar couplings, leading to higher resolution structures.[3]
Probing Dynamics: Can be used to study local dynamics and conformational exchange by selectively removing proton signals.
Infrared (IR) Spectroscopy Vibrational Probe: The C-D stretch provides a unique vibrational probe in a region of the IR spectrum that is often free from other signals, allowing for the study of local protein conformation.
Neutron Crystallography Contrast Enhancement: Deuterium has a different neutron scattering length compared to hydrogen, which can be exploited to enhance contrast and aid in structure determination.[1]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Manual Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a DL-Alanine-2-D1 residue using Fmoc chemistry.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether (cold)

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the SPPS reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the resin's linker (or the previously coupled amino acid).

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours to ensure complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Workflow for Solid Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Is sequence complete? No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Is sequence complete? Yes Repeat->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

A flowchart of the Solid Phase Peptide Synthesis (SPPS) workflow.
Protocol 2: NMR Sample Preparation and Data Acquisition

This protocol describes the preparation of a peptide sample containing DL-Alanine-2-D1 for NMR analysis.

Materials:

  • Lyophilized, purified peptide containing DL-Alanine-2-D1

  • NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, with 50 mM NaCl)

  • Deuterium oxide (D₂O, 99.9%)

  • Internal standard (optional, e.g., DSS or TSP)

  • NMR tubes

Procedure:

  • Sample Dissolution:

    • Dissolve the lyophilized peptide in the NMR buffer to the desired concentration (typically 0.5-2 mM).

    • For experiments requiring the observation of exchangeable amide protons, prepare the buffer in a 90% H₂O / 10% D₂O mixture. For experiments where amide protons are not of interest or to simplify the spectrum further, the peptide can be lyophilized from D₂O multiple times and finally dissolved in 100% D₂O.

  • Sample Preparation for NMR:

    • Transfer the peptide solution to a clean, high-quality NMR tube.

    • Add a small amount of internal standard if required for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a series of NMR experiments tailored to the research question. Common experiments include:

      • 1D ¹H NMR: To get an overall spectrum and check for sample quality. The signal corresponding to the Cα-H of the deuterated alanine should be absent.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of amino acid residues.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space distance restraints for structure calculation.

      • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For uniformly ¹⁵N-labeled peptides, to observe the backbone amide signals.

Logical Workflow for NMR-Based Structural Analysis

NMR_Analysis_Workflow Peptide_Synthesis Peptide Synthesis with This compound Purification Purification and Characterization (HPLC, MS) Peptide_Synthesis->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep Data_Acquisition NMR Data Acquisition (1D, 2D TOCSY, NOESY, HSQC) Sample_Prep->Data_Acquisition Resonance_Assignment Resonance Assignment Data_Acquisition->Resonance_Assignment Restraint_Generation Generate Structural Restraints (NOEs, J-couplings) Resonance_Assignment->Restraint_Generation Structure_Calculation 3D Structure Calculation and Refinement Restraint_Generation->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation Analysis Structural and Dynamic Analysis Structure_Validation->Analysis

Workflow for NMR-based structural analysis of a peptide.

Quantitative Data and Expected Outcomes

The primary quantitative outcome of incorporating DL-Alanine-2-D1 is the significant reduction or complete disappearance of the ¹Hα signal for the labeled alanine residue in the ¹H NMR spectrum. This simplification directly impacts the ability to accurately integrate neighboring signals and resolve ambiguities in NOE assignments.

ParameterPeptide with Natural Abundance AlaninePeptide with DL-Alanine-2-D1Expected Improvement
¹Hα Signal Intensity of Alanine 1.0 (normalized)< 0.01 (ideally 0)>99% reduction in signal intensity
Resolution of Neighboring Signals Potentially overlapped with Ala HαImproved resolution due to removal of Ala Hα signalQualitative and quantitative improvement in peak separation
Accuracy of NOE Integration May be compromised by overlapHigher accuracy due to resolved signalsImproved precision in distance restraints
Linewidth of Neighboring Protons StandardPotentially narrower due to reduced dipolar couplingMinor to moderate improvement in spectral quality

Troubleshooting

ProblemPossible CauseSolution
Incomplete Coupling of this compound Steric hindrance; inefficient activation.Use a more powerful coupling reagent (e.g., HATU); increase coupling time; double couple (repeat the coupling step).
No significant reduction in ¹Hα signal Incorrect compound used; low deuteration level in the starting material.Verify the identity and isotopic purity of the this compound starting material by mass spectrometry and NMR.
Broad NMR signals Peptide aggregation.Optimize NMR buffer conditions (pH, salt concentration, temperature); reduce peptide concentration.

Conclusion

This compound is a valuable tool for structural biologists, particularly those using NMR spectroscopy. Its site-specific deuteration at the Cα position provides a straightforward method for spectral simplification, leading to more accurate and detailed structural and dynamic information. The protocols provided herein offer a guide for the successful incorporation of this labeled amino acid into peptides and their subsequent analysis. For any research, it is crucial to verify the isotopic enrichment of the starting material to ensure the desired experimental outcomes.

References

Elucidating Protein Dynamics: Application of Deuterium-Labeled Amino Acids in Protein Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The proteome is a dynamic entity, with the concentration of individual proteins governed by a delicate balance between synthesis and degradation. Understanding the kinetics of this turnover is crucial for unraveling fundamental cellular processes and identifying dysregulations in disease states. Deuterium-labeled amino acids, primarily delivered through heavy water (D₂O) in cell culture media, offer a robust, cost-effective, and versatile method for globally profiling protein synthesis and degradation rates.[1][2] This approach allows for the metabolic incorporation of deuterium into the non-essential amino acids of newly synthesized proteins, which can then be quantified by mass spectrometry. This document provides detailed protocols for utilizing deuterium labeling to study protein kinetics in cell culture, along with data presentation guidelines and visualizations of key pathways and workflows.

Principles of Deuterium Labeling for Protein Kinetics

When cells are cultured in media containing heavy water (D₂O), deuterium is incorporated into the carbon-hydrogen bonds of non-essential amino acids during their biosynthesis.[1][3] These deuterated amino acids are then utilized by the translational machinery to synthesize new proteins. Over time, the proteome becomes progressively enriched with these "heavy" proteins. By measuring the rate of deuterium incorporation into specific peptides using mass spectrometry, it is possible to calculate the fractional synthesis rate (FSR) and subsequently the turnover rate or half-life of individual proteins.[4]

Advantages of Deuterium Labeling:

  • Cost-Effective: Heavy water is significantly less expensive than commercially synthesized stable isotope-labeled amino acids used in methods like SILAC.[5]

  • Universal Labeling: Deuterium from D₂O can be incorporated into multiple non-essential amino acids, providing broader peptide coverage for quantification compared to methods that rely on a single labeled amino acid.[5]

  • In Vivo and In Vitro Applications: The methodology is readily applicable to both cell culture and in vivo animal studies.[2][3]

  • Minimal Perturbation: At the concentrations typically used, D₂O has minimal impact on cell physiology.[6]

Data Presentation: Quantitative Insights into Protein Dynamics

Clear and concise presentation of quantitative data is paramount for interpreting protein kinetics experiments. The following tables provide examples of how to structure such data.

Table 1: Deuterium Enrichment of Non-Essential Amino Acids in Cell Culture. This table summarizes the number of deuterium atoms that can be incorporated into various non-essential amino acids when cells are cultured in the presence of D₂O. This information is critical for the accurate calculation of protein turnover rates from mass spectrometry data.

Amino AcidAbbreviationNumber of Exchangeable Hydrogens
AlanineAla4
AspartateAsp2
AsparagineAsn2
GlutamateGlu4
GlutamineGln4
GlycineGly2
ProlinePro7
SerineSer3

Data compiled from literature sources. The exact number of incorporated deuterium atoms can vary slightly depending on the specific metabolic pathways active in the cell line.

Table 2: Representative Protein Turnover Rates in Mammalian Cells. This table showcases the wide range of protein half-lives observed in mammalian cells, highlighting the dynamic nature of the proteome.

ProteinFunctionCell LineHalf-life (hours)
c-MycTranscription FactorHeLa~0.5
p53Tumor SuppressorU2OS~0.3 - 0.7
Cyclin B1Cell Cycle RegulatorHeLa~1
GAPDHGlycolysisVarious> 80
ActinCytoskeletonVarious~40 - 50
Histone H3Chromatin StructureVarious> 100

These values are approximate and can vary based on cell type, physiological conditions, and the specific experimental methodology used.[7][8][9]

Experimental Protocols

This section provides detailed, step-by-step protocols for conducting a protein kinetics study using deuterium labeling in cell culture.

Protocol 1: Cell Culture and Deuterium Labeling

This protocol describes the procedure for labeling cultured mammalian cells with heavy water (D₂O).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sterile tissue culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the mammalian cells in tissue culture flasks or plates at a density that will allow for logarithmic growth during the labeling period. Allow the cells to attach and resume normal growth for 24 hours.

  • Preparation of Labeling Medium: Prepare the D₂O-containing medium by supplementing the complete cell culture medium with D₂O to a final concentration of 4-8% (v/v). For example, to prepare 100 mL of 6% D₂O medium, add 6 mL of D₂O to 94 mL of complete medium. It is crucial to pre-dilute the D₂O in the medium before adding it to the cells.[10]

  • Initiation of Labeling: Aspirate the existing medium from the cells and replace it with the prepared D₂O-containing medium. This marks the beginning of the labeling time course (t=0).

  • Time Course Collection: Harvest cell pellets at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to monitor the incorporation of deuterium over time. The optimal time points will depend on the expected turnover rates of the proteins of interest.

  • Cell Harvesting: To harvest, aspirate the labeling medium, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS), and then detach the cells (e.g., using trypsin or a cell scraper). Centrifuge the cell suspension to pellet the cells.

  • Storage: Discard the supernatant and flash-freeze the cell pellets in liquid nitrogen. Store the pellets at -80°C until further processing.

Protocol 2: Protein Extraction and Digestion for Mass Spectrometry

This protocol outlines the steps for extracting total protein from labeled cell pellets and digesting it into peptides suitable for mass spectrometry analysis.

Materials:

  • Frozen cell pellets from Protocol 4.1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer. Incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.

  • Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (containing the soluble proteins) to a fresh tube. Determine the protein concentration using a BCA protein assay.

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.

    • Allow the sample to cool to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • Tryptic Digestion:

    • Dilute the protein sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of any denaturants in the lysis buffer.

    • Add trypsin at a 1:50 (trypsin:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.

    • Desalt and concentrate the peptides using C18 SPE cartridges according to the manufacturer's instructions.

    • Elute the peptides and dry them down in a vacuum centrifuge.

  • Storage: Store the dried peptides at -80°C until LC-MS/MS analysis.

Protocol 3: Mass Spectrometry Data Acquisition and Analysis

This protocol provides a general overview of the mass spectrometry and data analysis workflow. Specific instrument parameters will need to be optimized for the mass spectrometer being used.

Procedure:

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution of 0.1% formic acid in water.

    • Inject the peptide sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Separate the peptides using a reversed-phase gradient.

    • Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Peptide Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.

    • Isotopologue Envelope Analysis: For each identified peptide, extract the isotopic envelope from the MS1 spectra at each time point.

    • Fractional Synthesis Rate (FSR) Calculation: The fractional synthesis rate (θ) can be calculated from the shift in the mass isotopomer distribution over time. Specialized software (e.g., Riana, DeuteRater) can be used for this analysis.[11] The rate of protein synthesis (ks) can be determined by fitting the increase in the fraction of newly synthesized protein over time to a single exponential curve: f = 1 - e-kst where f is the fraction of new protein, ks is the synthesis rate constant, and t is time.

    • Half-life Calculation: The protein half-life (t1/2) can then be calculated from the synthesis rate constant: t1/2 = ln(2) / ks

Visualizations of Key Concepts and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the major protein degradation pathways.

G Experimental Workflow for Deuterium Labeling cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis A 1. Seed Cells B 2. Prepare D2O Medium A->B C 3. Initiate Labeling B->C D 4. Harvest at Time Points C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. Reduction & Alkylation F->G H 8. Tryptic Digestion G->H I 9. Peptide Cleanup H->I J 10. LC-MS/MS I->J K 11. Peptide Identification J->K L 12. Isotope Envelope Analysis K->L M 13. Calculate Turnover Rates L->M

Caption: Experimental Workflow for Protein Kinetics.

The regulation of protein turnover is primarily controlled by two major degradation pathways: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.

G Ubiquitin-Proteasome System (UPS) Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 E3->Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System.

G Autophagy-Lysosome Pathway Cytosolic_Components Cytosolic Components (e.g., aggregated proteins, organelles) Phagophore Phagophore (Isolation Membrane) Cytosolic_Components->Phagophore Sequestration Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degraded_Products Degraded Products (Amino Acids, etc.) Autolysosome->Degraded_Products Degradation

Caption: The Autophagy-Lysosome Pathway.

Conclusion

The use of deuterium-labeled amino acids via heavy water is a powerful and accessible technique for the global analysis of protein kinetics. The detailed protocols and data presentation guidelines provided in this document offer a comprehensive framework for researchers to design, execute, and interpret experiments aimed at understanding the dynamic nature of the proteome. By visualizing the experimental workflow and the key regulatory pathways of protein degradation, this guide serves as a valuable resource for scientists in basic research and drug development seeking to explore the intricate world of protein turnover.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of Fmoc-DL-Alanine-2-D1 in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-DL-Alanine-2-D1 in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Low coupling efficiency of Fmoc-DL-Alanine-2-D1 can arise from several factors, including steric hindrance, the presence of a racemic mixture, and potential kinetic isotope effects from alpha-deuteration. This guide provides a systematic approach to identify and resolve common issues.

Q1: I am observing low coupling efficiency with Fmoc-DL-Alanine-2-D1. What are the potential causes and how can I troubleshoot this?

A1: Low coupling efficiency with this modified amino acid can be due to several factors. A logical approach to troubleshooting this issue is outlined below.

Troubleshooting_Workflow start Low Coupling Efficiency Observed check_reagents Verify Reagent Quality and Concentration (Fmoc-AA, Coupling Reagents, Solvents) start->check_reagents coupling_protocol Optimize Coupling Protocol check_reagents->coupling_protocol double_coupling Implement Double Coupling coupling_protocol->double_coupling Initial Step change_reagent Change Coupling Reagent coupling_protocol->change_reagent If protocol optimization fails increase_equivalents Increase Equivalents of Amino Acid and Coupling Reagent coupling_protocol->increase_equivalents If double coupling is insufficient increase_time Increase Coupling Time coupling_protocol->increase_time Concurrently or subsequently elevate_temp Consider Elevated Temperature coupling_protocol->elevate_temp Advanced Strategy monitor_completion Monitor Reaction Completion (e.g., Kaiser Test) double_coupling->monitor_completion change_reagent->monitor_completion increase_equivalents->monitor_completion increase_time->monitor_completion elevate_temp->monitor_completion final_success Coupling Efficiency Improved monitor_completion->final_success Positive Result consult_specialist Consult Technical Support for Difficult Sequence monitor_completion->consult_specialist Negative Result

Caption: Troubleshooting workflow for low coupling efficiency.

Potential Causes and Solutions:

  • Incomplete Deprotection: Ensure complete removal of the Fmoc group from the preceding amino acid. Incomplete deprotection can be a cause of failed couplings. If incomplete deprotection is suspected, extending the deprotection time or using a stronger base solution may help.[1]

  • Steric Hindrance: While alanine is a small amino acid, the presence of the Fmoc group can cause steric hindrance. Using more powerful coupling reagents can overcome this.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that hinder reaction sites.[2] Changing the solvent composition (e.g., using NMP instead of or in a mixture with DMF) can help disrupt aggregation.[3]

  • Racemic Mixture: The use of a DL-racemic mixture will result in the synthesis of a mixture of diastereomeric peptides. This can complicate purification and analysis but should not inherently lower the overall coupling yield of the alanine residue itself. However, the different stereoisomers might have different tendencies to aggregate.

  • Kinetic Isotope Effect (KIE): The replacement of a hydrogen atom with a deuterium atom at the alpha-carbon can lead to a kinetic isotope effect, potentially slowing down the reaction rate.[4][5] While typically a small effect in these reactions, for an already difficult coupling, it could be a contributing factor. Increasing the coupling time or temperature can help mitigate a potential KIE.

Frequently Asked Questions (FAQs)

Q2: Which coupling reagents are recommended for Fmoc-DL-Alanine-2-D1?

A2: For potentially difficult couplings, stronger activating reagents are recommended. While standard reagents like HBTU/DIPEA might be sufficient, if you encounter issues, consider using more potent reagents. A comparison of commonly used coupling reagents is provided below.

Table 1: Comparison of Common Coupling Reagents for SPPS (Note: The "Relative Efficiency for Difficult Couplings" is a qualitative assessment for illustrative purposes, as specific data for Fmoc-DL-Alanine-2-D1 is not available.)

Coupling ReagentActivating AdditiveBase Commonly UsedRelative Efficiency for Difficult CouplingsKey Considerations
HBTU HOBtDIPEA, NMMModerate to HighOne of the most common and cost-effective reagents.
HATU HOAtDIPEA, CollidineVery HighGenerally more efficient than HBTU, especially for hindered amino acids.
HCTU 6-Cl-HOBtDIPEA, NMMHighMore reactive than HBTU due to the electron-withdrawing chloro group.
COMU Oxyma PureDIPEA, NMMVery HighA safer alternative to benzotriazole-based reagents with comparable or better efficiency than HATU in many cases.[6]
DIC/Oxyma Oxyma Pure(none required)HighCarbodiimide-based activation; the urea byproduct of DIC is soluble in DMF, simplifying washes.[7]

Q3: Should I use a double coupling strategy for Fmoc-DL-Alanine-2-D1?

A3: Yes, for a modified amino acid like this, starting with a double coupling protocol is a prudent approach. This involves performing the coupling reaction twice before proceeding to the deprotection of the newly added amino acid. Monitor the completion of the first coupling with a qualitative test (e.g., Kaiser test) to determine if a second coupling is necessary.[8]

Q4: Can I increase the temperature to improve coupling efficiency?

A4: Yes, increasing the reaction temperature (e.g., to 50-75°C), especially with microwave-assisted peptide synthesizers, can significantly improve coupling efficiency for difficult sequences.[8] However, be aware that elevated temperatures can also increase the risk of side reactions, such as racemization of the activated amino acid.

Experimental Protocols

Protocol 1: Standard Coupling Protocol for Fmoc-DL-Alanine-2-D1

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-DL-Alanine-2-D1 (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF. Add the activating base (e.g., DIPEA, 6-10 equivalents) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to Protocol 2.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) and proceed to the next deprotection step.

Protocol 2: Double Coupling/Optimized Protocol for Difficult Couplings

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • First Wash: After the initial coupling time, drain the reaction vessel and wash the resin with DMF (3 times).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-DL-Alanine-2-D1 as described in step 4 of Protocol 1 and add it to the resin. Agitate for an additional 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the result is still positive, consider extending the coupling time, increasing the temperature (if equipment allows), or moving to a more potent coupling reagent (see Table 1).

  • Final Washing: Once a negative Kaiser test is achieved, wash the resin as described in step 7 of Protocol 1.

Signaling Pathways and Logical Relationships

The process of solid-phase peptide synthesis follows a logical, cyclical workflow. The core cycle and the decision-making process for handling a potentially difficult amino acid coupling are illustrated below.

SPPS_Cycle cluster_cycle SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Coupling of Activated Fmoc-DL-Alanine-2-D1 wash1->coupling wash2 DMF/DCM Wash coupling->wash2 check_completion Monitor Coupling (e.g., Kaiser Test) wash2->check_completion start Start Synthesis Cycle start->deprotection double_couple Perform Second Coupling check_completion->double_couple Incomplete next_cycle Proceed to Next Cycle check_completion->next_cycle Complete double_couple->coupling

Caption: The SPPS cycle with a decision point for double coupling.

References

Preventing racemization of "DL-Alanine-2-D1-N-fmoc" during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the synthesis of peptides using "DL-Alanine-2-D1-N-fmoc."

Frequently Asked Questions (FAQs)

Q1: I am using "this compound" and I am concerned about racemization. What should I know before I start?

A1: The designation "DL" indicates that your starting material is already a racemic mixture (containing both D and L enantiomers). To control the stereochemistry of your final peptide, it is crucial to start with an enantiomerically pure building block, either L-Alanine-2-D1-N-fmoc or D-Alanine-2-D1-N-fmoc . If you proceed with the DL form, you will synthesize a mixture of diastereomeric peptides, which will be challenging to separate and characterize.

Q2: What is racemization in the context of peptide synthesis?

A2: Racemization is the process by which an enantiomerically pure amino acid converts into a mixture of both D and L enantiomers. During peptide synthesis, the activation of the carboxylic acid group of the N-Fmoc protected amino acid makes the alpha-proton (in this case, deuterium) susceptible to abstraction by a base.[1][2] This leads to the formation of a planar enolate intermediate, and subsequent reprotonation can occur from either face, resulting in a loss of stereochemical integrity.[2]

Q3: How does the deuterium label at the alpha-carbon of "Alanine-2-D1-N-fmoc" affect racemization?

A3: The replacement of a proton with a deuterium at the alpha-carbon introduces a primary kinetic isotope effect (KIE).[3][4] The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond.[4] Consequently, the abstraction of the deuterium by a base, which is the rate-determining step for racemization, will be slower.[4] This means that Alanine-2-D1-N-fmoc is inherently less prone to racemization compared to its non-deuterated counterpart. However, racemization can still occur under harsh conditions.

Q4: Which factors primarily contribute to racemization during peptide synthesis?

A4: The main factors include:

  • Base: The type and strength of the base used during coupling and deprotection are critical. Stronger and less sterically hindered bases increase the rate of racemization.[2]

  • Coupling Reagents: The choice of coupling reagent influences the reactivity of the activated amino acid and its susceptibility to racemization.[5]

  • Additives: The presence of additives like HOBt or Oxyma can significantly suppress racemization.[6][7]

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of racemization.[1]

Troubleshooting Guide: Preventing Racemization

This guide provides solutions to common issues encountered during peptide synthesis that can lead to racemization.

Problem Potential Cause Recommended Solution(s)
High levels of diastereomeric impurities in the final peptide. Racemization during the coupling step of Fmoc-Ala(D1)-OH.1. Optimize the base: Use a sterically hindered, weaker base such as 2,4,6-collidine instead of N-methylmorpholine (NMM) or diisopropylethylamine (DIEA).[2][8] 2. Choose an appropriate coupling reagent and additive: Use a combination of a carbodiimide like DIC with an additive such as OxymaPure.[2][7] This combination is highly effective at suppressing racemization.[9][10] 3. Control the temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize racemization.
Racemization observed even with optimized coupling conditions. Prolonged exposure to basic conditions during Fmoc deprotection.Although less common for alanine, ensure the deprotection step with piperidine is not unnecessarily long. The addition of HOBt to the piperidine deprotection solution can help suppress base-catalyzed side reactions.[6]
Difficulty in achieving complete coupling, leading to longer reaction times and increased risk of racemization. Aggregation of the growing peptide chain on the solid support.1. Change the solvent: Use a solvent system known to disrupt aggregation, such as NMP or a mixture of DMF and DMSO.[1] 2. Incorporate pseudoprolines or Dmb-protected dipeptides: These can disrupt the secondary structures that lead to aggregation. 3. Microwave-assisted synthesis: This can accelerate coupling and reduce the overall reaction time, thereby minimizing the window for racemization to occur.

Data Presentation: Comparison of Additives in Suppressing Racemization

The following table summarizes data on the effectiveness of different additives in minimizing racemization during peptide coupling.

AdditiveCoupling ReagentModel Peptide Synthesis% D-Isomer (Racemization)Yield (%)Reference
HOAtDICZ-Phg-Pro-NH₂3.991.5[10]
HOBtDICZ-Phg-Pro-NH₂11.094.3[10]
OxymaPure DIC Z-Phg-Pro-NH₂ 0.9 94.4 [10]
Oxyma-BDICZ-Phg-Pro-NH₂1.090.0[10]

This data demonstrates the superior performance of Oxyma-based additives in suppressing racemization compared to the classical benzotriazole-based additives.

Experimental Protocols

Protocol 1: Racemization-Suppressed Coupling of Fmoc-L-Alanine-2-D1-OH

This protocol is designed for the manual solid-phase synthesis of a peptide to minimize racemization of the deuterium-labeled alanine residue.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

    • Drain the solution.

    • Treat the resin with 20% piperidine in DMF for a further 10 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Coupling of Fmoc-L-Alanine-2-D1-OH:

    • In a separate vessel, dissolve Fmoc-L-Alanine-2-D1-OH (3 equivalents), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Add 2,4,6-collidine (4 equivalents) to the reaction vessel.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA or collidine) in DMF.

  • Proceed to the next coupling cycle.

Protocol 2: Analysis of Racemization by Chiral Chromatography

This protocol outlines a general method to determine the extent of racemization.

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Peptide Purification: Purify the crude peptide using reverse-phase HPLC.

  • Peptide Hydrolysis: Hydrolyze a sample of the purified peptide to its constituent amino acids (e.g., 6 M HCl, 110 °C, 24 hours).

  • Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.

  • LC-MS Analysis: Analyze the derivatized sample by LC-MS. The D and L enantiomers of alanine will appear as distinct peaks, allowing for their quantification. The percentage of the D-isomer relative to the total (D+L) represents the extent of racemization.

Visualizations

RacemizationMechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation Fmoc_Ala Fmoc-Ala(D)-OH Activated_Ester Activated Intermediate (e.g., O-acylisourea) Fmoc_Ala->Activated_Ester Coupling Reagent (e.g., DIC) Peptide_Chain Growing Peptide Chain Enolate Planar Enolate Intermediate Activated_Ester->Enolate + Base - D+ D_Ala Fmoc-D-Ala Derivative Enolate->D_Ala + D+ L_Ala Fmoc-L-Ala Derivative Enolate->L_Ala + D+ D_Peptide Peptide with D-Ala D_Ala->D_Peptide + Peptide Chain L_Peptide Desired Peptide with L-Ala L_Ala->L_Peptide + Peptide Chain

Caption: Mechanism of racemization during peptide coupling.

TroubleshootingWorkflow Start Racemization Detected? CheckBase Is a hindered base (e.g., collidine) being used? Start->CheckBase Yes UseHinderedBase Switch to a sterically hindered base. CheckBase->UseHinderedBase No CheckAdditive Is an oxime additive (e.g., OxymaPure) present? CheckBase->CheckAdditive Yes UseHinderedBase->CheckAdditive AddOxime Incorporate an oxime-based additive. CheckAdditive->AddOxime No CheckTemp Is the coupling temperature controlled? CheckAdditive->CheckTemp Yes AddOxime->CheckTemp LowerTemp Perform coupling at a lower temperature. CheckTemp->LowerTemp No End Racemization Minimized CheckTemp->End Yes LowerTemp->End

Caption: Troubleshooting workflow for minimizing racemization.

References

"DL-Alanine-2-D1-N-fmoc" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-Alanine-2-D1-N-fmoc. This guide provides detailed information on the stability and storage of this product, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound at 5°C or colder (-20°C is preferable) in a tightly sealed container to prevent moisture absorption.[1] Before use, allow the container to warm to room temperature before opening to avoid condensation of atmospheric moisture onto the product.[1]

Q2: Can I store this compound at room temperature?

Temporary storage at room temperature is acceptable for short periods, such as during shipping and routine handling in the lab.[1][2] However, for extended storage, refrigeration is advised to minimize the potential for degradation over time.[1] Some suppliers state that the product is stable when stored at room temperature, but for maximum shelf-life, colder temperatures are recommended.[3]

Q3: How does the deuterium label on this compound affect its stability?

The deuterium label at the 2-position of alanine generally enhances the stability of the molecule. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can lead to greater metabolic and photochemical stability.[4][5] This increased stability is an advantage in many experimental applications, such as metabolic tracing and drug development.[4][5]

Q4: What is the expected shelf-life of this compound?

When stored under the recommended conditions, this compound is a stable compound. Some suppliers suggest that the compound should be re-analyzed after three years to ensure it still meets the required specifications.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low coupling efficiency in peptide synthesis Degradation of the Fmoc-amino acid leading to a lower concentration of active reagent. This can be caused by improper storage (exposure to moisture or high temperatures).- Confirm the purity of the this compound using a suitable analytical method like HPLC. - Ensure the product has been stored correctly at 5°C or -20°C in a desiccated environment. - Use a fresh batch of the amino acid for subsequent experiments.
Unexpected mass peaks in mass spectrometry analysis Premature deprotection (loss of the Fmoc group) or other side reactions. The Fmoc group is sensitive to basic conditions and high temperatures.[6][7][8]- Review all solutions and reagents used in your workflow to ensure they are free from basic contaminants. - Avoid exposing the compound to high temperatures for extended periods. Thermal cleavage of the Fmoc group has been observed at temperatures as low as 120°C.[6][7][8] - Purify the final product to remove any impurities.
Product appears clumpy or discolored Absorption of moisture due to improper storage.- Discard the product as its purity may be compromised. - Always allow the container to reach room temperature before opening to prevent water condensation.[1] - Store in a desiccator or with a desiccant.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Visualizations

Storage_Workflow Figure 1. Recommended Storage Workflow cluster_storage Storage cluster_handling Handling long_term Long-Term Storage (-20°C or 5°C) warm_up Equilibrate to Room Temperature long_term->warm_up short_term Short-Term Storage (Room Temperature) weighing Weighing and Dispensing short_term->weighing warm_up->weighing dissolution Dissolution in Anhydrous Solvent weighing->dissolution use Experimental Use dissolution->use reception Product Reception reception->long_term For extended storage reception->short_term For immediate use

Caption: Figure 1. Recommended Storage Workflow for this compound.

Degradation_Pathway Figure 2. Potential Degradation Pathways cluster_conditions Degradation Conditions Fmoc_Ala This compound Deprotected_Ala DL-Alanine-2-D1 + Dibenzofulvene Fmoc_Ala->Deprotected_Ala Other_Impurities Other Impurities Fmoc_Ala->Other_Impurities Moisture Moisture Moisture->Fmoc_Ala Hydrolysis Base Basic Contaminants Base->Fmoc_Ala Deprotection High_Temp High Temperature High_Temp->Fmoc_Ala Thermal Cleavage

Caption: Figure 2. Potential Degradation Pathways for this compound.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Deuterated Amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields during solid-phase peptide synthesis (SPPS) using deuterated amino acids. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide synthesis yield lower when using deuterated amino acids compared to their non-deuterated (protio) counterparts?

Lower yields when incorporating deuterated amino acids can stem from several factors, primarily related to the kinetic isotope effect (KIE) and potential steric hindrance. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[1] This can lead to a slower reaction rate for the coupling of the deuterated amino acid to the growing peptide chain, a phenomenon known as the primary kinetic isotope effect. If the standard coupling time is not sufficient, this can result in incomplete reactions and the accumulation of deletion sequences.

Additionally, while deuterium itself is not significantly larger than hydrogen, the subtle changes in bond lengths and vibrational frequencies can influence the conformational dynamics of the activated amino acid and the growing peptide chain on the resin. This can lead to increased steric hindrance, similar to challenges observed with bulky or D-amino acids, further impeding coupling efficiency.[2]

Q2: Can the position of deuteration on the amino acid affect coupling efficiency?

Yes, the position of deuteration can influence the coupling reaction. Deuteration at the α-carbon is most likely to have a direct impact on the amide bond formation due to the primary kinetic isotope effect. Deuteration on the side chain may have a secondary kinetic isotope effect, which is typically smaller but can still influence the reaction rate by altering the transition state of the coupling reaction.[1] Furthermore, extensive deuteration of the side chain could subtly alter its hydrophobicity and steric profile, potentially contributing to aggregation on the resin.

Q3: Does the use of deuterated amino acids increase the likelihood of peptide aggregation on the resin?

While direct studies on the impact of deuteration on on-resin peptide aggregation are limited, it is a plausible concern. Aggregation during SPPS is a major cause of low yields and is often sequence-dependent, particularly with hydrophobic residues.[3][4] Deuterium substitution can slightly increase the hydrophobicity of a molecule. This, combined with potentially slower coupling kinetics that prolong the time the resin-bound peptide is in a reactive state, could increase the propensity for inter-chain hydrogen bonding and aggregation.

Q4: Are there specific types of amino acids that are more problematic when deuterated?

Sterically hindered amino acids, such as Valine, Isoleucine, and Threonine, are already known to be "difficult" to couple during SPPS.[5] The addition of deuterium to these residues may exacerbate coupling difficulties. Similarly, amino acids prone to side reactions, such as Aspartic Acid (aspartimide formation) or Cysteine (racemization), should be monitored closely when their deuterated analogues are used, as slower coupling times could potentially increase the window for these side reactions to occur.[6]

Troubleshooting Guide

Problem 1: Low overall crude peptide yield.

This is the most common issue and can be caused by incomplete coupling, peptide aggregation, or issues with the cleavage and workup.

LowYieldDiagnosis Start Low Crude Yield Observed CheckMassSpec Analyze Crude Product by Mass Spectrometry Start->CheckMassSpec IdentifySpecies Identify Major Species CheckMassSpec->IdentifySpecies DesiredMass Desired Mass is Major Peak IdentifySpecies->DesiredMass Yes DeletionSequences Deletion Sequences Present IdentifySpecies->DeletionSequences No TruncatedPeptides Truncated Peptides Observed IdentifySpecies->TruncatedPeptides Also check for ModifiedProducts Unexpected Modifications IdentifySpecies->ModifiedProducts Also check for OptimizeCleavage Optimize Cleavage & Workup DesiredMass->OptimizeCleavage TroubleshootCoupling Troubleshoot Coupling Conditions DeletionSequences->TroubleshootCoupling TroubleshootDeprotection Troubleshoot Deprotection Steps TruncatedPeptides->TroubleshootDeprotection InvestigateSideReactions Investigate Potential Side Reactions ModifiedProducts->InvestigateSideReactions

Caption: Initial diagnostic workflow for low crude peptide yield.

  • Incomplete Coupling of Deuterated Amino Acids

    • Symptom: Mass spectrometry of the crude product shows significant peaks corresponding to the mass of the desired peptide minus the mass of the deuterated amino acid (deletion sequence).[7]

    • Solution 1: Extend Coupling Time: Due to the kinetic isotope effect, deuterated amino acids may require longer reaction times to achieve complete coupling.

      • Protocol: For the deuterated amino acid coupling step, increase the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight. Monitor the coupling completion using a qualitative test like the Kaiser test or TNBS test.[8] Note that these tests may give false negatives in cases of severe aggregation.

    • Solution 2: Double Coupling: Perform the coupling step for the deuterated amino acid twice before proceeding to the next deprotection step.

      • Protocol: After the initial coupling reaction for the deuterated amino acid, drain the reaction vessel, wash the resin with DMF, and then add a fresh solution of the activated deuterated amino acid and coupling reagents. Allow this second coupling to proceed for the standard reaction time.

    • Solution 3: Use a More Potent Coupling Reagent: For particularly difficult couplings, a more reactive coupling reagent may be necessary.

      • Protocol: Switch from standard coupling reagents like HBTU/HOBt to more potent ones like HATU or PyBOP, especially for sterically hindered deuterated amino acids.[5]

  • Peptide Aggregation on the Resin

    • Symptom: The resin beads may appear clumped or fail to swell properly.[4] The Kaiser test may be negative, even if coupling is incomplete.

    • Solution 1: Change Synthesis Solvent: The choice of solvent can significantly impact the solvation of the growing peptide chain.

      • Protocol: Replace DMF with N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM (1:1) to improve solvation. For highly problematic sequences, the addition of chaotropic salts like LiCl (0.5 M) to the DMF can help disrupt secondary structures.[4]

    • Solution 2: Incorporate Backbone Protection: Using pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic locations (e.g., every 6-8 residues) can disrupt interchain hydrogen bonding and prevent aggregation.[4]

      • Protocol: When planning the synthesis, identify potential aggregation-prone regions (stretches of hydrophobic or β-branched amino acids) and substitute a standard dipeptide with a commercially available pseudoproline dipeptide.

Problem 2: Presence of significant side products.

Side reactions can lower the yield of the desired peptide and complicate purification.

SideReactions LowYield Low Yield & Impure Product MassSpecAnalysis Analyze Crude Product by LC-MS/MS LowYield->MassSpecAnalysis ImpurityIdentification Identify Impurity Mass MassSpecAnalysis->ImpurityIdentification Aspartimide Mass = Desired Mass (Isomer) ImpurityIdentification->Aspartimide Asp-X sequence Diketopiperazine Mass = Dipeptide (cleaved from resin) ImpurityIdentification->Diketopiperazine N-terminal dipeptide IncompleteDeprotection Mass = Desired Mass + Protecting Group ImpurityIdentification->IncompleteDeprotection Protecting group mass SolutionAsp Use HOBt/DIC for Asp coupling Add 1-2% formic acid to deprotection Aspartimide->SolutionAsp SolutionDKP Use 2-CTC resin Couple third amino acid before Fmoc deprotection of second Diketopiperazine->SolutionDKP SolutionDeprot Increase deprotection time Use DBU in deprotection solution IncompleteDeprotection->SolutionDeprot

Caption: Troubleshooting workflow for common side reactions in SPPS.

  • Aspartimide Formation

    • Symptom: Mass spectrometry shows a peak with the same mass as the desired product but with a different retention time on HPLC. This is common in sequences containing an Asp-Gly or Asp-Ser motif.

    • Solution: Use a coupling reagent combination like DIC/HOBt which is known to suppress this side reaction. Adding a small percentage (1-2%) of formic acid to the piperidine deprotection solution can also help.

  • Diketopiperazine Formation

    • Symptom: Significant loss of peptide from the resin, especially after the coupling of the third amino acid. The major byproduct detected will be the cyclic dipeptide of the first two amino acids.

    • Solution: Use a 2-chlorotrityl chloride (2-CTC) resin which is more sterically hindered and less prone to this side reaction. Alternatively, couple the third amino acid before deprotecting the Fmoc group on the second amino acid.

Data Summary

Amino Acid TypeTypical Single Coupling EfficiencyRecommended ActionExpected Efficiency with Action
Standard Amino Acids >99%Standard Protocol>99%
Sterically Hindered (e.g., Val, Ile) 95-98%Double Coupling, HATU>99%
Proline 97-99%Double Coupling after Pro>99.5%
Arginine 96-98%Double Coupling, Extended Time>99%
Deuterated Amino Acids (Estimated) Potentially 95-99%Extended Time, Double Coupling>99%

Data is illustrative and based on general observations in solid-phase peptide synthesis. Actual efficiencies are sequence-dependent.

Experimental Protocols

Protocol 1: Test Cleavage and Mass Spectrometry Analysis

This protocol is used to assess the progress of the synthesis and identify any major issues before completion.

  • After a critical coupling step (e.g., after incorporating a deuterated amino acid or after a known difficult residue), carefully remove a small sample of the resin beads (approx. 5-10 mg).

  • Wash the sampled resin with DCM (3 x 1 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Add the cleavage cocktail (100 µL) to the dried resin in a microcentrifuge tube.

  • Allow the cleavage reaction to proceed for 2 hours at room temperature with occasional vortexing.

  • Centrifuge the tube and transfer the supernatant containing the cleaved peptide to a new tube.

  • Precipitate the peptide by adding cold diethyl ether (1 mL).

  • Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air dry.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS.

  • Examine the resulting mass spectrum for the expected mass of the peptide fragment, as well as any deletion sequences or other byproducts.[7][9]

Protocol 2: On-Resin Monitoring of Coupling (Kaiser Test)

This colorimetric test detects free primary amines on the resin.

  • After the coupling step, take a small sample of resin beads (a few beads are sufficient).

  • Wash the beads thoroughly with DMF to remove any residual reagents.

  • Add 2-3 drops of each of the following three solutions to the beads in a small glass test tube:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

  • Heat the test tube to 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): A deep blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Note: The Kaiser test does not work for secondary amines (e.g., after coupling to Proline). In such cases, a chloranil test can be used.

References

Technical Support Center: Optimizing Mass Spectrometry with DL-Alanine-2-D1-N-fmoc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of DL-Alanine-2-D1-N-fmoc in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Understanding the Role of this compound in Mass Spectrometry

This compound is a stable isotope-labeled (SIL) amino acid. In mass spectrometry, its primary function is to serve as an internal standard (IS) for the accurate quantification of its non-labeled counterpart, Fmoc-DL-Alanine, or other structurally similar analytes. The use of a SIL internal standard is considered the gold standard for quantitative mass spectrometry as it closely mimics the behavior of the analyte throughout the entire experimental workflow, from sample preparation to detection.[1] This mimicry allows for the correction of variability that can arise from sample extraction, matrix effects (such as ion suppression), and instrument response.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in mass spectrometry?

A1: The primary application is its use as a stable isotope-labeled internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][3] It is introduced into a sample at a known concentration to enable accurate measurement of the corresponding unlabeled analyte.

Q2: Why is a deuterated internal standard like this compound preferred over other types of internal standards?

A2: Deuterated internal standards are chemically and physically almost identical to the analyte of interest.[4] This means they have very similar extraction efficiencies, ionization efficiencies, and chromatographic retention times.[4][5] This near-identical behavior allows them to effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise quantification.[6][7]

Q3: Can the deuterium in this compound affect its chromatographic retention time?

A3: Yes, it is a known phenomenon that deuterated compounds can sometimes elute slightly earlier from a chromatography column than their non-deuterated counterparts.[8][9] This is due to the slight difference in the physicochemical properties imparted by the deuterium atom. While often negligible, this potential retention time shift should be considered during method development and data analysis.

Q4: What is the purpose of the Fmoc protecting group in this context?

A4: The N-Fmoc (9-fluorenylmethyloxycarbonyl) group is a chemical moiety used to protect the amino group of the alanine. In the context of a mass spectrometry experiment, its presence suggests that the target analyte is also an Fmoc-protected amino acid or a peptide containing one. The Fmoc group on the internal standard ensures that it accurately reflects the behavior of the Fmoc-containing analyte.

Q5: Can the Fmoc group affect the mass spectrometry signal?

A5: Yes, the Fmoc group can influence the fragmentation pattern of the molecule in the mass spectrometer.[10] Additionally, as a relatively large and non-polar group, it could potentially contribute to ion suppression in electrospray ionization (ESI) by competing with the analyte for ionization.[11][12][13] Using a SIL internal standard with the same protecting group helps to correct for these potential effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Signal or No Signal for Analyte and Internal Standard Ion Suppression: Co-eluting matrix components can interfere with the ionization of both the analyte and the internal standard.[11][12][13]- Improve Chromatographic Separation: Optimize the LC gradient to separate the analyte and internal standard from interfering matrix components.- Enhance Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[12]
Suboptimal Instrument Parameters: Incorrect source settings (e.g., temperature, gas flow, voltage) can lead to inefficient ionization.- Optimize MS Source Conditions: Systematically adjust source parameters to maximize the signal for both the analyte and the internal standard.
Inconsistent or Non-Linear Calibration Curve Isotopic Interference: Naturally occurring heavy isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.[2][14][15][16]- Select Appropriate m/z Transitions: Ensure that the selected precursor and product ions for the analyte and internal standard are unique and free from overlap.- Adjust Internal Standard Concentration: Use an appropriate concentration of the internal standard to minimize the relative contribution of the analyte's isotopic peaks.[2]
Impurity in Internal Standard: The deuterated internal standard may contain a small amount of the non-deuterated analyte.- Verify Purity of the Internal Standard: Obtain a certificate of analysis for the internal standard to confirm its isotopic and chemical purity.- Use a Nonlinear Calibration Fit: In some cases, a nonlinear regression model can be used to correct for known isotopic contributions.[14][16]
Internal Standard Peak Elutes at a Slightly Different Time than the Analyte Peak Chromatographic Isotope Effect: Deuterated compounds can exhibit slightly different retention times compared to their non-deuterated analogs.[8][9]- Confirm Co-elution is Not Essential for Correction: For many applications, slight separation does not negate the corrective benefits of the internal standard, as long as they experience similar matrix effects.- Adjust Peak Integration Parameters: Ensure that the software is correctly integrating both peaks, even with a slight retention time difference. Some software allows for retention time adjustments for labeled standards.[8]
Unexpected Fragmentation Pattern In-source Fragmentation or Unstable Fmoc Group: The Fmoc group may be labile under certain source conditions, leading to inconsistent fragmentation.- Soften Ionization Conditions: Reduce the source temperature or fragmentor voltage to minimize in-source decay.- Optimize Collision Energy: Adjust the collision energy in MS/MS experiments to achieve consistent and informative fragmentation for both the analyte and the internal standard.

Quantitative Data Summary

The use of stable isotope-labeled internal standards like this compound significantly improves the quality of quantitative mass spectrometry data. While specific improvements are application-dependent, the following table summarizes the general benefits.

Parameter Without SIL Internal Standard With SIL Internal Standard (e.g., this compound) Reference
Accuracy Prone to inaccuracies due to variations in sample preparation and matrix effects.High accuracy, as the IS corrects for procedural and matrix-induced variations.[6][7]
Precision Lower precision (higher coefficient of variation) due to uncorrected variability.High precision (lower coefficient of variation) due to normalization of the analyte signal to the IS signal.[17]
Linearity of Calibration Can be affected by matrix effects, leading to non-linear responses.Improved linearity over a wider dynamic range.[7]
Robustness Assay performance can be highly variable between different sample matrices and batches.More robust and reproducible results across different samples and experimental runs.[17]

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of an Fmoc-Protected Amino Acid using this compound as an Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of the sample (e.g., plasma, cell lysate), add 150 µL of a cold protein precipitation solution (e.g., acetonitrile with 1% formic acid).

  • Add a known concentration of this compound internal standard solution to the mixture.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a suitable starting point. For polar analytes, a HILIC column may be more appropriate.[18]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to ensure the separation of the analyte from other sample components. A typical starting point is a linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: Dependent on the column diameter (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is a common choice for amino acids and peptides.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transitions:

      • Determine the optimal precursor ion (e.g., [M+H]⁺) and a stable, high-intensity product ion for both the unlabeled analyte and this compound.

      • The precursor ion for this compound will have a higher m/z corresponding to the deuterium label.

    • Instrument Parameters: Optimize source temperature, gas flows, and collision energy to maximize the signal for the selected MRM transitions.

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard for each sample.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Spike with This compound Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

logical_relationship cluster_problem Observed Problem cluster_cause Potential Cause cluster_explanation Mechanism cluster_solution Solution Problem Inaccurate Quantification at High Analyte Concentrations Cause Isotopic Interference Problem->Cause Explanation1 Analyte has naturally occurring heavy isotopes (e.g., ¹³C). Cause->Explanation1 Explanation2 The m/z of an analyte isotope overlaps with the m/z of the deuterated internal standard. Explanation1->Explanation2 Solution Optimize MRM transitions to be specific for each compound and adjust IS concentration. Explanation2->Solution

Caption: Troubleshooting logic for isotopic interference in mass spectrometry.

References

Technical Support Center: Troubleshooting Side Reactions in Fmoc-Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Fmoc-based solid-phase peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and resolve common side reactions encountered during your experiments.

General Experimental Workflow for Fmoc-SPPS

The following diagram illustrates a typical workflow for solid-phase peptide synthesis using Fmoc-protected amino acids.

Fmoc_SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 3. Washing Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation 8. Peptide Precipitation (e.g., cold ether) Cleavage->Precipitation Purification 9. Purification (e.g., HPLC) Precipitation->Purification Analysis 10. Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Troubleshooting Common Side Reactions

This troubleshooting guide is designed to help you diagnose and address common side reactions.

Troubleshooting_Workflow cluster_start Problem Identification cluster_reactions Potential Side Reactions cluster_solutions Solutions start Unexpected peak in HPLC or incorrect mass in MS diketopiperazine Diketopiperazine Formation (Mass loss of one or more amino acids) start->diketopiperazine Check sequence (Pro at pos 2 or 3) aspartimide Aspartimide Formation (Mass neutral or +18 Da) start->aspartimide Check sequence (Asp-Gly, Asp-Ser) racemization Racemization (Broad or split peak, same mass) start->racemization Check for Cys, His oxidation Oxidation (+16 or +32 Da) start->oxidation Check for Met, Trp, Cys incomplete_coupling Incomplete Coupling (Deletion sequence) start->incomplete_coupling Check coupling efficiency arginine_modification Arginine Side-Chain Modification start->arginine_modification Check Arg usage sol_dkp Use 2-Cl-Trt resin Couple Fmoc-dipeptide diketopiperazine->sol_dkp sol_asp Use bulky Asp protecting group (e.g., OMpe, OBno) Add HOBt/acid to deprotection aspartimide->sol_asp sol_rac Use DIC/HOBt for coupling Lower coupling temperature racemization->sol_rac sol_ox Use scavengers during cleavage (e.g., EDT, TIS) oxidation->sol_ox sol_inc Double couple Use stronger coupling reagent incomplete_coupling->sol_inc sol_arg Use Pbf protecting group arginine_modification->sol_arg

Caption: A troubleshooting guide for common side reactions in Fmoc-SPPS.

Frequently Asked Questions (FAQs)

Diketopiperazine Formation

Q1: I am observing a significant loss of my dipeptide from the resin, especially when Proline is the second amino acid. What is happening and how can I prevent it?

A1: You are likely observing diketopiperazine (DKP) formation. This is a common side reaction at the dipeptide stage, where the N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1] This is particularly prevalent with Proline in the first or second position.

Solutions:

  • Use 2-Chlorotrityl Chloride (2-Cl-Trt) Resin: The steric hindrance of the 2-chlorotrityl group significantly suppresses DKP formation.[2]

  • Couple Pre-formed Fmoc-Dipeptides: Instead of coupling the first two amino acids sequentially, use a pre-synthesized Fmoc-dipeptide. This bypasses the vulnerable dipeptidyl-resin intermediate.[3]

StrategyDKP Formation (%)Reference
Standard Wang ResinUp to 50% or more (sequence dependent)[4]
2-Chlorotrityl Chloride ResinSignificantly reduced[2]
Fmoc-Dipeptide CouplingAvoids the susceptible intermediate[3]

Experimental Protocol: Coupling of an Fmoc-Dipeptide

  • Swell the resin in DMF for 30 minutes.

  • Perform the initial Fmoc deprotection of the first amino acid attached to the resin.

  • Wash the resin thoroughly with DMF.

  • Dissolve the Fmoc-dipeptide (1.5-2 equivalents) and a coupling reagent (e.g., HBTU, 1.5-2 equivalents) in DMF.

  • Add DIPEA (3-4 equivalents) to the activation mixture.

  • Immediately add the activated dipeptide solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Wash the resin with DMF to remove excess reagents.

  • Proceed with the synthesis cycle.

Aspartimide Formation

Q2: My peptide contains an Asp-Gly sequence, and I am seeing a side product with the same mass as my target peptide, but with a different retention time on HPLC. What is this and how can I avoid it?

A2: This is likely due to aspartimide formation, a major side reaction in Fmoc-SPPS, especially with Asp-Gly, Asp-Ala, and Asp-Ser sequences. The backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a succinimide ring. This can then reopen to form a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product.[5][6]

Solutions:

  • Use Sterically Hindered Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) group with bulkier groups like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno) can significantly reduce aspartimide formation.[5][7]

  • Add an Acidic Additive to the Deprotection Solution: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid to the 20% piperidine in DMF solution can suppress aspartimide formation.[5][8]

Asp Protecting GroupAdditive to 20% Piperidine/DMFAspartimide-related Impurities (%)Reference
Fmoc-Asp(OtBu)-OHNoneHigh[7]
Fmoc-Asp(OtBu)-OH0.1 M HOBtReduced[5]
Fmoc-Asp(OMpe)-OHNoneSignificantly Reduced[5]
Fmoc-Asp(OBno)-OHNoneAlmost Undetectable[7]

Experimental Protocol: Fmoc Deprotection with HOBt Additive

  • Prepare a fresh solution of 20% (v/v) piperidine in DMF.

  • Dissolve HOBt in the piperidine/DMF solution to a final concentration of 0.1 M.

  • Use this solution for all Fmoc deprotection steps in your synthesis.

  • Proceed with the standard deprotection and washing protocol.

Racemization

Q3: I am synthesizing a peptide containing Cysteine and Histidine and observing peak broadening or splitting in my HPLC analysis, suggesting the presence of diastereomers. How can I minimize racemization?

A3: Cysteine and Histidine are particularly prone to racemization during the activation step of coupling. The choice of coupling reagent and conditions plays a crucial role in minimizing this side reaction.[9]

Solutions:

  • Choose the Right Coupling Reagent: For Fmoc-His(Trt)-OH, DEPBT is reported to be a good choice to minimize racemization.[10] For Fmoc-Cys(Trt)-OH, using DIC/HOBt is a recommended base-free condition to reduce racemization.[10]

  • Lower the Coupling Temperature: Performing the coupling reaction at a lower temperature can reduce the rate of racemization.[11]

Amino AcidCoupling Reagent% Racemization (D-isomer)Reference
Fmoc-His(Trt)-OHTBTU/DIPEA3.9%[9]
Fmoc-His(Boc)-OHDIC/Oxyma Pure (50°C, 10 min)0.18%[12]
Fmoc-Cys(Trt)-OHHCTU/DIEA8.0% (25°C)[13]
Fmoc-Cys(Dpm)-OHHCTU/DIEA1.2% (25°C)[13]

Experimental Protocol: Minimized Racemization Coupling of Fmoc-His(Trt)-OH

  • Swell the resin in DMF.

  • Perform the Fmoc deprotection and wash the resin.

  • Dissolve Fmoc-His(Trt)-OH (1.5-2 equivalents) and HOBt (1.5-2 equivalents) in DMF.

  • Add DIC (1.5-2 equivalents) to the solution and pre-activate for a short period (e.g., 1-2 minutes).

  • Add the activated amino acid solution to the resin.

  • Allow the coupling to proceed at room temperature or a reduced temperature (e.g., 0°C).

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Wash the resin thoroughly.

Oxidation

Q4: My peptide contains Methionine and Tryptophan, and I am detecting products with an additional mass of +16 or +32 Da. How can I prevent this oxidation?

A4: Methionine (Met) and Tryptophan (Trp) are susceptible to oxidation during the final cleavage and deprotection step with trifluoroacetic acid (TFA). The carbocations generated during the cleavage can oxidize the sulfur in Met and the indole ring in Trp.

Solutions:

  • Use Scavengers in the Cleavage Cocktail: Adding scavengers to the TFA cleavage cocktail can effectively quench the reactive carbocations and prevent oxidation. Common scavengers include 1,2-ethanedithiol (EDT), triisopropylsilane (TIS), and thioanisole.[14][15] For peptides containing Trp, using Fmoc-Trp(Boc)-OH during synthesis can also prevent side reactions during cleavage.[14]

Recommended Cleavage Cocktail for Peptides with Oxidizable Residues (Reagent K):

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Experimental Protocol: Cleavage with Scavengers

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Prepare the cleavage cocktail fresh. For a small-scale synthesis (e.g., 0.1 mmol), use 2-5 mL of the cocktail.

  • Add the cleavage cocktail to the dry resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide under vacuum.

Arginine Side-Chain Protection

Q5: I am synthesizing a peptide with multiple Arginine residues. What is the recommended side-chain protecting group, and are there any specific issues to be aware of?

A5: The guanidinium group of Arginine is strongly basic and requires protection to prevent side reactions during Fmoc-SPPS. The most commonly used and recommended protecting group for Arginine is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) .

Rationale for using Pbf:

  • Sufficient Stability: Pbf is stable to the basic conditions of Fmoc deprotection (20% piperidine in DMF).

  • Efficient Cleavage: It is readily cleaved by standard TFA cocktails.

  • Reduced Side Reactions: Compared to older protecting groups like Pmc, Pbf is more labile, requiring shorter cleavage times and reducing the risk of side reactions, such as modification of Tryptophan residues.[16]

Potential Issues:

  • Incomplete Deprotection: In sequences with multiple Arginine residues, extended cleavage times (e.g., 4 hours) may be necessary to ensure complete removal of all Pbf groups.

  • Lactam Formation: Although less common with Pbf, lactam formation within the arginine side chain can occur. Careful monitoring of coupling and cleavage conditions is advised.

References

Technical Support Center: Fmoc Deprotection of DL-Alanine-2-D1-N-fmoc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Fmoc deprotection, with a special focus on the unique challenges presented by DL-Alanine-2-D1-N-fmoc. This resource is designed for researchers, scientists, and drug development professionals to navigate common issues and streamline their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection?

A standard and widely used protocol for Fmoc deprotection in solid-phase peptide synthesis (SPPS) involves treating the resin-bound peptide with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3] The reaction is typically carried out at room temperature for a duration of 5 to 20 minutes.[1][3]

Q2: How might the deuterium atom in this compound affect the deprotection reaction?

The Fmoc deprotection proceeds via a β-elimination mechanism, which is initiated by the abstraction of a proton from the C9 position of the fluorenyl group by a base.[4][5] While the deuterium atom in this compound is on the alpha-carbon of the amino acid and not directly involved in the initiation of the deprotection, it can potentially influence the overall reaction kinetics through a secondary kinetic isotope effect. This effect is generally small but could lead to a slightly slower deprotection rate compared to its non-deuterated counterpart. Therefore, an extension of the deprotection time or a second treatment with the deprotection solution may be beneficial to ensure complete removal of the Fmoc group.

Q3: What are the most common side reactions observed during Fmoc deprotection?

Several side reactions can occur during Fmoc deprotection, potentially leading to impurities and reduced yield.[6] The most frequently encountered include:

  • Diketopiperazine (DKP) formation: This is especially prevalent at the dipeptide stage and can lead to cleavage of the peptide from the resin.[6][7]

  • Aspartimide formation: This occurs with aspartic acid residues and can be catalyzed by both acidic and basic conditions.[6][8][9]

  • Piperidinyl-alanine formation: This can occur when piperidine adds to the dibenzofulvene (DBF) intermediate and subsequently reacts with the growing peptide chain.[6]

  • Aggregation: The peptide chain can aggregate on the solid support, leading to incomplete deprotection and coupling reactions.[9][10]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the Fmoc deprotection of this compound.

Issue 1: Incomplete Fmoc Deprotection

Symptoms:

  • Low yield of the desired peptide.

  • Presence of deletion sequences in the final product.

  • Positive Kaiser test (or other ninhydrin-based test) after the coupling step following deprotection.

Potential Causes & Solutions:

Potential Cause Recommended Solution Experimental Protocol
Insufficient Deprotection Time Due to a potential secondary kinetic isotope effect from the deuterium atom, the standard deprotection time may be insufficient.Extend the deprotection time to 30 minutes or perform a second 10-15 minute treatment with fresh 20% piperidine in DMF.[6] Monitor the deprotection using a UV-Vis spectrophotometer by observing the release of the dibenzofulvene-piperidine adduct.
Peptide Aggregation Hydrophobic sequences or growing peptide chains can aggregate, hindering reagent access.[9][10]1. Switch to a more polar solvent system like N-methyl-2-pyrrolidone (NMP).2. Add chaotropic salts, such as LiCl (0.5 M), to the deprotection solution to disrupt secondary structures.3. Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C).
Low Reagent Concentration The concentration of piperidine may be too low for efficient deprotection.Ensure the piperidine/DMF solution is fresh and accurately prepared at 20% (v/v).
Issue 2: Formation of Side Products

Symptoms:

  • Multiple peaks observed during HPLC analysis of the crude peptide.

  • Mass spectrometry data indicating the presence of unexpected adducts or modifications.

Potential Causes & Solutions:

Side Reaction Potential Cause Recommended Solution Experimental Protocol
Diketopiperazine (DKP) Formation The N-terminal amine of the dipeptide attacks the ester linkage to the resin, particularly with proline or glycine as the second amino acid.[6][7]1. Use a pre-loaded resin with the first amino acid already attached.2. Employ a more sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin.3. Utilize a dipeptide building block for the first two amino acids.[6]For synthesis on 2-CTC resin, the first amino acid is typically loaded under milder basic conditions (e.g., using diisopropylethylamine - DIPEA) which reduces the risk of premature cleavage and DKP formation.
Aspartimide Formation The side chain carboxyl group of aspartic acid can form a cyclic imide, which can then rearrange to a β-aspartyl peptide.[6][8][9]1. Use a protecting group for the aspartic acid side chain that is more resistant to base-catalyzed cyclization, such as 3-tert-butyl-aspartate (Asp(OtBu)).2. Add 0.1 M of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress aspartimide formation.[9]Prepare a deprotection solution of 20% piperidine and 0.1 M HOBt in DMF. Use this solution for the standard deprotection time.
Piperidinyl-alanine Adduct The dibenzofulvene (DBF) intermediate can react with piperidine to form an adduct that can be incorporated into the peptide.[6]Use a less nucleophilic base for deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a lower concentration (e.g., 2% DBU in DMF).[2][11]Prepare a 2% (v/v) solution of DBU in DMF. Perform the deprotection for 5-10 minutes. Note: DBU is a stronger, non-nucleophilic base, and reaction times should be optimized.

Experimental Protocols

Standard Fmoc Deprotection Protocol:

  • Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 10-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

DBU-based Fmoc Deprotection Protocol:

  • Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times).

Visual Guides

Fmoc_Deprotection_Workflow Resin Fmoc-Peptide-Resin Swell Swell in DMF Resin->Swell Deprotection Treat with 20% Piperidine in DMF Swell->Deprotection Wash Wash with DMF Deprotection->Wash Deprotected_Resin H2N-Peptide-Resin Wash->Deprotected_Resin Coupling Couple next Fmoc-AA Deprotected_Resin->Coupling

Caption: Standard workflow for Fmoc deprotection in SPPS.

Troubleshooting_Fmoc_Deprotection Start Incomplete Deprotection? Extend_Time Extend deprotection time or repeat treatment Start->Extend_Time Yes Change_Solvent Switch to NMP or add chaotropic salts Start->Change_Solvent Yes Check_Reagent Use fresh 20% piperidine solution Start->Check_Reagent Yes Side_Products Side Products Observed? Start->Side_Products No Extend_Time->Side_Products Change_Solvent->Side_Products Check_Reagent->Side_Products DKP Diketopiperazine? Side_Products->DKP Yes Success Problem Resolved Side_Products->Success No Aspartimide Aspartimide? DKP->Aspartimide No Use_2CTC Use 2-CTC resin or dipeptide DKP->Use_2CTC Yes Adduct Piperidinyl Adduct? Aspartimide->Adduct No Add_HOBt Add 0.1M HOBt to deprotection solution Aspartimide->Add_HOBt Yes Use_DBU Use 2% DBU in DMF for deprotection Adduct->Use_DBU Yes Adduct->Success No Use_2CTC->Success Add_HOBt->Success Use_DBU->Success

Caption: Troubleshooting decision tree for Fmoc deprotection.

References

Technical Support Center: Enhancing NMR Resolution with Site-Specific Deuteration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing Nuclear Magnetic Resonance (NMR) resolution through site-specific deuteration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of site-specific deuteration in NMR spectroscopy?

A1: Site-specific deuteration, the selective replacement of protons (¹H) with deuterium (²H) at specific positions in a molecule, significantly enhances NMR spectral resolution. This is primarily because deuterium has a much smaller magnetic moment than a proton, which reduces the effects of ¹H-¹H dipolar coupling, a major cause of signal broadening in larger molecules.[1][2][3][4] By reducing these interactions, signals become sharper and better resolved, allowing for more accurate analysis of molecular structure and dynamics.

Q2: How does deuteration improve the signal-to-noise (S/N) ratio in NMR?

A2: Deuteration can indirectly improve the signal-to-noise ratio by narrowing the linewidths of the remaining proton signals. Sharper signals have a greater peak height relative to the baseline noise, thus improving the S/N ratio. While replacing a proton with a deuteron removes a signal from the ¹H NMR spectrum, the enhanced quality of the remaining signals often outweighs this loss, especially in complex spectra.[5][6]

Q3: What is isotopic scrambling and how can it be minimized?

A3: Isotopic scrambling refers to the undesired incorporation of deuterium at positions other than the intended site during a deuteration reaction.[7] This can occur through various mechanisms, such as reversible H/D exchange reactions catalyzed by acids, bases, or metal catalysts. To minimize scrambling, it is crucial to carefully select reaction conditions, including the catalyst, solvent, temperature, and reaction time.[8][9] Using specific deuterating agents and protecting groups can also help direct the deuterium to the desired position.

Q4: How can I quantify the percentage of deuteration at a specific site?

A4: The percentage of deuteration can be quantified using both NMR spectroscopy and mass spectrometry (MS).

  • NMR Spectroscopy: By comparing the integration of the residual proton signal at the target site in the ¹H NMR spectrum of the deuterated compound to the corresponding signal in the non-deuterated starting material, you can calculate the extent of deuteration.[10][11] Additionally, ²H NMR can be used to directly observe and quantify the incorporated deuterium.[5][12]

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) can be used to determine the isotopic distribution of the molecule, allowing for the calculation of the overall and site-specific deuteration levels.[13][14]

Q5: What are common NMR artifacts to watch out for in deuterated samples?

A5: Common artifacts include:

  • Residual Solvent Signals: Incomplete deuteration of NMR solvents can lead to interfering signals.

  • Quadrature Images: These are artifactual peaks that appear symmetrically opposite a real peak with respect to the center of the spectrum.

  • Center Glitches: Artifacts that can appear at the exact center of the spectrum.

  • Folded Peaks: Signals from outside the set spectral width can "fold" into the spectrum.

  • Poor Phasing and Baseline: These can result from improper data processing or inhomogeneous samples.[15][16][17]

Troubleshooting Guides

Problem 1: Low or No Deuterium Incorporation
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of catalyst or activate the catalyst according to established procedures.
Inappropriate Solvent Ensure the solvent is compatible with the deuteration reaction and does not interfere with the catalyst. For some reactions, the deuterated solvent itself can be the deuterium source.
Incorrect Temperature Optimize the reaction temperature. Some reactions require elevated temperatures to proceed efficiently, while others may require cooling to prevent side reactions.
Insufficient Reaction Time Monitor the reaction progress over time to determine the optimal reaction duration.
Presence of Water Ensure all reagents and glassware are thoroughly dried, as water can quench the deuterating agent or deactivate the catalyst.
Problem 2: Isotopic Scrambling
Possible Cause Suggested Solution
Overly Harsh Reaction Conditions Reduce the reaction temperature or use a milder catalyst or base/acid.
Reversible H/D Exchange Choose reaction conditions that favor irreversible deuteration. This may involve using specific deuterating agents or quenching the reaction appropriately.
Inappropriate Catalyst Some catalysts are known to promote H/D scrambling. Screen different catalysts to find one that is more selective for the desired position.
Acidic or Basic Impurities Purify all reagents and solvents to remove any acidic or basic impurities that could catalyze scrambling.
Problem 3: Poor NMR Spectral Quality (Broad Lines, Low S/N)
Possible Cause Suggested Solution
Sample Inhomogeneity Ensure the sample is fully dissolved and free of any particulate matter. Filter the sample if necessary.[18]
Paramagnetic Impurities Remove any paramagnetic impurities, as they can cause significant line broadening. This can sometimes be achieved by passing the sample through a small plug of a chelating resin.
High Sample Concentration Very concentrated samples can lead to increased viscosity and line broadening. Dilute the sample to an optimal concentration.[19]
Improper Shimming Carefully shim the magnetic field to optimize its homogeneity across the sample.
Incorrect Acquisition Parameters Optimize NMR acquisition parameters such as the acquisition time, relaxation delay, and number of scans.

Quantitative Data

Deuterium-Induced Isotope Shifts (DIS) in ¹³C NMR

Deuteration causes small but measurable changes in the chemical shifts of nearby nuclei, known as deuterium-induced isotope shifts. These shifts can provide valuable structural information. The magnitude of the shift depends on the number of bonds separating the observed nucleus from the site of deuteration.

Number of Bonds (n) Typical ¹³C DIS (ppm) Notes
1 (¹Δ) -0.2 to -0.5The ¹³C signal shifts upfield upon direct deuteration.
2 (²Δ)+0.05 to +0.15The ¹³C signal typically shifts downfield.
3 (³Δ)**-0.01 to +0.03The shift can be positive or negative and is conformationally dependent.
>3< |0.01|Generally very small and often not resolved.

Data compiled from multiple sources for general guidance.[20][21][22]

Impact of Deuteration Level on Linewidth and Relaxation
Deuteration Level Qualitative Effect on Linewidth Qualitative Effect on T₂
Protonated (0%) BroadestShortest
Partial (~50%) NarrowerLonger
High (~75-90%) NarrowLong
Perdeuterated (>95%) NarrowestLongest

This table represents a general trend observed across various studies.[4][13][15][23]

Experimental Protocols

Protocol 1: Site-Specific Deuteration of Phenylalanine at Aromatic Positions

This protocol is adapted from a method for introducing deuterium into the aromatic side chain of phenylalanine.[18][19][24][25]

Objective: To selectively deuterate the aromatic ring of a phenylalanine derivative.

Workflow Diagram:

G Workflow for Aromatic Deuteration of Phenylalanine Start Start with Phenylalanine Derivative Step1 Acid-Catalyzed H/D Exchange in D₂O Start->Step1 Step2 Reaction Monitoring by ¹H NMR Step1->Step2 Step3 Work-up and Purification Step2->Step3 End Deuterated Phenylalanine Derivative Step3->End

Caption: A generalized workflow for the aromatic deuteration of phenylalanine.

Materials:

  • Phenylalanine derivative (e.g., N-acetyl-L-phenylalanine)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterated acid catalyst (e.g., DCl or D₂SO₄)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • NMR solvent (e.g., CDCl₃ or DMSO-d₆)

Procedure:

  • Dissolve the phenylalanine derivative in D₂O.

  • Add a catalytic amount of the deuterated acid.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature and for a duration optimized for the specific substrate (e.g., 80-100 °C for 12-24 hours).

  • Monitor the progress of the reaction by taking small aliquots, removing the D₂O under vacuum, dissolving the residue in a suitable NMR solvent, and acquiring a ¹H NMR spectrum to observe the disappearance of the aromatic proton signals.

  • Once the desired level of deuteration is achieved, cool the reaction to room temperature.

  • Neutralize the acid catalyst carefully with a weak base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deuterated product.

  • Confirm the final deuteration level by ¹H NMR, ²H NMR, and/or mass spectrometry.

Protocol 2: General NMR Sample Preparation for a Deuterated Small Molecule

Objective: To prepare a high-quality NMR sample of a deuterated small organic molecule for analysis.

Workflow Diagram:

G NMR Sample Preparation Workflow Start Start with Purified Deuterated Compound Step1 Weigh 5-25 mg of Compound Start->Step1 Step2 Dissolve in 0.6-0.7 mL of Deuterated Solvent Step1->Step2 Step3 Filter Solution into NMR Tube Step2->Step3 Step4 Cap and Label the NMR Tube Step3->Step4 End Ready for NMR Analysis Step4->End

References

Technical Support Center: Purity Analysis of Synthetic Peptides Containing "DL-Alanine-2-D1-N-fmoc"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic peptides containing the modified amino acid "DL-Alanine-2-D1-N-fmoc".

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges in the purity analysis of a peptide containing this compound?

The incorporation of this compound introduces several analytical challenges:

  • Diastereomers: The use of a racemic mixture (DL-Alanine) will result in the synthesis of two diastereomeric peptides for each intended sequence. These diastereomers can have very similar physicochemical properties, making their separation difficult.[1][2][3]

  • Isotopic Purity: The deuterium label (2-D1) adds another layer of complexity. Incomplete deuteration can lead to a mixed population of labeled and unlabeled peptides, further complicating the analysis.

  • Fmoc Protecting Group: While the Fmoc group is typically removed after synthesis, incomplete removal can result in N-terminally protected peptide impurities.[4]

  • Standard Peptide Impurities: In addition to the challenges above, standard impurities associated with solid-phase peptide synthesis (SPPS) can also be present, such as deletion sequences, truncated sequences, and side-chain protecting group adducts.[4][5][6][7][8]

Q2: Which analytical techniques are most suitable for analyzing peptides with this compound?

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for separating the target peptide from impurities. Reversed-phase HPLC (RP-HPLC) is the most common method.[2][9][10][11] Chiral chromatography may be necessary to separate the diastereomers.[12][13][14]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the target peptide and to identify impurities.[9][15][16] High-resolution mass spectrometry is particularly useful for confirming the incorporation of the deuterium label.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide, including the confirmation of the deuterium label's position and the stereochemistry of the amino acids.[19][20][21][22]

Q3: How can I confirm the successful incorporation and location of the deuterium label?

Mass spectrometry and NMR spectroscopy are the primary methods for this:

  • Mass Spectrometry: A high-resolution mass spectrum will show a mass shift corresponding to the incorporation of one deuterium atom (+1.006 Da) compared to the unlabeled peptide.

  • NMR Spectroscopy: 1H NMR will show the absence of a signal for the proton at the Cα position of the deuterated alanine. 2H (Deuterium) NMR will show a signal corresponding to the deuterium atom. 13C NMR can also show a characteristic shift for the carbon atom bonded to deuterium.[19][21]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor resolution of diastereomers Suboptimal mobile phase or column chemistry.- Optimize the gradient steepness; shallower gradients often improve resolution.[23]- Screen different C18 columns from various manufacturers as they have different selectivities.[23]- Consider using a chiral stationary phase for dedicated diastereomer separation.[12][13]- Adjust the mobile phase pH; small changes can significantly impact the selectivity for diastereomers.[23]
Broad or tailing peaks - Secondary interactions with the stationary phase.- Poor sample solubility.- Add a stronger ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.[9]- Ensure the sample is fully dissolved in the mobile phase before injection.[11]- Check for column contamination and clean or replace if necessary.
Ghost peaks Contamination in the mobile phase or HPLC system.- Use high-purity solvents and additives (HPLC or LC-MS grade).[24]- Thoroughly flush the HPLC system between runs.- Prepare fresh mobile phase daily.
Mass Spectrometry Analysis
Issue Potential Cause Troubleshooting Steps
Low signal intensity - Ion suppression from mobile phase additives.- Poor ionization of the peptide.- If using TFA in the mobile phase for HPLC, consider switching to formic acid for MS detection, as TFA can cause significant signal suppression.[9]- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).
Ambiguous identification of deuterated peak - Low resolution of the mass spectrometer.- Presence of other isotopic peaks.- Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to accurately determine the monoisotopic mass.- Compare the experimental isotopic distribution with the theoretical distribution for the deuterated peptide.
Presence of unexpected masses - Incomplete deprotection.- Deletion or insertion sequences.- Oxidation or other modifications.- Analyze the mass differences to identify potential modifications (e.g., +176 Da for Fmoc, -18 Da for dehydration).- Use MS/MS fragmentation to sequence the peptide and pinpoint the location of any modifications.[9]
NMR Analysis
Issue Potential Cause Troubleshooting Steps
Overlapping signals in 1H NMR Crowded spectral regions, especially for larger peptides.- Acquire 2D NMR spectra (e.g., COSY, TOCSY, HSQC) to resolve overlapping signals and assign resonances.[19][22]- Analyze the sample at a higher magnetic field strength for better signal dispersion.
Difficulty in confirming deuterium incorporation Low signal-to-noise for 2H NMR.- Increase the number of scans for the 2H NMR experiment.- Ensure the spectrometer is properly tuned for deuterium frequency.
Ambiguous stereochemical assignment Diastereomers have very similar NMR spectra.- Use specialized NMR techniques like chiral derivatizing agents or chiral solvating agents to induce chemical shift differences between the diastereomers.

Experimental Protocols

General Peptide Sample Preparation
  • Solubilization: Dissolve the synthetic peptide in a suitable solvent. For RP-HPLC, a common solvent is a mixture of water and acetonitrile with 0.1% TFA.[11] For NMR, use a deuterated solvent such as D₂O or DMSO-d₆.

  • Concentration: The concentration will depend on the analytical technique. For HPLC-UV, a concentration of 1 mg/mL is often a good starting point. For MS, lower concentrations (e.g., 10-100 µg/mL) are typically used. For NMR, higher concentrations (e.g., 1-10 mg/mL) are generally required.[19]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into an HPLC system.

RP-HPLC Method for Diastereomer Separation
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient is recommended. For example, start with a linear gradient of 5-45% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.[11]

  • Column Temperature: 30-40 °C. Elevated temperatures can sometimes improve peak shape and resolution.

Mass Spectrometry Analysis
  • Ionization Source: Electrospray Ionization (ESI).

  • Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

  • Mobile Phase: Use a mobile phase compatible with MS, such as 0.1% formic acid in water and acetonitrile.

  • Analysis Mode: Perform a full scan in positive ion mode to determine the molecular weight of the peptide and its impurities.

  • MS/MS Fragmentation: Use collision-induced dissociation (CID) or electron-transfer dissociation (ETD) to fragment the peptide ions and confirm the amino acid sequence.[17]

NMR Spectroscopy
  • Solvent: D₂O or DMSO-d₆.

  • Experiments:

    • 1D 1H NMR: To observe the overall proton spectrum.

    • 2D COSY: To identify coupled protons within the same amino acid residue.

    • 2D TOCSY: To identify all protons within a spin system (i.e., all protons of a single amino acid residue).

    • 2D NOESY/ROESY: To obtain through-space correlations between protons, which can help in sequential assignment and structural analysis.

    • 1H-13C HSQC: To correlate protons with their directly attached carbons.

    • 2H NMR: To directly observe the deuterium signal.

Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Analysis Synthesis Solid-Phase Peptide Synthesis (with this compound) Crude_Peptide Crude Peptide Synthesis->Crude_Peptide Purification Preparative HPLC Crude_Peptide->Purification Purified_Peptide Purified Peptide Fractions Purification->Purified_Peptide HPLC Analytical RP-HPLC Purified_Peptide->HPLC Separation of Diastereomers & Impurities MS Mass Spectrometry Purified_Peptide->MS Molecular Weight Confirmation & Impurity ID NMR NMR Spectroscopy Purified_Peptide->NMR Structural Confirmation & Deuterium Location Purity_Assessment Purity Assessment HPLC->Purity_Assessment MS->Purity_Assessment NMR->Purity_Assessment Final_Report Final_Report Purity_Assessment->Final_Report Final Purity Report

Caption: Workflow for the purity analysis of a synthetic peptide.

References

Overcoming aggregation in peptides with "DL-Alanine-2-D1-N-fmoc"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for managing peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a specific clarification on the role of specialized amino acids like "DL-Alanine-2-D1-N-fmoc".

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem during SPPS?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which create stable β-sheet-like structures.[1][2] This aggregation can lead to several critical synthesis problems:

  • Incomplete Reactions: The aggregated chains become insoluble and sterically hindered, preventing reagents from accessing the N-terminal amine for subsequent deprotection and coupling steps.[2]

  • Low Yield & Purity: Failed couplings and deprotections result in deletion sequences and truncated peptides, significantly lowering the overall yield and making purification of the target peptide difficult.[3]

  • False Negatives in Monitoring: Standard monitoring tests like the ninhydrin test can be unreliable in cases of severe aggregation, falsely indicating a completed reaction.[2]

  • Physical Resin Changes: A visible sign of aggregation is the shrinking or collapse of the resin beads, as they are no longer properly solvated.[1][4]

Q2: Can I use this compound to overcome aggregation?

A2: this compound is an Fmoc-protected racemic alanine where the hydrogen on the alpha-carbon has been replaced with deuterium, an isotope of hydrogen.[5][6] Its primary application is in isotopic labeling for analytical purposes, such as:

  • NMR Spectroscopy: To aid in structural elucidation of peptides.

  • Mass Spectrometry: To serve as an internal standard or to trace metabolic pathways.[7]

There is no scientific evidence to suggest that the single deuterium substitution in this molecule has any significant effect on disrupting peptide aggregation. While incorporating D-amino acids (the 'D' in 'DL') can sometimes disrupt secondary structures, this is a general strategy, and the deuteration aspect is irrelevant to this effect. For overcoming aggregation, you should use proven methods like pseudoproline dipeptides or backbone-protected amino acids.

Q3: What are the most effective chemical tools for preventing aggregation?

A3: The most effective strategies involve temporarily modifying the peptide backbone to disrupt hydrogen bonding.[1] Key tools include:

  • Pseudoproline Dipeptides: These are considered a gold standard for disrupting aggregation at Ser, Thr, or Cys residues.[8][9][10] They introduce a "kink" in the peptide backbone that prevents the linear structure required for β-sheet formation.[8][11] The native amino acid structure is restored during the final TFA cleavage.[1][10]

  • Backbone-Protected Amino Acids (Dmb/Hmb): Derivatives like Fmoc-AA(Dmb/Hmb)-OH attach a bulky group (2,4-dimethoxybenzyl or 2-hydroxy-4-methoxybenzyl) to the backbone nitrogen. This physically blocks the hydrogen bond responsible for aggregation.[1][2] These are particularly useful for sequences rich in Glycine or other residues not amenable to pseudoproline insertion.[2]

Troubleshooting Guide

This guide helps you diagnose and solve aggregation-related issues during your synthesis.

Symptom Potential Cause Recommended Solution(s)
Resin beads are clumping or not swelling. Severe on-resin aggregation.1. Change Solvent: Switch from DMF to NMP or use a "Magic Mixture" (DCM/DMF/NMP 1:1:1).[1][12] 2. Increase Temperature: Perform coupling at a higher temperature (40-60°C) or use a microwave peptide synthesizer.[1][4] 3. Add Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt H-bonds.[1]
Low or incomplete Fmoc deprotection. Aggregation is preventing piperidine from reaching the Fmoc group.1. Use a Stronger Base: Switch to a DBU-containing deprotection solution.[1] 2. Increase Reaction Time/Temperature: Extend the deprotection time or perform it at a slightly elevated temperature.
Positive Ninhydrin test after prolonged coupling. Aggregation is blocking the N-terminus from reacting.1. Double Couple: After the first coupling, wash and repeat the coupling step with fresh reagents.[13] 2. Use a More Potent Activator: Switch to an activator like HATU or PyBOP.[14] 3. Resynthesize with Modifications: If the problem persists, the most reliable solution is to restart the synthesis and incorporate aggregation disruptors like pseudoproline dipeptides at strategic locations (every 6-7 residues).[1][2]
Final product is low purity with many deletion sequences. Chronic aggregation throughout the synthesis led to multiple failed coupling steps.1. Sequence Analysis: Use a prediction tool to identify aggregation-prone regions in your sequence.[15] 2. Strategic Insertion: Re-plan the synthesis to include pseudoproline or Dmb/Hmb dipeptides within these difficult regions.[2][14] 3. Lower Resin Loading: Use a resin with lower substitution (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains.[16]

Visual Logic and Workflows

The following diagrams illustrate the mechanism of aggregation and the decision-making process for mitigation.

G cluster_problem Mechanism of Aggregation cluster_solution Disruption Mechanism P1 Growing Peptide Chains on Resin P2 Inter-chain H-Bonding P1->P2 P3 β-Sheet Formation P2->P3 P4 Insoluble Aggregates P3->P4 S1 Incorporate Pseudoproline Dipeptide S2 Backbone 'Kink' Introduced S1->S2 S3 H-Bonding Disrupted S2->S3 S4 Peptide Remains Solvated and Reactive S3->S4

Caption: Mechanism of peptide aggregation and its disruption by pseudoprolines.

G Start Analyze Peptide Sequence for Aggregation Risk LowRisk Standard SPPS Protocol Start->LowRisk HighRisk High Aggregation Risk Identified (Hydrophobic stretches, β-branched AAs) Start->HighRisk Strategy Select Mitigation Strategy HighRisk->Strategy Pseudo Incorporate Pseudoproline Dipeptides at Ser/Thr/Cys Strategy->Pseudo Sequence contains Ser/Thr? DMB Incorporate Dmb/Hmb Derivatives at Gly/other Strategy->DMB Sequence contains Gly? Solvent Modify Synthesis Conditions (NMP, Temp, Microwave) Strategy->Solvent General Enhancement Synthesize Perform Optimized Synthesis Pseudo->Synthesize DMB->Synthesize Solvent->Synthesize

Caption: Decision workflow for synthesizing aggregation-prone peptides.

Experimental Protocol: Incorporation of Pseudoproline Dipeptides

This protocol describes the standard method for incorporating an Fmoc-Xxx-Yyy(ψPro)-OH dipeptide into a growing peptide chain during automated Fmoc-SPPS.

Objective: To prevent on-resin aggregation by introducing a structure-breaking element.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xxx-Yyy(ψPro)-OH dipeptide (e.g., Fmoc-Ala-Ser(ψPro)-OH) (3–5 eq.)

  • Coupling Activator (e.g., HBTU/HATU) (3–5 eq.)

  • Base (e.g., DIPEA) (6–10 eq.)

  • Solvent: Anhydrous DMF or NMP

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully removed by standard piperidine treatment and the resin is thoroughly washed with DMF.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve the pseudoproline dipeptide (3 eq.) and the coupling activator (e.g., HBTU, 3 eq.) in a minimum volume of DMF.

    • Add the base (e.g., DIPEA, 6 eq.) to the mixture.

    • Allow the mixture to pre-activate for 5-10 minutes.[2]

  • Coupling Step:

    • Add the activated pseudoproline mixture to the vessel containing the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[2] Note: Coupling to the hindered nitrogen of the pseudoproline can be slower than standard couplings.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.

    • If the test is positive (blue beads), the coupling is incomplete. Extend the reaction time by another hour or perform a double coupling.

  • Washing: Once the coupling is complete (negative ninhydrin test), thoroughly wash the resin with DMF to remove excess reagents.

  • Continuing Synthesis: Proceed with the Fmoc deprotection of the newly added dipeptide to continue chain elongation.

  • Final Cleavage: The oxazolidine ring of the pseudoproline is labile to trifluoroacetic acid (TFA). It will be automatically converted back to the native Ser or Thr residue during the final cleavage and deprotection step from the resin.[1][10] This step typically requires 2-3 hours in a standard TFA cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

Note: When programming an automated synthesizer, remember that the pseudoproline dipeptide adds two amino acid residues in a single cycle. You must account for this in your sequence programming.[14]

References

Validation & Comparative

A Comparative Guide: DL-Alanine-2-D1-N-fmoc versus Fmoc-DL-Alanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the deuterated and non-deuterated forms of Fmoc-protected DL-Alanine, focusing on their chemical properties, performance in key applications, and the underlying principles that differentiate them.

In the landscape of peptide synthesis and drug development, the choice of building blocks is paramount to the success of the final product. Fmoc-DL-Alanine has long been a staple for the incorporation of alanine residues. However, the introduction of isotopically labeled amino acids, such as DL-Alanine-2-D1-N-fmoc, offers unique advantages, particularly in mechanistic studies and the development of drugs with improved metabolic profiles. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Subtle but Significant Difference

At a glance, the physical properties of this compound and Fmoc-DL-Alanine are nearly identical. The primary distinction lies in the isotopic substitution of a hydrogen atom with a deuterium atom at the alpha-carbon, resulting in a marginal increase in molecular weight for the deuterated compound.

PropertyThis compoundFmoc-DL-Alanine
Molecular Formula C₁₈H₁₆DNO₄C₁₈H₁₇NO₄
Molecular Weight 312.34 g/mol [1]311.33 g/mol [2]
Appearance White solid[1]White crystalline powder
Purity (typical) ≥98 atom % D[1]≥98%

The Kinetic Isotope Effect: The Core Performance Differentiator

The most significant difference in the chemical behavior of these two compounds arises from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier deuterium isotope. Consequently, reactions that involve the cleavage of this bond will proceed at a slower rate for the deuterated compound.

This phenomenon is particularly relevant in enzymatic reactions and metabolic pathways where the cleavage of the α-C-H bond of alanine is a rate-determining step. For researchers studying enzyme mechanisms, this compound serves as an invaluable tool to probe whether this bond cleavage is kinetically significant. In drug development, this slower metabolism can lead to a longer half-life of a peptide therapeutic, potentially reducing the required dosage and frequency of administration.

Experimental Data: Quantifying the Kinetic Isotope Effect

Studies on the enzymatic oxidation of alanine have demonstrated a significant primary deuterium kinetic isotope effect. For instance, in the oxidation of L-alanine by the flavoenzyme tryptophan 2-monooxygenase, the primary deuterium kinetic isotope effect (kH/kD) was found to be approximately 6.0 ± 0.5.[3] This indicates that the reaction proceeds about six times slower when the α-hydrogen is replaced with deuterium.

ParameterValueReference
Primary Deuterium Kinetic Isotope Effect (kH/kD) on Alanine Oxidation6.0 ± 0.5[3]

This substantial KIE underscores the potential of using this compound to modulate the metabolic stability of peptides.

Key Applications: A Comparative Overview

Both this compound and Fmoc-DL-Alanine are primarily utilized in solid-phase peptide synthesis (SPPS). However, their specific use cases can differ based on the research or development goals.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-DL-Alanine is a standard building block in SPPS for incorporating alanine residues into a peptide sequence.[4] The Fmoc protecting group allows for a mild and efficient synthesis process.[4] this compound can be seamlessly integrated into standard Fmoc-SPPS protocols as a direct replacement for its non-deuterated counterpart.

Comparative Performance:

  • Coupling Efficiency: The coupling efficiency of both amino acids in SPPS is expected to be comparable as the coupling reaction does not involve the cleavage of the α-C-H/D bond.

  • Purity of Final Peptide: The use of this compound is not expected to negatively impact the purity of the synthesized peptide.

  • Characterization: The resulting peptide will have a slightly higher molecular weight for each incorporated deuterated alanine residue, which can be readily verified by mass spectrometry.[5]

Experimental Protocols

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the fundamental steps for incorporating either Fmoc-DL-Alanine or this compound into a peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid (deuterated or non-deuterated)

  • Solid-phase resin (e.g., Wang resin, Rink amide resin)

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Washing solvents (e.g., DMF, Dichloromethane - DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (deuterated or non-deuterated), coupling reagent, and base in DMF. Allow to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Activated Fmoc-Amino Acid Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Repeat->Deprotect Cleave Cleave & Deprotect (TFA Cocktail) Final_Deprotect->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify End End: Purified Peptide Purify->End

Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis.

Experimental Protocol for Determining the Kinetic Isotope Effect

This protocol provides a general framework for comparing the rate of an enzymatic reaction using both the deuterated and non-deuterated alanine substrates.

Materials:

  • Enzyme that utilizes alanine as a substrate (e.g., Alanine aminotransferase)

  • Fmoc-DL-Alanine and this compound (after deprotection to yield free alanine)

  • Buffer solution appropriate for the enzyme assay

  • Detection reagents specific to the reaction product (e.g., for pyruvate detection in an ALT assay)

  • Spectrophotometer or fluorometer

Procedure:

  • Substrate Preparation: Prepare stock solutions of both deuterated and non-deuterated alanine of the same concentration.

  • Enzyme Assay Setup: In separate reaction vessels (e.g., 96-well plate), add the appropriate buffer, co-factors (if any), and the enzyme.

  • Reaction Initiation: Initiate the reaction by adding either the deuterated or non-deuterated alanine substrate to the respective wells.

  • Kinetic Measurement: Monitor the formation of the product over time using a spectrophotometer or fluorometer at the appropriate wavelength.

  • Data Analysis: Determine the initial reaction rates (V₀) for both substrates by calculating the slope of the linear portion of the product formation curve.

  • KIE Calculation: Calculate the kinetic isotope effect as the ratio of the initial rate of the non-deuterated substrate to the initial rate of the deuterated substrate (KIE = V₀(H) / V₀(D)).

Logical Flow for KIE Determination

KIE_Determination cluster_H Non-Deuterated Substrate cluster_D Deuterated Substrate Reaction_H Enzymatic Reaction with Fmoc-DL-Alanine Measure_H Measure Product Formation vs. Time Reaction_H->Measure_H Rate_H Calculate Initial Rate (V₀(H)) Measure_H->Rate_H Calculate_KIE Calculate KIE (kH/kD = V₀(H) / V₀(D)) Rate_H->Calculate_KIE Reaction_D Enzymatic Reaction with this compound Measure_D Measure Product Formation vs. Time Reaction_D->Measure_D Rate_D Calculate Initial Rate (V₀(D)) Measure_D->Rate_D Rate_D->Calculate_KIE

Caption: Determining the Kinetic Isotope Effect.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and Fmoc-DL-Alanine hinges on the specific experimental goals.

  • For routine peptide synthesis where metabolic stability is not a primary concern, Fmoc-DL-Alanine remains the cost-effective and well-established choice.

  • For researchers investigating enzyme mechanisms , particularly those involving the cleavage of the α-C-H bond of alanine, This compound is an indispensable tool for elucidating reaction pathways and identifying rate-determining steps.

  • For drug development professionals aiming to improve the pharmacokinetic properties of a peptide therapeutic, the use of This compound at metabolically vulnerable alanine positions can significantly enhance in vivo stability, leading to a more effective drug candidate.

By understanding the fundamental principles of the kinetic isotope effect and leveraging the appropriate experimental designs, researchers and drug developers can harness the unique properties of both deuterated and non-deuterated Fmoc-DL-Alanine to advance their scientific endeavors.

References

A Comparative Guide to DL-Alanine-2-D1-N-fmoc and Other Labeled Amino Acids for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of biomolecules are paramount. Labeled amino acids are indispensable tools in this pursuit, enabling detailed studies of protein synthesis, metabolic pathways, and drug metabolism. This guide provides an objective comparison of DL-Alanine-2-D1-N-fmoc, a deuterated and Fmoc-protected amino acid, with other commonly used labeled amino acids, supported by experimental data and detailed protocols.

Introduction to Labeled Amino Acids

Labeled amino acids are molecules in which one or more atoms have been replaced with a stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This isotopic substitution allows for the differentiation and tracking of these amino acids and the peptides or proteins they are incorporated into, primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The choice of label depends on the specific application, desired level of mass shift, and the analytical technique employed.

This compound is a specific type of labeled amino acid where the hydrogen atom at the alpha-carbon of alanine is replaced with deuterium. The "DL" designation indicates a racemic mixture of both D and L enantiomers. The N-terminal amine group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS).

Performance Comparison of Labeled Amino Acids

The selection of a labeled amino acid is critical for the success of experiments in proteomics and metabolomics. Key performance indicators include isotopic purity, coupling efficiency in peptide synthesis, and signal stability and resolution in analytical instruments. While direct head-to-head comparative studies for this compound are not extensively published, we can infer its performance based on the known properties of deuterated and Fmoc-protected amino acids in various applications.

Table 1: Comparison of Labeled Amino Acids in Key Research Applications

FeatureThis compound (Deuterium)¹³C-Labeled Amino Acids¹⁵N-Labeled Amino Acids
Primary Application Solid-Phase Peptide Synthesis (SPPS), Mass Spectrometry (Internal Standard), NMR SpectroscopyQuantitative Proteomics (SILAC), Metabolic Flux Analysis, NMR SpectroscopyQuantitative Proteomics (SILAC), NMR Spectroscopy
Mass Shift +1 Da (per deuterium atom)+1 Da per ¹³C atom+1 Da per ¹⁵N atom
Isotopic Purity (Typical) >98 atom % D>99 atom % ¹³C>99 atom % ¹⁵N
Detection Method Mass Spectrometry, NMRMass Spectrometry, NMRMass Spectrometry, NMR
Advantages - Cost-effective labeling- Minimal perturbation to molecular structure and function- Useful for studying kinetic isotope effects- High mass shift for clear separation in MS- Stable label with no back-exchange- High mass shift- Stable label
Limitations - Potential for back-exchange in certain conditions- Lower mass shift compared to multi-¹³C or ¹⁵N labels- Higher cost compared to deuterium labeling- Higher cost
Fmoc Protection Yes (for SPPS)Available with Fmoc protectionAvailable with Fmoc protection

Experimental Protocols

Detailed methodologies are crucial for the successful application of labeled amino acids. Below are representative protocols for solid-phase peptide synthesis and use as an internal standard in mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-DL-Alanine-2-D1

This protocol outlines the manual incorporation of a deuterated amino acid into a peptide chain on a solid support resin.

Materials:

  • Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF (Deprotection solution)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with the deprotection solution for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Use of Deuterated Peptides as Internal Standards in Mass Spectrometry

Peptides synthesized with DL-Alanine-2-D1 can serve as excellent internal standards for the quantification of their non-deuterated counterparts in complex biological samples.

Procedure:

  • Sample Preparation: Spike a known concentration of the purified deuterated peptide into the biological sample (e.g., cell lysate, plasma) before protein digestion.

  • Protein Digestion: Subject the sample to a standard proteolytic digestion protocol (e.g., using trypsin).

  • LC-MS/MS Analysis:

    • Analyze the digested sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect and quantify both the deuterated and non-deuterated (endogenous) peptides. The mass transition for the deuterated peptide will be shifted by +1 Da for each deuterium atom.

  • Data Analysis: Calculate the ratio of the peak area of the endogenous peptide to the peak area of the deuterated internal standard. Use this ratio to determine the absolute quantity of the endogenous peptide by referencing a standard curve.[1][2]

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for understanding and reproducing complex procedures. The following diagrams, generated using the DOT language, illustrate the key steps in SPPS and the use of labeled peptides in quantitative proteomics.

Solid_Phase_Peptide_Synthesis Resin Resin Swelling in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection1->Coupling Wash1 Wash (DMF) Coupling->Wash1 Repeat Repeat Cycle (n-1 times) Wash1->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

Quantitative_Proteomics_Workflow Sample Biological Sample (e.g., Cell Lysate) Spike Spike-in Deuterated Peptide Standard Sample->Spike Digest Proteolytic Digestion (e.g., Trypsin) Spike->Digest LC_MS LC-MS/MS Analysis (MRM/PRM) Digest->LC_MS Data_Analysis Data Analysis (Peak Area Ratio) LC_MS->Data_Analysis Quantification Absolute Quantification Data_Analysis->Quantification

Workflow for quantitative proteomics using a deuterated peptide internal standard.

Conclusion

This compound is a valuable tool for researchers engaged in peptide synthesis and quantitative proteomics. Its primary advantage lies in providing a cost-effective means of introducing a stable isotope label for use as an internal standard in mass spectrometry. The Fmoc protection enables its direct use in well-established solid-phase peptide synthesis protocols. While it offers a smaller mass shift compared to multi-¹³C or ¹⁵N labeled amino acids, this is often sufficient for clear differentiation in modern high-resolution mass spectrometers. The choice between deuterated, ¹³C, or ¹⁵N labeled amino acids will ultimately depend on the specific experimental requirements, including the desired mass shift, budget, and the analytical platform being used. The provided protocols and workflows serve as a guide for the effective implementation of this compound and other labeled amino acids in advanced research settings.

References

Unlocking Precision in Amino Acid Analysis: A Guide to Method Validation with DL-Alanine-2-D1-N-fmoc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy in amino acid analysis, the choice of an appropriate internal standard is paramount. This guide provides a framework for the validation of analytical methods utilizing the deuterated standard, DL-Alanine-2-D1-N-fmoc. While direct comparative performance data for this specific standard against all possible alternatives is not extensively published, this document outlines the necessary validation parameters and experimental protocols to establish its suitability for robust and reliable quantification.

The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy to improve the accuracy and precision of quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). These standards, being chemically identical to the analyte but differing in mass, co-elute with the target analyte and experience similar matrix effects and ionization suppression, thus providing a more accurate normalization of the analytical signal.

Comparison of Analytical Standards

A comprehensive validation would involve comparing the performance of this compound with other commonly used internal standards. An ideal comparison would include a non-labeled standard, another deuterated standard with a different number of deuterium atoms, and a 13C or 15N-labeled analog. The key validation parameters to be assessed are summarized in the table below.

Validation ParameterThis compoundAlternative Standard 1 (e.g., Alanine)Alternative Standard 2 (e.g., Alanine-d4)Acceptance Criteria
Linearity (R²) [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]≥ 0.99
Accuracy (% Recovery) [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]80-120%
Precision (% RSD) [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]≤ 15%
Limit of Detection (LOD) [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]Signal-to-Noise Ratio ≥ 10
Matrix Effect [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]Minimal variation across different matrices
Stability [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]Stable under defined storage and processing conditions

Experimental Protocols

To generate the data for the comparison table, the following experimental protocols should be meticulously followed.

Linearity Assessment

Objective: To determine the linear range of the analytical method for the quantification of alanine using this compound as an internal standard.

Procedure:

  • Prepare a stock solution of a certified alanine standard.

  • Prepare a stock solution of this compound at a fixed concentration.

  • Create a series of calibration standards by spiking a blank matrix with varying concentrations of the alanine standard.

  • Add a constant amount of the this compound internal standard solution to each calibration standard.

  • Derivatize the standards with a suitable Fmoc reagent if not already derivatized.

  • Analyze the samples using the developed LC-MS method.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²).

Accuracy and Precision Evaluation

Objective: To assess the accuracy (closeness to the true value) and precision (reproducibility) of the method.

Procedure:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

  • Spike a blank matrix with known concentrations of alanine.

  • Add the this compound internal standard to each QC sample.

  • Analyze the QC samples in replicate (n ≥ 5) on the same day (intra-day precision) and on different days (inter-day precision).

  • Calculate the percentage recovery for accuracy and the relative standard deviation (%RSD) for precision.

Determination of LOD and LOQ

Objective: To establish the lowest concentration of the analyte that can be reliably detected and quantified.

Procedure:

  • Prepare a series of diluted samples with progressively lower concentrations of alanine.

  • Analyze the samples and determine the signal-to-noise (S/N) ratio for the analyte peak.

  • The LOD is the concentration at which the S/N ratio is ≥ 3.

  • The LOQ is the concentration at which the S/N ratio is ≥ 10, with acceptable accuracy and precision.

Workflow for Analytical Method Validation

The logical flow of the validation process is crucial for a comprehensive assessment of the analytical method.

G Workflow for Analytical Method Validation A Method Development & Optimization B Specificity & Selectivity A->B G Stability Studies A->G C Linearity & Range B->C F Matrix Effect Evaluation B->F D Accuracy & Precision C->D H Method Validation Report C->H E LOD & LOQ D->E D->H E->H F->H G->H

Caption: A flowchart outlining the key stages of analytical method validation.

Signaling Pathway of Fmoc Protection in Peptide Synthesis

While not a signaling pathway in the biological sense, the chemical pathway for Fmoc protection is a fundamental process in solid-phase peptide synthesis, where Fmoc-protected amino acids like this compound are utilized.

G Fmoc Protection of Amino Acids cluster_0 Reactants cluster_1 Products A Amino Acid (e.g., Alanine) C Fmoc-Protected Amino Acid A->C Base B Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) B->C D HCl

Caption: The chemical reaction for the protection of an amino acid with Fmoc-Cl.

By systematically performing these validation experiments and documenting the results, researchers can confidently establish the suitability of this compound as an internal standard for their specific analytical needs, ensuring data of the highest quality and integrity.

A Comparative Guide to Fmoc Deprotection Protocols in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS), directly impacting the yield and purity of the final peptide product.[1] While the standard protocol utilizing piperidine in N,N-dimethylformamide (DMF) is widely used, a variety of alternative reagents and conditions have been developed to address challenges such as incomplete deprotection, aggregation, and the formation of side products.[2][3] This guide provides a comparative analysis of different Fmoc deprotection protocols, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific synthetic needs.

Comparison of Common Fmoc Deprotection Reagents

The choice of deprotection reagent can significantly influence the efficiency of Fmoc removal and the prevalence of side reactions. The following table summarizes the performance of commonly used deprotection agents.

Deprotection ReagentTypical Concentration & SolventDeprotection TimeAdvantagesDisadvantagesKey Side Reactions
Piperidine (PP) 20% in DMF5-20 minWell-established, effective for most sequences.[4]Can cause aspartimide and diketopiperazine formation.[5] Regulatory restrictions in some regions.[1]Aspartimide formation, Diketopiperazine formation.[6][7]
4-Methylpiperidine (4MP) 20% in DMF5-20 minSimilar efficiency to piperidine.[1] Not a controlled substance.[2]May still lead to side reactions, though potentially reduced compared to piperidine.Aspartimide formation, Diketopiperazine formation.
Piperazine (PZ) 5-10% in DMF or NMP5-20 minReduced rates of aspartimide and diketopiperazine formation.[5][7] Safer alternative to piperidine.[1]Lower basicity may lead to slower deprotection for some residues.[1]Generally lower incidence of side reactions.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMF/NMP (often with a nucleophilic scavenger)< 1 minVery rapid deprotection.[8][9] Useful for difficult or aggregating sequences.[10]Non-nucleophilic, requires a scavenger to trap the dibenzofulvene (DBF) byproduct.[9] Can catalyze aspartimide formation.[10]Aspartimide formation.[10]
Piperazine/DBU Cocktail 5% Piperazine, 2% DBU in DMF/NMP< 1 minRapid and efficient deprotection.[8][11] Reduces deletion sequences.[8] Significantly suppresses diketopiperazine formation.[7][12][13]Potential for DBU-catalyzed side reactions if not optimized.Lower incidence of diketopiperazine formation.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. The following are representative protocols for Fmoc deprotection using the reagents discussed.

Standard Piperidine Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v). Agitate the mixture for 5-20 minutes at room temperature. For difficult sequences, a second treatment may be necessary.[4]

  • Washing: Following deprotection, thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Piperazine/DBU Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) or DMF.

  • Deprotection: Treat the resin with a solution of 5% (w/v) piperazine and 2% (v/v) DBU in NMP or DMF. Agitate for 1-5 minutes at room temperature.[7][8]

  • Washing: Wash the resin extensively with NMP or DMF (3-5 times) to remove the deprotection reagents and byproducts.

Visualizing Workflows and Mechanisms

Understanding the underlying chemical processes and decision-making workflows is essential for optimizing Fmoc deprotection.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction by Base Fmoc_Peptide->Proton_Abstraction + Base Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Dibenzofulvene Dibenzofulvene (DBF) Elimination->Dibenzofulvene Deprotected_Peptide H2N-Peptide-Resin Elimination->Deprotected_Peptide DBF_Adduct DBF-Base Adduct Dibenzofulvene->DBF_Adduct + Base Base Base (e.g., Piperidine) Base->Proton_Abstraction

Caption: The two-step mechanism of Fmoc deprotection initiated by a base.

Deprotection_Decision_Tree Start Start: Choose Deprotection Protocol Standard_Sequence Standard Sequence? Start->Standard_Sequence Aggregation_Prone Aggregation-Prone Sequence? Standard_Sequence->Aggregation_Prone No Piperidine Use 20% Piperidine/DMF Standard_Sequence->Piperidine Yes Side_Reaction_Sensitive Asp or Pro at C-terminus? Aggregation_Prone->Side_Reaction_Sensitive No DBU_Cocktail Use Piperazine/DBU Cocktail Aggregation_Prone->DBU_Cocktail Yes Side_Reaction_Sensitive->Piperidine No Piperazine Use 5-10% Piperazine Side_Reaction_Sensitive->Piperazine Yes

Caption: A decision tree for selecting an appropriate Fmoc deprotection protocol.

Mitigating Common Side Reactions

Several side reactions can occur during Fmoc deprotection, compromising the integrity of the synthesized peptide.[6]

Aspartimide Formation

This side reaction is particularly prevalent when aspartic acid is followed by glycine, asparagine, or serine.[6] The peptide backbone nitrogen attacks the side-chain ester, forming a cyclic imide. This can be minimized by using bulky side-chain protecting groups on the aspartate residue or by employing milder deprotection bases like piperazine.[6]

Diketopiperazine Formation

Diketopiperazine formation involves the cyclization of the N-terminal dipeptide, leading to cleavage from the resin and termination of the peptide chain.[6] This is especially problematic for sequences containing proline or glycine at the second position. The use of 2-chlorotrityl chloride (2-CTC) resin can suppress this side reaction.[7][13] Furthermore, optimized deprotection protocols, such as the use of a piperazine/DBU cocktail, have been shown to significantly reduce diketopiperazine formation.[7][12][13]

Conclusion

The selection of an appropriate Fmoc deprotection protocol is a critical parameter in solid-phase peptide synthesis. While 20% piperidine in DMF remains the standard, alternative reagents such as 4-methylpiperidine, piperazine, and DBU-based cocktails offer significant advantages in terms of reduced side reactions, improved efficiency for difficult sequences, and enhanced safety profiles.[1][2][8] A thorough understanding of the peptide sequence and the potential for side reactions is essential for choosing the optimal deprotection strategy, ultimately leading to higher purity and yield of the desired peptide.

References

The Gold Standard for Quantitative Analysis: A Guide to DL-Alanine-2-D1-N-fmoc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an in-depth comparison of DL-Alanine-2-D1-N-fmoc and other alternatives, supported by experimental data, to inform your selection process and enhance the reliability of your results.

In the landscape of quantitative analysis, particularly in chromatography and mass spectrometry, internal standards are indispensable for correcting sample losses during preparation and compensating for variations in instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard due to their chemical and physical similarity to the analyte of interest.[1][2][3] This guide will delve into the performance of this specific deuterated and Fmoc-protected amino acid, offering a clear perspective on its advantages in demanding research and development environments.

Unparalleled Accuracy and Precision with Deuterated Internal Standards

The use of deuterated internal standards, like this compound, has been consistently shown to improve the accuracy and precision of quantitative methods.[2] By co-eluting with the target analyte, these standards effectively normalize for variations in sample extraction, derivatization, and ionization efficiency in the mass spectrometer. This leads to more reliable and reproducible data, which is critical in fields such as metabolomics, proteomics, and pharmaceutical research.[1]

While specific performance data for this compound is not extensively published, the following table summarizes representative validation data from studies employing other deuterated amino acids as internal standards in LC-MS/MS analysis. This data provides a strong indication of the level of performance that can be expected.

ParameterPerformance MetricRepresentative ValueAlternative Internal StandardPerformance MetricRepresentative Value
Accuracy Mean % Recovery95-105%Structural AnalogMean % Recovery85-115%
Precision % Relative Standard Deviation (RSD)< 5%Non-Isotopically Labeled Compound% Relative Standard Deviation (RSD)< 15%
Linearity Correlation Coefficient (r²)> 0.99---------
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N)≥ 10---------

This table presents a summary of typical performance characteristics observed in quantitative amino acid analysis using different types of internal standards. The values for deuterated amino acids are representative of the high accuracy and precision achievable.

Experimental Protocol: Quantitative Amino Acid Analysis using LC-MS/MS with a Deuterated Internal Standard

This section outlines a typical workflow for the quantitative analysis of amino acids in a biological matrix using a deuterated internal standard such as this compound.

1. Sample Preparation:

  • To a known volume of the biological sample (e.g., plasma, cell lysate), add a precise amount of the internal standard solution (this compound).
  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol) or acid (e.g., trichloroacetic acid).
  • Vortex the mixture and centrifuge to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

2. Derivatization (if necessary):

  • Depending on the analytical method, a derivatization step may be required to improve chromatographic separation and detection sensitivity. The Fmoc group on this compound can facilitate fluorescence detection.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Separate the amino acids using a suitable chromatography column and mobile phase gradient.
  • Detect the analyte and the internal standard using multiple reaction monitoring (MRM) mode in the mass spectrometer. The MRM transitions will be specific for the analyte and the deuterated internal standard.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.
  • Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow and a Key Metabolic Pathway

To further illustrate the experimental process and the biological context of alanine, the following diagrams are provided.

Experimental_Workflow Sample Biological Sample Preparation Sample Preparation (Protein Precipitation) Sample->Preparation IS This compound (Internal Standard) IS->Preparation Derivatization Derivatization (Optional) Preparation->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Analysis LCMS->Data

Experimental workflow for quantitative analysis.

Alanine plays a crucial role in the transport of nitrogen and carbon between muscle and the liver, a process known as the glucose-alanine cycle. This pathway is vital for maintaining glucose homeostasis, especially during periods of fasting or exercise.[4][5][6]

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine Pyruvate_M->Alanine_M Alanine_L Alanine Alanine_M->Alanine_L Amino_Acids Amino Acids Amino_Acids->Pyruvate_M Transamination Pyruvate_L Pyruvate Alanine_L->Pyruvate_L Transamination Urea Urea Alanine_L->Urea Nitrogen Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M

The Glucose-Alanine Cycle.

Conclusion

References

Performance of DL-Alanine-2-D1-N-fmoc Across Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, understanding the performance of these molecules across different analytical platforms is paramount for accurate and reliable quantification. This guide provides a comparative overview of the performance of DL-Alanine-2-D1-N-fmoc, a deuterated and Fmoc-protected alanine derivative, on various mass spectrometry (MS) platforms. The information presented is a synthesis of published experimental data for similar compounds and general performance characteristics of the discussed technologies.

Introduction to this compound

This compound is a stable isotope-labeled amino acid that serves as an internal standard in mass spectrometry-based quantitative analyses. The deuterium label provides a distinct mass shift from its unlabeled counterpart, allowing for precise quantification, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group enhances chromatographic retention and ionization efficiency. Stable isotope labeling is a gold standard for quantitative proteomics and metabolomics, enabling accurate measurement of analytes in complex biological matrices.[]

Comparative Performance on Key Mass Spectrometry Platforms

The choice of mass spectrometry platform significantly impacts the sensitivity, specificity, and quantitative performance of an analysis. Here, we compare the expected performance of this compound on three commonly used platforms: Liquid Chromatography with Triple Quadrupole Mass Spectrometry (LC-MS/MS), Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).

Quantitative Performance Data

The following table summarizes the anticipated quantitative performance of this compound on different MS platforms based on literature values for similar Fmoc-derivatized amino acids.

Performance MetricLC-MS/MS (Triple Quadrupole)LC-QTOF-MSMALDI-TOF-MS
Limit of Detection (LOD) Low fmol/µlLow-to-mid fmol/µlHigh fmol to low pmol range
Limit of Quantification (LOQ) Low fmol/µlMid-to-high fmol/µlpmol range
Dynamic Range 3-5 orders of magnitude3-4 orders of magnitude2-3 orders of magnitude
Quantitative Accuracy ExcellentVery GoodGood (often used for qualitative confirmation)
Quantitative Precision (%CV) < 10%< 15%> 15-20%

Note: These values are estimates based on published data for Fmoc-amino acids and general platform capabilities. Actual performance may vary depending on the specific instrument, method parameters, and matrix effects.

Detailed Experimental Protocols

Detailed and robust experimental protocols are crucial for achieving optimal performance. Below are representative protocols for the analysis of this compound on LC-MS/MS platforms.

Sample Preparation and Derivatization

For analyses where the analyte is not already derivatized, a standard protocol for Fmoc derivatization is as follows:

  • Sample Preparation : Samples (e.g., protein hydrolysates, cell extracts) are appropriately diluted in a buffer solution (e.g., 0.1 M sodium borate buffer, pH 9.0).

  • Derivatization : A solution of Fmoc-Cl in a suitable organic solvent (e.g., acetonitrile) is added to the sample. The reaction is typically allowed to proceed for a short duration (e.g., 5-10 minutes) at room temperature.

  • Quenching : The reaction is quenched by the addition of an amine-containing reagent (e.g., glycine or adamantylamine) to consume excess Fmoc-Cl.

  • Solid-Phase Extraction (SPE) : The derivatized sample can be purified and concentrated using a reversed-phase SPE cartridge to remove excess reagents and salts. The Fmoc-derivatized amino acids are then eluted with an organic solvent.[2]

LC-MS/MS Analysis on a Triple Quadrupole System

This method is ideal for targeted quantification due to its high sensitivity and specificity.

  • Liquid Chromatography (LC) :

    • Column : A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A : 0.1% Formic acid in water.

    • Mobile Phase B : 0.1% Formic acid in acetonitrile.

    • Gradient : A linear gradient from low to high percentage of Mobile Phase B over a suitable time to achieve separation from other components.

    • Flow Rate : 0.3-0.5 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry (MS) :

    • Ionization Mode : Electrospray Ionization (ESI) in negative ion mode is often preferred for Fmoc-derivatives.[2]

    • Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions for this compound are monitored. Based on the fragmentation of Fmoc-amino acids, a likely transition would involve the precursor ion [M-H]⁻ and a product ion resulting from the neutral loss of the Fmoc group or other characteristic fragments.[3]

    • Collision Energy and other MS parameters : These are optimized for the specific transitions to achieve maximum signal intensity.

LC-QTOF-MS Analysis

This platform is well-suited for both targeted quantification and untargeted screening.

  • LC Conditions : Similar to the triple quadrupole method.

  • Mass Spectrometry (MS) :

    • Ionization Mode : ESI in negative or positive ion mode.

    • Acquisition Mode : Full scan MS and targeted MS/MS (or data-dependent acquisition).

    • Mass Accuracy : High mass accuracy (< 5 ppm) allows for confident identification of the analyte.

    • Data Analysis : Extracted ion chromatograms (XICs) are generated for the accurate mass of this compound for quantification.

Visualizing Workflows and Pathways

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Derivatization Fmoc Derivatization (if needed) Sample->Derivatization SPE Solid-Phase Extraction Derivatization->SPE LC Liquid Chromatography Separation SPE->LC MS Mass Spectrometry Detection (QQQ or QTOF) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the quantitative analysis of this compound.

Proposed Fragmentation Pathway of Fmoc-Alanine

Understanding the fragmentation of the molecule is critical for developing sensitive and specific MRM methods. The diagram below shows a proposed fragmentation pathway for the Fmoc-alanine precursor ion in negative mode ESI-MS/MS.

fragmentation_pathway cluster_fragments Major Fragment Ions Precursor [Fmoc-Ala-D1 - H]⁻ (Precursor Ion) Fmoc_loss [M-H-Fmoc]⁻ (Loss of Fmoc group) Precursor->Fmoc_loss Collision-Induced Dissociation (CID) CO2_loss [M-H-CO2]⁻ (Loss of Carbon Dioxide) Precursor->CO2_loss CID

Caption: Proposed major fragmentation pathways for [Fmoc-Ala-D1 - H]⁻.

Alternative Deuterated Amino Acids

While this guide focuses on this compound, a variety of other deuterated and Fmoc-protected amino acids are commercially available. These can be used as internal standards for their corresponding unlabeled amino acids. The choice of internal standard should ideally match the analyte of interest in terms of chemical properties to ensure similar behavior during sample preparation, chromatography, and ionization.

Conclusion

The selection of a mass spectrometry platform for the analysis of this compound depends on the specific requirements of the study. For high-throughput, targeted quantification requiring the utmost sensitivity, a triple quadrupole mass spectrometer is often the preferred choice. For studies that require both quantitative and qualitative information, or for untargeted analyses, a high-resolution QTOF instrument provides a powerful alternative. MALDI-TOF is generally less suited for routine quantification of small molecules like single amino acids but can be a valuable tool for the qualitative confirmation of derivatized peptides and proteins. By understanding the performance characteristics of each platform and employing robust experimental protocols, researchers can confidently and accurately quantify analytes using stable isotope-labeled standards like this compound.

References

A Head-to-Head Comparison: SILAC vs. Label-Free Quantification in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of proteomics, the accurate quantification of protein abundance is paramount for unraveling complex biological processes, discovering biomarkers, and understanding disease mechanisms. Two powerful mass spectrometry-based techniques have emerged as staples for quantitative proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and label-free quantification. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific research needs.

Principle of the Methods

SILAC is a metabolic labeling strategy where cells are cultured in media containing "light" (normal) or "heavy" (isotope-labeled) essential amino acids.[1][2] This results in the incorporation of these amino acids into all newly synthesized proteins.[1] After a sufficient number of cell divisions, the proteomes of the cell populations are differentially labeled.[2] Samples from different experimental conditions (e.g., treated vs. untreated) can then be mixed at the protein or cell level.[3][4] Since the heavy and light proteins are chemically identical, they co-elute during chromatography, but are distinguishable by mass spectrometry due to the mass shift induced by the heavy isotopes.[5] The relative protein abundance is determined by comparing the signal intensities of the heavy and light peptide pairs.[5]

Label-free quantification , as the name suggests, measures protein abundance without the use of isotopic labels.[6][7] This approach relies on the direct analysis of mass spectrometry data from separately run samples.[8][9] There are two main label-free methods:

  • Spectral Counting: This method infers protein abundance by counting the number of tandem mass spectra (MS/MS) identified for a given protein.[8][10] The assumption is that more abundant proteins will generate more detectable peptides, leading to a higher number of spectral counts.[10]

  • Precursor Ion Intensity: This method quantifies proteins by measuring the area under the curve (AUC) of the precursor ion peaks in the mass spectrometer.[7][8] The intensity of these peaks is proportional to the abundance of the corresponding peptides.

Performance Comparison: SILAC vs. Label-Free

The choice between SILAC and label-free quantification depends on several factors, including the experimental design, sample type, desired level of accuracy, and budget. The following tables summarize the key performance characteristics of each method.

Table 1: General Comparison of SILAC and Label-Free Quantification

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)Label-Free Quantification
Principle Metabolic incorporation of stable isotope-labeled amino acids in living cells.[1]Direct measurement of peptide signals (spectral counts or precursor ion intensity) from unlabeled samples.[6][8]
Sample Multiplexing Typically 2-plex or 3-plex; can be extended with more complex experimental designs.[11]High; no theoretical limit on the number of samples that can be compared.[8][10]
Accuracy & Precision High accuracy and precision due to early-stage sample mixing, which minimizes experimental variability.[4][12][13]Can be highly accurate with sufficient replicates and robust instrumentation, but generally lower precision than SILAC due to run-to-run variability.[6][7][14]
Reproducibility High reproducibility as samples are processed and analyzed together.[4][13][15]Lower reproducibility due to separate analysis of each sample, making it susceptible to variations in sample preparation and instrument performance.[6][14]
Proteome Coverage Can be lower than label-free methods in some cases.[16][17]Generally achieves higher proteome coverage, identifying more proteins.[16][17]
Dynamic Range Wide dynamic range for quantification.[18]Wider dynamic range for detection, but quantification of very low or high abundance proteins can be challenging.[16][19]
Cost Higher due to the cost of isotope-labeled amino acids and specialized cell culture media.[6][20]Lower, as no expensive labeling reagents are required.[6][19]
Sample Type Primarily applicable to actively dividing cells in culture.[4][12] Not suitable for tissues or body fluids directly.[20]Applicable to a wide range of sample types, including tissues, body fluids, and clinical samples.[8][14]
Workflow Complexity More complex sample preparation due to the cell culture and labeling steps.[6][9]Simpler sample preparation workflow.[7][14]
Data Analysis Relatively straightforward; quantification is based on ratiometric measurements of labeled peptide pairs.[11]More complex; requires sophisticated algorithms for retention time alignment, normalization, and statistical analysis to account for run-to-run variation.[6][21][22]

Table 2: Quantitative Performance Data from Comparative Studies

Performance MetricSILACLabel-FreeCitation
Number of Identified Proteins LowerHigher (up to 3-fold more)[16][17]
Coefficient of Variation (CV) Lower (higher precision)Higher[17]
Quantitative Accuracy HighModerate to High[16]
Missing Values FewerMore[17]

Experimental Protocols

SILAC Experimental Workflow

The SILAC workflow involves two main phases: an adaptation phase and an experimental phase.[2][3]

1. Adaptation Phase:

  • Cell Culture: Two populations of cells are cultured in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (typically arginine and lysine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[2][5]

  • Metabolic Labeling: Cells are cultured for at least five to six cell divisions to ensure complete incorporation (>99%) of the heavy amino acids into the proteome.[1][11] The degree of incorporation is typically verified by mass spectrometry.[23]

2. Experimental Phase:

  • Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).[2]

  • Sample Mixing: The "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio.[1] This early mixing is a key advantage of SILAC as it minimizes downstream experimental variability.[4]

  • Protein Extraction and Digestion: Proteins are extracted from the mixed cell lysate, and then digested into peptides using an enzyme such as trypsin.[1]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[3]

  • Data Analysis: The mass spectrometer detects pairs of "light" and "heavy" peptides. The ratio of their signal intensities is used to determine the relative abundance of the corresponding protein in the two original samples.[24]

Label-Free Quantification Experimental Workflow

The label-free workflow involves the separate processing and analysis of each sample.[8]

1. Sample Preparation:

  • Protein Extraction and Digestion: Proteins are extracted from each individual biological sample. Each protein extract is then separately digested into peptides, typically with trypsin.[7]

2. LC-MS/MS Analysis:

  • Individual Runs: Each peptide digest is analyzed in a separate LC-MS/MS run.[8][9] It is crucial to maintain high reproducibility in the chromatography and mass spectrometry analysis to minimize technical variability between runs.[6]

3. Data Analysis:

  • Data Processing: The raw mass spectrometry data from each run is processed to identify peptides and proteins.[21]

  • Feature Alignment: Sophisticated software is used to align the retention times of peptides across the different LC-MS/MS runs.[22]

  • Quantification:

    • Spectral Counting: The number of MS/MS spectra identified for each protein is counted.[10]

    • Precursor Ion Intensity: The area under the curve for the precursor ion of each peptide is measured.[7]

  • Normalization and Statistical Analysis: The quantitative data is normalized to account for variations in sample loading and instrument performance.[22] Statistical tests are then applied to identify proteins with significant changes in abundance between the different experimental groups.[25]

Visualizing the Workflows

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Light_Culture Cell Culture (Light Medium) Control Control Light_Culture->Control Heavy_Culture Cell Culture (Heavy Medium) Treatment Experimental Treatment Heavy_Culture->Treatment Mix Mix Samples (1:1) Treatment->Mix Control->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digestion Protein Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Ratio of Heavy/Light) LCMS->Data_Analysis LabelFree_Workflow cluster_Samples Sample Preparation cluster_Processing Individual Processing cluster_Analysis Individual Analysis cluster_Data Data Analysis Sample1 Sample 1 Lysis1 Protein Extraction & Digestion Sample1->Lysis1 Sample2 Sample 2 Lysis2 Protein Extraction & Digestion Sample2->Lysis2 SampleN Sample N LysisN Protein Extraction & Digestion SampleN->LysisN LCMS1 LC-MS/MS Lysis1->LCMS1 LCMS2 LC-MS/MS Lysis2->LCMS2 LCMSN LC-MS/MS LysisN->LCMSN Data_Analysis Computational Analysis (Alignment, Normalization, Quantification) LCMS1->Data_Analysis LCMS2->Data_Analysis LCMSN->Data_Analysis

References

Navigating Bioanalysis: A Comparative Guide to Deuterated and Non-Deuterated Standards in Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of deuterated and non-deuterated standards, supported by experimental data, to inform the selection of the most suitable standard for your analytical needs.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative LC-MS bioanalysis, primarily used to correct for variability during sample preparation and analysis, including matrix effects inherent to electrospray ionization.[1][2] Among SIL standards, deuterated compounds—where one or more hydrogen atoms are replaced by deuterium—are the most commonly used due to their relatively lower cost and wider availability.[3] However, the use of deuterated standards is not without its challenges, and understanding their performance relative to their non-deuterated counterparts is crucial for robust method development.

The Isotope Effect: A Double-Edged Sword

The primary difference in behavior between a deuterated standard and its non-deuterated analyte stems from the kinetic isotope effect. The increased mass of deuterium can lead to stronger C-D bonds compared to C-H bonds, which can manifest as a slight difference in chromatographic retention time.[3] This phenomenon, often referred to as a chromatographic shift, can be problematic. Ideally, an internal standard should co-elute perfectly with the analyte to experience and, therefore, correct for the exact same degree of ion suppression or enhancement in the ESI source.[4] When the analyte and its deuterated internal standard separate chromatographically, they may be subjected to different matrix effects, leading to inaccurate quantification—a phenomenon known as "differential matrix effects."[5]

In contrast, other stable isotope-labeled standards, such as those incorporating ¹³C or ¹⁵N, typically do not exhibit a significant chromatographic shift from the analyte and are therefore considered by many to be a superior, albeit often more expensive, choice.[3]

Quantitative Comparison of ESI Response

While the primary role of a SIL internal standard is to normalize for variability, it is important to understand that the absolute ESI response of a deuterated compound can differ from its non-deuterated analog. This can be influenced by factors such as changes in the fragmentation patterns upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[6]

The following table summarizes data from a study on the immunosuppressant drug sirolimus, comparing the performance of a deuterated internal standard (SIR-d₃) with a structural analog internal standard (desmethoxyrapamycin, DMR). While not a direct comparison of ESI response in the absence of matrix, the data highlights the improved precision achieved with a deuterated standard, which more closely mimics the analyte's behavior.

Internal StandardMean Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%)
Sirolimus-d₃9.80.44.1
Desmethoxyrapamycin10.50.87.6
Data adapted from a study evaluating internal standards for sirolimus measurement.[5] The table illustrates the better precision (lower CV) obtained with the deuterated internal standard.

Experimental Protocols

To provide a practical context, below are generalized experimental protocols for evaluating internal standard performance in LC-ESI-MS/MS analysis.

Protocol 1: Assessment of Chromatographic Co-elution

Objective: To determine the difference in retention time between an analyte and its deuterated internal standard.

Procedure:

  • Prepare Solutions: Prepare separate standard solutions of the non-deuterated analyte and the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 µg/mL. Also, prepare a mixed solution containing both the analyte and the internal standard at the same concentration.

  • LC-MS/MS Analysis:

    • Inject the individual and mixed solutions onto the LC-MS/MS system.

    • Use a chromatographic method with a shallow gradient to maximize the separation of closely eluting compounds.

    • Monitor the analyte and the deuterated internal standard using their specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Determine the retention time for the analyte and the internal standard from the individual injections.

    • Overlay the chromatograms from the mixed solution injection to visually assess the degree of co-elution.

    • Calculate the retention time difference (Δt_R). A Δt_R of zero indicates perfect co-elution.

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the extent of ion suppression or enhancement for an analyte and its deuterated internal standard in a biological matrix.

Procedure:

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): A standard solution of the analyte and the deuterated internal standard in a clean solvent.

    • Set 2 (Post-extraction Spike): A blank biological matrix sample (e.g., plasma, urine) is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set 3 (Pre-extraction Spike): The analyte and internal standard are spiked into the blank biological matrix before the extraction process.

  • Sample Extraction: Perform the intended sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on Set 3.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.

  • Data Analysis:

    • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

    • Compare the ME for the analyte and the deuterated internal standard. Similar ME values suggest that the internal standard is effectively compensating for matrix effects.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Internal_Standard_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample_Collection Biological Sample (e.g., Plasma, Urine) IS_Spike Spike with Deuterated Internal Standard Sample_Collection->IS_Spike Add known amount of IS Extraction Extraction (e.g., SPE, LLE, PP) IS_Spike->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation Injection ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MS_Detection MS/MS Detection ESI_Ionization->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 1: A typical bioanalytical workflow using a deuterated internal standard.

Isotope_Effect_on_Chromatography cluster_Ideal Ideal Co-elution (e.g., ¹³C-labeled IS) cluster_Deuterated Chromatographic Shift (Deuterated IS) Time_Ideal Retention Time Peak_Ideal Analyte_Ideal Analyte IS_Ideal Internal Standard Time_Deuterated Retention Time Peak_Deuterated Analyte_Deuterated Analyte IS_Deuterated Deuterated IS

Figure 2: Ideal co-elution vs. chromatographic shift due to the isotope effect.

Conclusion: Making an Informed Decision

The choice between a deuterated and a non-deuterated (or other SIL) internal standard is a critical decision in quantitative bioanalysis.

  • Deuterated standards offer a cost-effective and widely available option. They can provide excellent precision when the chromatographic shift is minimal and does not lead to differential matrix effects.[5] It is imperative to thoroughly validate their performance, paying close attention to co-elution with the analyte.

  • Non-deuterated SIL standards , particularly those labeled with ¹³C or ¹⁵N, are generally considered the superior choice as they are less prone to chromatographic separation from the analyte.[3] This minimizes the risk of differential matrix effects and can lead to more accurate and robust data. The primary drawback is often their higher cost and more limited availability.

Ultimately, the decision should be based on a thorough evaluation of the specific analytical method, the complexity of the matrix, the required level of accuracy and precision, and budgetary considerations. For regulated bioanalysis, the use of a stable isotope-labeled internal standard that demonstrates consistent co-elution with the analyte is strongly recommended to ensure the highest data quality.

References

A Comparative Guide to the Performance of DL-Alanine-2-D1-N-fmoc in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of results obtained with DL-Alanine-2-D1-N-fmoc, a deuterated derivative of Fmoc-protected alanine. It offers an objective comparison with its non-deuterated counterpart, Fmoc-DL-alanine, and the commonly used Fmoc-L-alanine, supported by established experimental protocols and theoretical considerations. This document is intended to assist researchers in making informed decisions when selecting building blocks for solid-phase peptide synthesis (SPPS).

Executive Summary

This compound is a valuable tool for introducing isotopically labeled alanine residues into peptides. This is particularly useful for quantitative proteomics, metabolic studies, and structural analysis using techniques like mass spectrometry and NMR spectroscopy.[1] While the introduction of a deuterium atom at the alpha-carbon is not expected to significantly alter the chemical properties under standard peptide synthesis conditions, it can introduce a kinetic isotope effect (KIE). This effect may lead to subtle differences in reaction rates during the deprotection and coupling steps of SPPS compared to its non-deuterated analogs.[2][3] This guide outlines the theoretical basis for these potential differences and provides detailed protocols for their experimental validation.

Data Presentation: A Comparative Overview

Direct, head-to-head experimental data comparing the performance of this compound with its non-deuterated counterparts in peer-reviewed literature is limited. However, based on the principles of the kinetic isotope effect, we can hypothesize the following outcomes. The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate when this bond is involved in the rate-determining step of a reaction.[3][4]

Table 1: Hypothetical Performance Comparison of Fmoc-Alanine Derivatives in SPPS

ParameterThis compoundFmoc-DL-alanineFmoc-L-alanineRationale
Purity >98%>98%>99%High purity is standard for commercially available Fmoc-amino acids.[5] L-isomers often have higher enantiomeric purity.
Coupling Efficiency Potentially slightly lowerHighHighA secondary kinetic isotope effect might slightly slow down the coupling reaction.[2]
Fmoc Deprotection Rate Potentially slightly slowerStandardStandardA primary kinetic isotope effect could influence the rate of proton abstraction during the E1cB deprotection mechanism.
Overall Peptide Yield Potentially slightly lowerHighHighSlower reaction kinetics could lead to incomplete reactions and lower overall yield.[6]
Peptide Purity Potentially slightly lowerHighHighIncomplete reactions can lead to deletion sequences and other impurities.[5]
Stability HighHighHighDeuteration is not expected to significantly impact the stability of the Fmoc-amino acid under storage conditions.[7]

Experimental Protocols

To validate the performance of this compound, the following detailed experimental protocols for solid-phase peptide synthesis (SPPS) and subsequent analysis are provided.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a model peptide (e.g., a simple tripeptide like H-Gly-Ala-Phe-OH) to compare the incorporation of the different alanine derivatives.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-Phe-OH

  • This compound, Fmoc-DL-alanine, Fmoc-L-alanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Pre-activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Second Amino Acid Coupling (Alanine derivative):

    • Repeat the Fmoc deprotection step as described in step 2.

    • Couple the respective alanine derivative (this compound, Fmoc-DL-alanine, or Fmoc-L-alanine) using the same pre-activation and coupling procedure as in step 3.

  • Third Amino Acid Coupling (Fmoc-Gly-OH):

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Gly-OH as described in step 3.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Methods

a) High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm.

b) Mass Spectrometry (MS) for Identity Confirmation

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8]

  • Analysis: Determine the molecular weight of the synthesized peptides to confirm the incorporation of the correct amino acid (deuterated or non-deuterated).[9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a relevant metabolic pathway for alanine.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_SPPS Post-Synthesis Processing cluster_Analysis Analysis Resin Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Phe Couple Fmoc-Phe-OH Deprotection1->Coupling_Phe Deprotection2 Fmoc Deprotection Coupling_Phe->Deprotection2 Coupling_Ala Couple Alanine Derivative Deprotection2->Coupling_Ala Deprotection3 Fmoc Deprotection Coupling_Ala->Deprotection3 Coupling_Gly Couple Fmoc-Gly-OH Deprotection3->Coupling_Gly Final_Deprotection Final Fmoc Deprotection Coupling_Gly->Final_Deprotection Cleavage Cleavage from Resin (TFA cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification HPLC HPLC Analysis (Purity) Purification->HPLC MS Mass Spectrometry (Identity) Purification->MS

Caption: Experimental workflow for the comparative synthesis and analysis of peptides.

Alanine_Metabolism cluster_liver Liver Alanine Alanine Pyruvate Pyruvate Alanine->Pyruvate Alanine Transaminase Protein Protein Synthesis Alanine->Protein Glucose Glucose Pyruvate->Glucose Gluconeogenesis TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Gluconeogenesis Gluconeogenesis

Caption: Simplified overview of Alanine's role in central metabolic pathways.

References

Safety Operating Guide

Proper Disposal of DL-Alanine-2-D1-N-fmoc: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of DL-Alanine-2-D1-N-fmoc, a deuterated and Fmoc-protected form of the amino acid alanine.

Based on available safety data, this compound is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols and local regulations for chemical waste disposal is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust particles. In case of a spill, sweep up the solid material, place it in a sealed container, and dispose of it as non-hazardous chemical waste.

Summary of Material Properties

While this compound is not classified as hazardous, understanding its basic properties is important for safe handling and disposal.

PropertyValueReference
Physical State Solid (crystalline powder)[1]
Appearance White[1]
Transport Hazard Class Non-hazardous for transport[2]
GHS Hazard Classification Not a hazardous substance or mixture

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as non-hazardous solid chemical waste. Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.

1. Container Labeling:

  • Use a designated, sealable, and chemically compatible container for the waste.
  • Clearly label the container with the full chemical name: "this compound".
  • Indicate that the waste is "Non-Hazardous".

2. Waste Collection:

  • Carefully transfer the waste solid into the labeled container.
  • Avoid creating dust. If necessary, gently moisten the powder with a small amount of a suitable solvent (e.g., water) to minimize airborne particles.
  • Seal the container tightly.

3. Contaminated Material Disposal:

  • Any materials, such as weighing paper, gloves, or wipers, that are contaminated with this compound should also be placed in the designated waste container.

4. Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure area for non-hazardous chemical waste, away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the waste container by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
  • Follow all institutional procedures for waste pickup and documentation.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify this compound for Disposal assess Assess Hazards (Non-Hazardous as per SDS) start->assess ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) assess->ppe container Select & Label Non-Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Seal Container Securely transfer->seal store Store in Designated Non-Hazardous Waste Area seal->store pickup Arrange for EHS/ Contractor Pickup store->pickup end End: Disposal Complete pickup->end

Disposal workflow for this compound.

It is imperative to remember that while this substance is not classified as hazardous, responsible chemical management and adherence to established safety and disposal protocols are fundamental to maintaining a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.